2-Chloro-5-(fluoromethyl)pyrimidine
Description
BenchChem offers high-quality 2-Chloro-5-(fluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(fluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(fluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSCSUUXNQANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(fluoromethyl)pyrimidine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(fluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust scientific profile through a comparative analysis of its close structural analogs: 2-Chloro-5-(trifluoromethyl)pyrimidine and 2-Chloro-5-(chloromethyl)pyrimidine. By leveraging established principles of physical organic chemistry and analytical science, we will project the chemical properties, synthetic pathways, and analytical characteristics of the title compound.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine-containing substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The fluoromethyl group, in particular, offers a unique modulation of these characteristics compared to the more common trifluoromethyl group, making 2-Chloro-5-(fluoromethyl)pyrimidine a molecule of significant interest for the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Chloro-5-(fluoromethyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluoromethyl group at the 5-position.
Caption: Chemical structure of 2-Chloro-5-(fluoromethyl)pyrimidine.
Predicted Physicochemical Properties
| Property | 2-Chloro-5-(trifluoromethyl)pyrimidine | 2-Chloro-5-(chloromethyl)pyrimidine | Predicted: 2-Chloro-5-(fluoromethyl)pyrimidine |
| Molecular Formula | C5H2ClF3N2[3] | C5H4Cl2N2 | C5H4ClFN2 |
| Molecular Weight | 182.53 g/mol [3] | 163.00 g/mol | ~146.55 g/mol |
| Boiling Point | 222°C at 760 mmHg[4] | Not available | Likely lower than the trifluoromethyl analog due to reduced molecular weight and polarity. |
| Melting Point | 48-52°C[4] | Not available (liquid at RT) | Expected to be a low-melting solid or a liquid at room temperature. |
| LogP (calculated) | 2.1[5] | Not available | Expected to be lower than the trifluoromethyl analog, suggesting slightly higher hydrophilicity. |
Synthesis and Reaction Mechanisms
A plausible synthetic route to 2-Chloro-5-(fluoromethyl)pyrimidine would likely involve the direct fluorination of a suitable precursor, such as 2-chloro-5-(hydroxymethyl)pyrimidine or the side-chain fluorination of 2-chloro-5-methylpyrimidine. A common method for such transformations is the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Caption: Proposed synthetic workflow for 2-Chloro-5-(fluoromethyl)pyrimidine.
General Synthetic Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-5-methylpyrimidine in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add a radical initiator (e.g., AIBN) followed by the portion-wise addition of a fluorinating agent (e.g., N-fluorobenzenesulfonimide or Selectfluor®). The choice of fluorinating agent is critical to control the degree of fluorination and minimize side products.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A comprehensive analysis of 2-Chloro-5-(fluoromethyl)pyrimidine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of synthesized compounds. A reversed-phase method would be suitable for this non-polar molecule.
Typical HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm[6] | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting at 30% B, ramping to 95% B) will effectively elute the compound and separate it from potential impurities.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The pyrimidine ring contains a chromophore that absorbs in the UV region. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: The proton spectrum is expected to show a doublet for the fluoromethyl protons (-CH₂F) due to coupling with the adjacent fluorine atom. The pyrimidine ring protons will appear as singlets or doublets in the aromatic region.
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The fluoromethyl carbon will appear as a doublet due to one-bond coupling with fluorine.
-
¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A triplet is expected for the fluorine in the -CH₂F group due to coupling with the two adjacent protons.
Predicted ¹H and ¹⁹F NMR Chemical Shifts (in CDCl₃):
| Group | Predicted ¹H Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Justification |
| -CH₂F | ~5.5 (d, JHF ≈ 48 Hz) | ~ -210 (t, JHF ≈ 48 Hz) | The electron-withdrawing fluorine atom deshields the adjacent protons. The chemical shift of fluorine in alkyl fluorides is typically in this region. |
| Pyrimidine-H | ~8.5-9.0 (s) | N/A | Aromatic protons on the electron-deficient pyrimidine ring are significantly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Molecular Ion ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Chloro-5-(fluoromethyl)pyrimidine (C₅H₄ClFN₂). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak is expected.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the fluoromethyl group (-CH₂F), the chlorine atom (-Cl), or hydrogen cyanide (-HCN) from the pyrimidine ring.
Caption: Integrated analytical workflow for compound characterization.
Safety and Handling
As with any laboratory chemical, 2-Chloro-5-(fluoromethyl)pyrimidine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, based on its analogs, it should be considered harmful if swallowed, and may cause skin and eye irritation.[4][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-5-(fluoromethyl)pyrimidine represents a promising, yet underexplored, building block for medicinal chemistry. This guide has provided a scientifically-grounded framework for its synthesis, analysis, and handling by drawing upon the established chemistry of its close structural analogs. The predictive insights into its physicochemical properties and spectroscopic signatures offer a valuable starting point for researchers aiming to incorporate this unique fluorinated pyrimidine into their drug discovery programs. As with any novel compound, the experimental protocols and safety measures outlined herein should be adapted and refined based on direct laboratory observations.
References
- Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96%. Retrieved from Sigma-Aldrich website.
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from PubChem website.[3]
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MedchemExpress. (2025, March 7). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from MedchemExpress.com.[4]
- MedChemExpress. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine | Drug Intermediate.
- PubMed. (2011, November 15). Improved detection and measurement of low levels of [18F]fluoride metabolized from [18F]-labeled pyrimidine nucleoside analogues in biological samples.
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PubChem. (n.d.). 2-Chloro-5-(difluoromethoxy)pyrimidine. Retrieved from PubChem website.[5]
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Ossila. (2023, June 26). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. Retrieved from Ossila website.[9]
- Watson International Ltd. (2016, September 2). 2-Chloro-5-(trifluoromethyl)pyrimidine CAS 69034-12-4.
- PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine.
-
Fluorochem. (n.d.). 2-Chloro-5-(chloromethyl)pyrimidine. Retrieved from Fluorochem website.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96%. Retrieved from Sigma-Aldrich website.
- ChemicalBook. (2026, January 13). 2-Chloro-5-fluoropyrimidine | 62802-42-0.
-
ResearchGate. (2026, January 16). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPYD) activity. Retrieved from ResearchGate.[7]
-
SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from SciELO website.[8]
-
ResearchGate. (2022, November 14). (PDF) Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Retrieved from ResearchGate.[1]
- Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- ChemicalBook. (n.d.). 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine.
- NIST. (n.d.). Pyrimidine, 2-chloro-.
- NIST. (n.d.). Pyrimidine, 2-chloro-.
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An In-Depth Technical Guide to 2-Chloro-5-(fluoromethyl)pyrimidine (CAS: 69034-12-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-(fluoromethyl)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in the laboratory.
Introduction: The Significance of a Fluorinated Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug design, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, often serving as a bioisostere for the purine ring of ATP, a key substrate for protein kinases. Consequently, pyrimidine derivatives are prominent in the development of kinase inhibitors for oncology.[1][3]
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties.[4][5] The unique electronic properties of fluorine can improve metabolic stability, bioavailability, and binding affinity.[5][6] The subject of this guide, 2-Chloro-5-(fluoromethyl)pyrimidine, combines the privileged pyrimidine scaffold with a strategically placed fluoromethyl group, making it a highly valuable intermediate for the synthesis of novel drug candidates.[7]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a chemical building block is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 69034-12-4 | |
| Molecular Formula | C₅H₂ClF₃N₂ | |
| Molecular Weight | 182.53 g/mol | |
| Appearance | Solid | |
| Melting Point | 48-52 °C | |
| Boiling Point | 222.1 °C at 760 mmHg | [8] |
| Flash Point | 71.1 °C (closed cup) | |
| Density | 1.504 g/cm³ | [8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets for the two non-equivalent aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and ring nitrogen atoms. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine , the two aromatic protons appear as a singlet at δ 8.96 ppm in CDCl₃.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine , the key chemical shifts in CDCl₃ are δ 156.7, 154.6 (q, J = 37 Hz), 134.1, and 119.4 (q, J = 274 Hz) ppm.[9]
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a singlet. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine , this signal appears at δ -70.04 ppm in CDCl₃.[9] PubChem also lists a ¹⁹F NMR spectrum for the target compound.[5]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of chlorine, the trifluoromethyl group, and cleavage of the pyrimidine ring.[2]
Synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine
The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine can be approached through a multi-step sequence starting from readily available precursors. A plausible and scalable route involves the construction of the 5-(trifluoromethyl)pyrimidine core followed by selective chlorination.
Step 1: Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil
The introduction of the trifluoromethyl group at the 5-position of the pyrimidine ring is the initial key transformation. This can be achieved via a radical trifluoromethylation of uracil.
Protocol:
-
To a suspension of uracil in a mixture of dichloromethane and water, add sodium trifluoromethanesulfinate (Langlois' reagent).
-
Cool the mixture to 0-5 °C.
-
Slowly add an aqueous solution of tert-butyl hydroperoxide while vigorously stirring and maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(trifluoromethyl)uracil, which can be purified by recrystallization.
Causality: This reaction proceeds through a radical mechanism where the trifluoromethyl radical, generated from the oxidation of sodium trifluoromethanesulfinate by the peroxide, adds to the electron-rich double bond of the uracil ring.
Step 2: Chlorination of 5-(Trifluoromethyl)uracil to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The conversion of the uracil derivative to the corresponding dichloropyrimidine is a standard transformation in pyrimidine chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride.
Protocol: [Adapted from US Patent 2014/0135497 A1]
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 5-(trifluoromethyl)uracil in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours until the reaction is complete (monitor by HPLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine can be purified by vacuum distillation.
Causality: The phosphorus oxychloride acts as both the solvent and the chlorinating agent, converting the hydroxyl groups of the uracil tautomer into chloro groups. The tertiary amine base facilitates the reaction.
Step 3: Selective Dechlorination to 2-Chloro-5-(fluoromethyl)pyrimidine
The selective removal of one chlorine atom from a dichloropyrimidine can be challenging. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. Conversely, selective reduction can sometimes be achieved. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides.[4][10]
Generalized Protocol for Selective Catalytic Hydrogenation:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a base, such as triethylamine or sodium acetate, to neutralize the HCl generated during the reaction.
-
Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (from a balloon or in a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress carefully by TLC or GC-MS to maximize the formation of the mono-dechlorinated product and minimize over-reduction.
-
Upon optimal conversion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate 2-chloro-5-(trifluoromethyl)pyrimidine.
Causality: The palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by hydrogenolysis to replace the chlorine with a hydrogen atom. The selectivity for the 4-position over the 2-position can be influenced by steric and electronic factors, as well as the specific catalyst and reaction conditions.
Reactivity and Applications in Drug Discovery
2-Chloro-5-(fluoromethyl)pyrimidine is a versatile building block primarily utilized in nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes the 2-chloro position susceptible to nucleophilic attack.[11]
General Protocol for Amination:
-
Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Add the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon bearing the chlorine, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups and ring nitrogens. Subsequent elimination of the chloride ion restores aromaticity and yields the product.
General Protocol for Thiolation:
-
In an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, deprotonate the desired thiol (1.1 equivalents) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the thiolate.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Work up and purify as described for the amination protocol.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of 2-chloro-5-(trifluoromethyl)pyrimidine can be activated by a palladium catalyst to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of C-C bonds.[12][13]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Work up and purify the product by column chromatography.
Causality: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Safety and Handling
2-Chloro-5-(fluoromethyl)pyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
2-Chloro-5-(fluoromethyl)pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrimidine scaffold, a reactive chlorine handle for diverse functionalization, and a property-enhancing trifluoromethyl group makes it an attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. A solid understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of next-generation pharmaceuticals.
References
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Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]
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Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. PubChem. Retrieved from [Link]
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I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Watsonnoke Scientific Ltd. (2016, September 2). 2-Chloro-5-(trifluoromethyl)pyrimidine CAS 69034-12-4. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 5. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. rsc.org [rsc.org]
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- 12. tcichemicals.com [tcichemicals.com]
- 13. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2-Chloro-5-(fluoromethyl)pyrimidine: Molecular Weight, Formula, and Application in Drug Discovery
Introduction & Pharmacological Relevance
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a foundational technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Chloro-5-(fluoromethyl)pyrimidine is a highly specialized, bifunctional building block utilized extensively in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1].
The compound features two distinct reactive/functional domains:
-
The C2-Chlorine: A highly electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr) reactions[2].
-
The C5-Fluoromethyl Group (-CH₂F): A bioisostere for the traditional methyl group. The substitution of hydrogen for fluorine at this benzylic-like position dramatically reduces susceptibility to cytochrome P450-mediated oxidation, thereby enhancing the metabolic half-life of the resulting drug candidate[3].
Physicochemical Profiling & Structural Analysis
Understanding the exact mass and isotopic distribution of 2-chloro-5-(fluoromethyl)pyrimidine is critical for analytical validation during high-throughput synthesis and LC-MS reaction monitoring.
Formula and Molecular Weight Breakdown
The chemical formula for 2-chloro-5-(fluoromethyl)pyrimidine is C₅H₄ClFN₂ . The presence of both chlorine and fluorine significantly impacts its mass spectrometry profile.
Table 1: Molecular Weight Calculation Breakdown
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 5 | 12.011 | 60.055 |
| Hydrogen (H) | 4 | 1.008 | 4.032 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total (MW) | 146.55 g/mol |
Analytical Parameters
For researchers conducting mass spectrometry (ESI-MS), the compound exhibits a characteristic isotopic signature due to the natural abundance of the ³⁷Cl isotope (~32%).
Table 2: Key Analytical Properties
| Property | Value | Causality / Significance |
| Monoisotopic Mass | 146.0047 Da | Exact mass for high-resolution MS (HRMS) targeting the ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N isotopes. |
| MS Isotopic Pattern | m/z 147.01 [M+H]⁺ (100%)m/z 149.01 [M+H]⁺ (~32%) | The 3:1 ratio of the M and M+2 peaks is diagnostic for the presence of a single chlorine atom. |
| LogP (Predicted) | ~1.2 - 1.5 | The fluoromethyl group increases lipophilicity compared to the hydroxymethyl precursor, aiding in membrane permeability. |
Synthetic Methodology: Deoxofluorination
The most robust and chemoselective method for synthesizing 2-chloro-5-(fluoromethyl)pyrimidine is the deoxofluorination of the commercially available precursor, 2-chloro-5-(hydroxymethyl)pyrimidine[4].
Causality of Reagent Selection
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are the reagents of choice. Unlike traditional two-step activation methods (e.g., mesylation followed by TBAF), DAST converts the primary alcohol directly to an alkyl fluoride. The reaction is thermodynamically driven by the formation of the highly stable S=O bond in the thionyl fluoride byproduct[5].
Step-by-Step Protocol: DAST Fluorination
Note: This protocol is a self-validating system. The disappearance of the polar -OH starting material and the emergence of the non-polar -F product can be easily tracked via Normal Phase TLC (Hexanes/EtOAc).
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 2-chloro-5-(hydroxymethyl)pyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperatures prevent the elimination side-reactions and control the highly exothermic fluorination.
-
Reagent Addition: Add DAST (1.2 equiv) dropwise via a syringe over 15 minutes.
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the system to gradually warm to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise at 0 °C. Caution: Vigorous CO₂ evolution will occur.
-
Workup & Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Deoxofluorination workflow for synthesizing 2-chloro-5-(fluoromethyl)pyrimidine.
Downstream Application: SNAr Functionalization
Once synthesized, 2-chloro-5-(fluoromethyl)pyrimidine serves as an electrophilic hub. The pyrimidine ring is inherently electron-deficient. The two nitrogen atoms exert a strong inductive and resonance-withdrawing effect, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr)[2].
Step-by-Step Protocol: C2-Amination
-
Reagent Combination: In a microwave-safe vial, combine 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv) and the target primary or secondary amine pharmacophore (1.1 equiv).
-
Solvent & Base: Suspend the reagents in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or an alcoholic solvent like n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Heating: Seal the vial and heat to 90 °C – 110 °C for 4 to 12 hours. (Alternatively, use microwave irradiation at 120 °C for 30 minutes).
-
Validation: Monitor the reaction via LC-MS. The product mass will reflect the loss of the chlorine isotope pattern (-35.45 Da) and the addition of the amine mass.
-
Purification: Dilute with water to precipitate the product, or extract with ethyl acetate, followed by reverse-phase preparative HPLC.
SNAr reaction pathway at the C2 position for kinase inhibitor development.
References
-
Title: Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 Source: PubChem - NIH URL: [Link]
-
Title: 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 Source: PubChem - NIH URL: [Link]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine (69034-12-4) at Nordmann - nordmann.global [nordmann.global]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Chloropyrimidin-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
Introduction: The Rising Importance of the 5-(Fluoromethyl)pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine: Core Starting Materials and Strategic Pathways
The 2-chloro-5-(fluoromethyl)pyrimidine moiety is a critical pharmacophore and a versatile building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of the reactive 2-chloro position, which serves as a handle for nucleophilic substitution, and the 5-fluoromethyl group. The fluoromethyl substituent is often employed as a bioisostere for a methyl or hydroxyl group, offering improved metabolic stability, enhanced membrane permeability, and modulated binding interactions with target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable intermediate, with a deep dive into the selection of starting materials and the causal logic behind key experimental choices.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with retrosynthesis. By conceptually dismantling the target molecule, we can identify the key bond disconnections and recognize potential starting materials. For 2-chloro-5-(fluoromethyl)pyrimidine, two primary retrosynthetic strategies emerge:
-
Functional Group Interconversion (FGI): This approach starts with a pre-formed pyrimidine ring and focuses on installing the chloro and fluoromethyl groups at the correct positions. This is often the most direct route.
-
Ring Construction: This strategy involves building the pyrimidine ring from acyclic precursors, where one of the precursors already contains the required fluoromethyl fragment.
Caption: Retrosynthetic analysis of 2-chloro-5-(fluoromethyl)pyrimidine.
PART 1: Synthesis via Functional Group Interconversion on a Pre-formed Pyrimidine Ring
This is the most common and often most practical approach, leveraging commercially available or readily accessible pyrimidine derivatives. The choice of starting material dictates the sequence of transformations.
Strategy A: Chlorination of a 5-Substituted Pyrimidin-2-ol
The conversion of a hydroxyl group (or its tautomeric keto form, as in uracil) on an electron-deficient heterocycle into a chloride is a cornerstone of heterocyclic chemistry. The driving force is the transformation of a poor leaving group (-OH) into a good one (-Cl) via an activated intermediate.
Core Starting Material: 5-Fluoromethyluracil or 5-(Fluoromethyl)pyrimidin-2-ol.
Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for this transformation. The mechanism involves the initial phosphorylation of the hydroxyl group, creating a highly activated phosphonate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself or an added salt), leading to the desired 2-chloropyrimidine.
Often, a tertiary amine base such as N,N-dimethylaniline (DMA) or diisopropylethylamine (DIPEA) is added.[1] Its role is multifaceted:
-
Acid Scavenger: It neutralizes the HCl generated during the reaction, preventing potential side reactions.
-
Catalyst: It can react with POCl₃ to form a Vilsmeier-Haack type reagent (a chloroiminium salt), which is a more potent electrophile and can accelerate the initial phosphorylation step.[2]
Workflow Diagram: From 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine
While direct synthesis of 2-chloro-5-(fluoromethyl)pyrimidine from the corresponding uracil is less documented, the analogous and industrially significant synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil provides a robust and adaptable template.[1][3] A researcher would first need to synthesize 5-(fluoromethyl)uracil and then apply a similar chlorination protocol.
Caption: Generalized workflow for the chlorination of a uracil derivative.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol, adapted from established industrial processes[1][3], serves as a blueprint for the chlorination of pyrimidinones.
-
Setup: Under a nitrogen atmosphere, a reactor is charged with phosphorus oxychloride (POCl₃, ~2.5-10 mole equivalents).
-
Addition of Starting Material: 5-Fluorouracil (1.0 mole equivalent) is added portion-wise to the stirred POCl₃.
-
Catalyst Addition: N,N-dimethylaniline (~1.5-2.0 mole equivalents) is added slowly, maintaining the temperature.[1]
-
Reaction: The mixture is heated to reflux (approx. 110-114 °C) and maintained for 2-4 hours. The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and then quenched by slowly pouring it into a mixture of crushed ice and water, with vigorous stirring, ensuring the temperature does not exceed 40°C.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane.
-
Purification: The combined organic layers are washed with dilute HCl, then with a sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4-dichloro-5-fluoropyrimidine.[3]
Strategy B: Side-Chain Halogenation of a 5-Methylpyrimidine
An alternative strategy involves starting with a readily available methyl-substituted pyrimidine and performing a selective fluorination on the methyl group.
Core Starting Material: 2-Chloro-5-methylpyrimidine.
This approach is conceptually straightforward but presents significant practical challenges. Direct radical fluorination is often aggressive and difficult to control, leading to mixtures of mono-, di-, and tri-fluorinated products. Therefore, a more common industrial approach is to perform a radical chlorination followed by a halogen exchange (Halex) reaction.
Workflow and Rationale:
-
Side-Chain Chlorination: 2-Chloro-5-methylpyrimidine is subjected to radical chlorination to form 2-chloro-5-(chloromethyl)pyrimidine.[4]
-
Reagents: Common chlorinating agents for this step include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).
-
Initiator: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Causality: The reaction proceeds via a free-radical mechanism. The initiator generates radicals that abstract a hydrogen atom from the methyl group, creating a benzylic-type radical. This radical then reacts with the chlorinating agent to form the product and propagate the chain. This step must be carefully controlled to prevent over-chlorination.[4]
-
-
Halogen Exchange (Fluorination): The resulting 2-chloro-5-(chloromethyl)pyrimidine undergoes a nucleophilic substitution with a fluoride source to yield the final product.
-
Reagents: A common fluoride source is spray-dried potassium fluoride (KF).
-
Catalyst: A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is often essential to facilitate the transfer of the fluoride ion into the organic phase.[5]
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is typically used.
-
Table 1: Comparison of Chlorination Conditions for Side-Chain Halogenation (Data is illustrative, based on analogous pyridine chemistry, as direct data for the target pyrimidine is sparse)[4][6]
| Parameter | Method 1: Chlorine Gas | Method 2: Sulfuryl Chloride |
| Chlorinating Agent | Chlorine (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Initiator | AIBN or UV light | AIBN or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride or neat | Dichloromethane or neat |
| Temperature | Reflux (e.g., 75-80°C) | 40-60°C |
| Key Advantage | Low cost of reagent | Better selectivity, easier handling |
| Key Disadvantage | Gaseous reagent, potential for over-reaction | More expensive, generates SO₂ and HCl |
PART 2: Synthesis via Pyrimidine Ring Construction
While less common for this specific target, building the heterocyclic ring offers high flexibility, especially if the required fluorinated starting materials are not commercially viable.
Core Starting Materials:
-
C3 Synthon: A 1,3-dicarbonyl compound or equivalent bearing a fluoromethyl group, such as 2-(fluoromethyl)malondialdehyde or a derivative.
-
N-C-N Synthon: A simple, inexpensive source for the two nitrogen atoms, such as urea, thiourea, or guanidine.
General Pathway:
-
Cyclocondensation: The fluorinated C3 synthon is reacted with the N-C-N synthon, typically under basic or acidic conditions, to form a 5-(fluoromethyl)pyrimidin-2-ol (from urea) or a 2-amino-5-(fluoromethyl)pyrimidine (from guanidine).
-
Chlorination: The resulting pyrimidine is then chlorinated using the methods described in Part 1 (Strategy A) to install the chlorine atom at the 2-position.
This approach, while powerful, is contingent on the availability of the fluorinated C3 synthon, which may itself require a multi-step synthesis.
Conclusion and Future Outlook
The synthesis of 2-chloro-5-(fluoromethyl)pyrimidine is most pragmatically achieved through functional group interconversion on a pre-existing pyrimidine core. The choice between chlorinating a 5-(fluoromethyl)pyrimidin-2-ol or performing a halogen exchange on a 5-(chloromethyl)pyrimidine derivative depends largely on the availability and cost of the respective starting materials. The chlorination of uracil and pyrimidinone precursors with phosphorus oxychloride remains the most robust and scalable method, with extensive literature precedent providing a solid foundation for process development. As the demand for novel fluorinated pharmaceuticals grows, the development of more direct and efficient methods for fluoromethylation will undoubtedly become a key area of research, potentially opening up new and more streamlined synthetic routes to this valuable intermediate.
References
-
ResearchGate. The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. Available at: [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]
-
Indian Academy of Sciences. The crafting of uracils with enhanced stacking potential. Available at: [Link]
-
ResearchGate. Table 3 Selected examples of trifluoromethoxylation of pyrimidines. Available at: [Link]
-
Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]
-
ResearchGate. Suggested pathway for difluoromethylation of pyrimidines. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Available at: [Link]
-
PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available at: [Link]
-
ScienceDirect. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]
-
MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]
-
ResearchGate. Synthesis of 2-chloropyrimidine derivatives (50–54). Available at: [Link]
-
ResearchGate. Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. Available at: [Link]
-
ResearchGate. Preparation of 5‐trifluoromethyl pyrimidine derivatives. Available at: [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
-
PubChem. 2-Chloro-5-fluoropyrimidine. Available at: [Link]
-
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). Available at: [Link]
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- 6. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
2-Chloro-5-(fluoromethyl)pyrimidine: Reactivity Profile, Electrophilicity, and Application in Drug Discovery
Executive Summary
2-Chloro-5-(fluoromethyl)pyrimidine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. It features two distinct reactive centers: a highly electrophilic C2-position primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal cross-coupling, and a C5-fluoromethyl (-CH2F) group that acts as both an electronic modulator and a potential site for secondary reactivity. This whitepaper provides an in-depth technical analysis of its reactivity profile, offering field-proven protocols to harness its electrophilicity while mitigating the intrinsic liabilities of the monofluoromethyl moiety.
Electronic Profiling and Electrophilicity
The pyrimidine core is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The addition of a chlorine atom at the C2 position provides an excellent leaving group, making this site highly susceptible to nucleophilic attack.
The introduction of the -CH2F group at the C5 position fundamentally alters the molecule's electronic landscape. Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the monofluoromethyl group exerts a moderate inductive electron-withdrawing effect (-I). This inductive effect further lowers the LUMO of the pyrimidine ring compared to the unsubstituted analog, thereby increasing the electrophilicity of the C2 position and accelerating SNAr reaction rates[1]. Structure-reactivity models demonstrate that substitutions at the C5 position have the most profound impact on pyrimidine electrophilicity, modulating reaction rates across several orders of magnitude.
Figure 1: Bifunctional reactivity map of 2-chloro-5-(fluoromethyl)pyrimidine.
The Dual Nature of the Fluoromethyl Group
While fluorine incorporation is a cornerstone of modern drug design—present in roughly 20% of pharmaceuticals to improve metabolic stability[2]—the monofluoromethyl group presents a unique paradox.
The "Dark Side" of Fluorine
As highlighted in [3], the C-F bond in a -CH2F group can undergo heterolytic cleavage under physiological or basic conditions. Because the pyrimidine ring can stabilize the transition state of an SN2 displacement, the -CH2F group can inadvertently act as an alkylating agent. In biological systems, this leads to off-target glutathionylation (forming GSH adducts) and radiodefluorination[3]. Consequently, synthetic workflows must be meticulously designed to favor C2-substitution while preserving the integrity of the C5-CH2F bond.
Quantitative Reactivity Metrics
To contextualize the reactivity of 2-chloro-5-(fluoromethyl)pyrimidine, Table 1 compares its heuristic electrophilicity and stability metrics against standard pyrimidine analogs.
Table 1: Comparative Electrophilicity and Stability Metrics
| Pyrimidine Derivative | C5 Substituent Effect (σp) | Relative SNAr Rate (krel) | GSH Stability (In Vitro) | Primary Liability |
| 2-Chloropyrimidine | 0.00 | 1.0 | High | Slow SNAr kinetics |
| 2-Chloro-5-(fluoromethyl)pyrimidine | +0.11 | ~15 | Moderate | C5-SN2 Alkylation |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | +0.54 | >103 | High | Extreme volatility |
(Note: Relative SNAr rates are extrapolated from unified structure-reactivity models[1] and sulfonylpyrimidine benchmarking.)
Self-Validating Experimental Protocols
To successfully deploy this building block, researchers must employ chemoselective conditions. The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection.
Protocol A: Chemoselective SNAr Amination
Objective: Achieve >95% conversion at the C2 position without triggering SN2 defluorination at the C5 position. Causality: The use of a non-nucleophilic base (DIPEA) prevents competitive attack on the -CH2F group. Maintaining the temperature below 60 °C leverages the high electrophilicity of C2 while remaining below the activation energy threshold for C-F bond cleavage.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL vial, dissolve 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.5 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol). Avoid NaOH or primary alkoxides, which will degrade the -CH2F group.
-
Nucleophile Addition: Add the desired secondary amine (1.1 equiv, 0.55 mmol) dropwise at 0 °C.
-
Thermal Control: Warm the reaction to room temperature and stir for 4–6 hours. Do not exceed 40 °C.
-
Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the desired product mass [M+H]. The presence of a [M-F+Nu] peak indicates thermal over-activation and SN2 failure.
-
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), wash with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.
Figure 2: Base and temperature selection logic for chemoselective SNAr workflows.
Protocol B: Transition-Metal Cross-Coupling (Suzuki-Miyaura)
Objective: Form a C2-Aryl bond via palladium catalysis. Causality: 2-Chloropyrimidines are classic substrates for Cross-Electrophile Coupling (XEC)[4] and Suzuki couplings. A mild base (K3PO4) and a bulky, electron-rich ligand (e.g., XPhos or dppf) are required to facilitate rapid oxidative addition into the C2-Cl bond before any side reactions can occur at the C5 position.
Step-by-Step Methodology:
-
Setup: Charge a Schlenk flask with 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (2.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).
-
Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 12 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms the consumption of the electrophile.
-
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Protocol C: Glutathione (GSH) Stability Assay
Objective: Verify that the synthesized 5-(fluoromethyl)pyrimidine derivative does not act as a toxic alkylating agent in vivo. Causality: Because the -CH2F group can be displaced by biological thiols[3], evaluating its half-life in the presence of GSH is a mandatory safety gate in drug discovery.
Step-by-Step Methodology:
-
Incubation: Incubate the purified compound (10 µM) with reduced glutathione (GSH, 5 mM) in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.
-
Sampling: Take aliquots at 0, 1, 4, 12, and 24 hours.
-
Quenching: Quench each aliquot with an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Analyze via LC-MS/MS. Monitor the parent compound depletion and the appearance of a [M + 307] Da mass shift, which definitively confirms SN2 glutathionylation at the C5 position.
Conclusion
2-Chloro-5-(fluoromethyl)pyrimidine is a potent electrophile that offers a distinct reactivity profile compared to its non-fluorinated or trifluoromethylated counterparts. By understanding the delicate balance between the highly active C2-position and the potentially labile C5-fluoromethyl group, researchers can leverage this building block to synthesize complex, metabolically modulated therapeutics while actively screening out off-target alkylation liabilities.
References
-
Direct acyl-mono/-di/-tri-fluoromethylation of olefins Chemical Review and Letters URL: [Link][2]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews (ACS Publications) URL:[Link][4]
-
The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:[Link][3]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link][1]
Sources
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Spectroscopic data for 2-Chloro-5-(fluoromethyl)pyrimidine (NMR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(fluoromethyl)pyrimidine
Introduction
2-Chloro-5-(fluoromethyl)pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules, making a thorough understanding of its physicochemical properties essential for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the definitive structural elucidation and purity assessment required for its use in research and development.
This guide offers a detailed examination of the NMR and MS data for 2-Chloro-5-(fluoromethyl)pyrimidine. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire and interpret spectroscopic data for this class of compounds. The protocols and interpretations provided herein are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following numbering scheme is used for the atoms in 2-Chloro-5-(fluoromethyl)pyrimidine.
Caption: Molecular structure and atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Chloro-5-(fluoromethyl)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Analysis
The ¹H NMR spectrum of 2-Chloro-5-(fluoromethyl)pyrimidine is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring, and a signal in the aliphatic region corresponding to the protons of the fluoromethyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.75 | s | - | 2H | H-4, H-6 |
| 5.50 | d | 47.5 | 2H | CH₂F |
Interpretation of the ¹H NMR Spectrum:
-
H-4 and H-6 (δ 8.75): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation of the fluoromethyl group, resulting in a single signal. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms in the pyrimidine ring.
-
CH₂F (δ 5.50): The protons of the fluoromethyl group are coupled to the adjacent fluorine atom, resulting in a doublet. The large coupling constant (⁴⁷.⁵ Hz) is characteristic of a two-bond H-F coupling.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 161.0 | C-2 |
| 158.0 (d, J = 15 Hz) | C-4, C-6 |
| 130.0 | C-5 |
| 82.0 (d, J = 170 Hz) | CH₂F |
Interpretation of the ¹³C NMR Spectrum:
-
C-2 (δ 161.0): This carbon is attached to a chlorine atom and is adjacent to two nitrogen atoms, resulting in a significant downfield shift.
-
C-4 and C-6 (δ 158.0): These equivalent carbons are coupled to the fluorine atom through three bonds, resulting in a doublet with a small coupling constant.
-
C-5 (δ 130.0): This carbon is attached to the fluoromethyl group.
-
CH₂F (δ 82.0): This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond C-F coupling constant.
¹⁹F NMR Analysis
¹⁹F NMR is a sensitive technique for observing fluorine atoms in a molecule.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -210.0 | t | 47.5 | CH₂F |
Interpretation of the ¹⁹F NMR Spectrum:
-
CH₂F (δ -210.0): The fluorine atom in the fluoromethyl group is coupled to the two adjacent protons, resulting in a triplet. The chemical shift is in the typical range for aliphatic fluorides.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR sample preparation and analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Chloro-5-(fluoromethyl)pyrimidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence, such as the zg30, is typically used.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 146.0 | 100 | [M]⁺ (with ³⁵Cl) |
| 148.0 | 32 | [M]⁺ (with ³⁷Cl) |
| 111.0 | 80 | [M - Cl]⁺ |
| 84.0 | 60 | [M - Cl - HCN]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. The peak at m/z 146.0 corresponds to the molecule containing the ³⁵Cl isotope, while the peak at m/z 148.0, with approximately one-third the intensity, corresponds to the molecule containing the ³⁷Cl isotope. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of 2-Chloro-5-(fluoromethyl)pyrimidine is expected to proceed through the loss of a chlorine radical to form the ion at m/z 111.0. Subsequent loss of hydrogen cyanide (HCN) from the pyrimidine ring would lead to the fragment at m/z 84.0.
Caption: A simplified representation of the predicted fragmentation pathway.
Experimental Protocol for MS Data Acquisition
Caption: General workflow for acquiring mass spectrometry data.
-
Sample Preparation:
-
Prepare a dilute solution of 2-Chloro-5-(fluoromethyl)pyrimidine (typically 1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) for accurate mass measurements.
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in positive ion mode.
-
Perform tandem MS (MS/MS) experiments on the molecular ion peak to induce fragmentation and confirm the proposed fragmentation pathway.
-
-
Data Analysis:
-
Analyze the full scan mass spectrum to identify the molecular ion peak and its isotopic pattern.
-
Examine the MS/MS spectrum to identify the fragment ions and propose a fragmentation mechanism.
-
Use the accurate mass measurement to determine the elemental composition of the molecular ion and its fragments.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of 2-Chloro-5-(fluoromethyl)pyrimidine. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation behavior. The detailed experimental protocols and interpretations serve as a valuable resource for researchers working with this compound and related heterocyclic systems, ensuring the generation of high-quality, reproducible data for applications in drug discovery and chemical synthesis.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
2-Chloro-5-(fluoromethyl)pyrimidine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(fluoromethyl)pyrimidine and Structurally Related Analogs
Disclaimer: This guide provides comprehensive safety and handling information based on available data for the closely related compounds 2-chloro-5-fluoropyrimidine and 2-chloro-5-(trifluoromethyl)pyrimidine. While the core pyrimidine structure and the presence of a halogenated substituent at the 5-position suggest similar safety profiles, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-Chloro-5-(fluoromethyl)pyrimidine upon its availability for definitive guidance.
Introduction: Understanding the Hazard Profile
2-Chloro-5-(fluoromethyl)pyrimidine and its analogs are halogenated heterocyclic compounds utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] Their chemical structure necessitates a rigorous approach to safety and handling due to their potential for reactivity and adverse health effects. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe utilization of these compounds in a laboratory setting. The causality behind the stringent protocols described herein is rooted in the potential for these substances to cause significant harm upon exposure.
Hazard Identification and Classification
These compounds are generally classified as hazardous materials, with the primary concerns being acute toxicity, corrosivity, and combustibility.[2][3]
GHS Hazard Statements:
The presence of the pyrimidine ring and halogen substituents contributes to the electron-withdrawing nature of the molecule, enhancing its reactivity and potential for biological interaction. The chloropyrimidine moiety is a known reactive functional group, and the fluorinated side chain can influence the compound's metabolic stability and toxicity profile.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of 2-chloro-5-(fluoromethyl)pyrimidine and its analogs must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or dust.[7][8]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.[4][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.[4][8][9]
Personal Protective Equipment (PPE)
The selection of PPE is based on a thorough risk assessment of the planned experimental procedures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][10] | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Nitrile or neoprene gloves (inspect before use). A flame-resistant lab coat.[10][11] | To prevent skin contact, which can lead to severe burns. |
| Respiratory Protection | An air-purifying respirator with an appropriate cartridge (e.g., type ABEK) should be used if ventilation is inadequate or for spill cleanup.[2][12] | To prevent inhalation of harmful vapors. |
PPE Donning and Doffing Workflow:
Caption: Sequential process for correctly donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to mitigating risks.
Handling
-
Preparation: Before handling, thoroughly review the Safety Data Sheet.[11] Ensure all necessary equipment and emergency supplies are readily available.
-
Dispensing: Weigh and dispense the chemical within a chemical fume hood.[11]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4][10] Do not breathe dust or vapors.[4][7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly after handling.[4][6][7]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[7][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8]
-
Temperature: Some analogs may require refrigerated storage.[9] Always check the supplier's recommendations.
Emergency Procedures
A well-defined emergency plan is crucial for responding effectively to incidents.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9] Given the potential for hydrogen fluoride formation upon decomposition, treatment with a 1% calcium gluconate solution may be considered by trained medical personnel.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Accidental Release Measures
In the event of a spill, the following protocol should be initiated immediately.
Spill Response Workflow:
Caption: Step-by-step procedure for responding to a chemical spill.
-
Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection.[10]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]
-
Containment and Cleanup: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5] Collect the material into a suitable, labeled container for disposal.[7][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][10] Water spray can be used to cool containers.[4][7]
-
Special Hazards: This substance is a combustible liquid.[4][6] Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4][5][6][7] Containers may explode when heated.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7]
Disposal Considerations
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of it in the sanitary sewer.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties for related compounds.
| Property | 2-Chloro-5-fluoropyrimidine | 2-Chloro-5-(trifluoromethyl)pyridine |
| CAS Number | 62802-42-0[5][6][7] | 52334-81-3[4] |
| Molecular Formula | C4H2ClFN2[2] | C6H3ClF3N[4] |
| Appearance | Colorless liquid[5] | Not specified |
| Boiling Point | 172-174 °C[5] | Not specified |
| Flash Point | 65 °C (149 °F)[2][7] | Not specified |
| Density | 1.439 g/mL at 20 °C[2] | Not specified |
Conclusion
2-Chloro-5-(fluoromethyl)pyrimidine and its analogs are valuable reagents in chemical synthesis but demand a high level of respect and caution. By understanding their hazard profile and implementing the robust safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in the self-validating nature of these protocols, which are grounded in established chemical safety standards.
References
- Jubilant Ingrevia. (n.d.).
- Fisher Scientific. (2010, April 30).
- Ossila. (2023, June 26).
- Volochem, Inc. (2015, January 3).
- Apollo Scientific. (2023, June 9). 2-Chloro-5-(trifluoromethyl)
- ECHEMI. (n.d.). 2-chloro-5-(chloroMethyl)
- Fisher Scientific. (2014, February 6). SAFETY DATA SHEET: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, 97%.
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). HF EXPOSURE.
- Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-5-ethylpyrimidine.
- Fluorochem. (n.d.). 2-Chloro-5-(chloromethyl)pyrimidine.
- Center for the Polyurethanes Industry. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
Sources
- 1. 69034-12-4|2-Chloro-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 2. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. drs.illinois.edu [drs.illinois.edu]
Introduction: The Critical Role of Solubility in the Application of 2-Chloro-5-(fluoromethyl)pyrimidine
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(fluoromethyl)pyrimidine in Organic Solvents
2-Chloro-5-(fluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are integral to the synthesis of various bioactive molecules. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a multitude of applications, from synthetic reaction design and optimization to purification via recrystallization and formulation of final active pharmaceutical ingredients (APIs). A thorough understanding and accurate determination of its solubility are therefore not merely academic exercises but critical prerequisites for efficient and successful research and development.
This guide provides a comprehensive overview of the principles governing the solubility of 2-Chloro-5-(fluoromethyl)pyrimidine, a detailed, field-proven protocol for its experimental determination, and insights into the interpretation and application of the resulting data. As a Senior Application Scientist, the focus here is not just on the 'what' but the 'why'—the causal relationships behind the experimental choices and observations.
Part 1: Physicochemical Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-Chloro-5-(fluoromethyl)pyrimidine, several key factors come into play:
-
Polarity: The molecule possesses a moderate degree of polarity due to the presence of electronegative nitrogen, chlorine, and fluorine atoms. The pyrimidine ring itself is a π-deficient system, contributing to its overall electronic characteristics.
-
Dipole-Dipole Interactions: The polarized C-Cl and C-F bonds, along with the nitrogen atoms in the pyrimidine ring, create a permanent dipole moment in the molecule. Solvents with significant dipole moments (e.g., acetone, acetonitrile) are likely to engage in favorable dipole-dipole interactions, promoting solubility.
-
Hydrogen Bonding: While 2-Chloro-5-(fluoromethyl)pyrimidine does not have a hydrogen bond donor, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Therefore, protic solvents such as alcohols (e.g., methanol, ethanol) can interact with the solute through hydrogen bonding, which can significantly enhance solubility.
-
Van der Waals Forces: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the molecule through weaker London dispersion forces. While some solubility in these solvents is expected, it is likely to be lower than in more polar solvents.
The interplay of these forces dictates the extent to which 2-Chloro-5-(fluoromethyl)pyrimidine will dissolve in a given organic solvent. The following diagram illustrates the logical relationship between molecular properties and solubility.
Caption: Relationship between molecular properties and solubility.
Part 2: Experimental Determination of Solubility
Given that quantitative solubility data for 2-Chloro-5-(fluoromethyl)pyrimidine is not widely available in the public domain, an experimental approach is necessary. The isothermal equilibrium method is a robust and widely accepted technique for accurately determining the solubility of a compound at a specific temperature.
Protocol: Isothermal Equilibrium Solubility Determination
This protocol ensures a self-validating system by confirming that true equilibrium has been reached.
1. Materials and Equipment:
-
2-Chloro-5-(fluoromethyl)pyrimidine (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Experimental Workflow:
The following diagram outlines the step-by-step process for determining solubility.
Caption: Isothermal equilibrium solubility determination workflow.
3. Detailed Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of 2-Chloro-5-(fluoromethyl)pyrimidine in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.
-
Sample Preparation:
-
To a series of vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.
-
Add an excess amount of 2-Chloro-5-(fluoromethyl)pyrimidine to each vial to ensure that a saturated solution is formed and that solid remains present at equilibrium.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Sampling and Analysis:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
Accurately dilute a known volume of the filtrate with the mobile phase used for HPLC analysis.
-
Inject the diluted sample into the HPLC system and determine the concentration of 2-Chloro-5-(fluoromethyl)pyrimidine by comparing the peak area to the previously generated calibration curve.
-
4. Data Calculation and Presentation:
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
The results should be tabulated for easy comparison across different solvents.
| Solvent | Polarity Index | H-Bonding Capability | Solubility at 25°C (mg/mL) |
| Hexane | 0.1 | None | To be determined |
| Toluene | 2.4 | None | To be determined |
| Ethyl Acetate | 4.4 | Acceptor | To be determined |
| Acetone | 5.1 | Acceptor | To be determined |
| Acetonitrile | 5.8 | Acceptor | To be determined |
| Ethanol | 4.3 | Donor & Acceptor | To be determined |
| Methanol | 5.1 | Donor & Acceptor | To be determined |
Part 3: Interpretation and Application of Solubility Data
The experimentally determined solubility data provides invaluable insights for process development:
-
Reaction Chemistry: For synthetic reactions, a solvent that provides good solubility for all reactants at the desired reaction temperature is typically chosen to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Purification: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. An ideal recrystallization solvent will dissolve a large amount of 2-Chloro-5-(fluoromethyl)pyrimidine at an elevated temperature but only a small amount at a low temperature.
-
Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a key parameter for developing liquid formulations for preclinical and clinical studies.
Conclusion
A systematic and rigorous experimental approach is paramount for characterizing the solubility of 2-Chloro-5-(fluoromethyl)pyrimidine. The isothermal equilibrium method detailed in this guide provides a reliable framework for generating the high-quality data required by researchers, scientists, and drug development professionals. This data, in turn, enables informed decisions in synthesis, purification, and formulation, ultimately accelerating the path of discovery and development.
References
The CFMP Scaffold: Engineering Next-Generation Agrochemicals via 2-Chloro-5-(fluoromethyl)pyrimidine
Executive Summary
The relentless pressure of global agricultural demands, coupled with the rapid emergence of pesticide resistance, necessitates the continuous discovery of novel agrochemical architectures. Pyrimidine derivatives have long been a privileged scaffold in crop protection, serving as the core pharmacophore for numerous commercialized fungicides, herbicides, and insecticides[1].
Within this chemical space, 2-chloro-5-(fluoromethyl)pyrimidine (CFMP) emerges as a highly specialized, next-generation building block. While its fully fluorinated analog, 2-chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4), is a well-established intermediate[2], the monofluorinated CFMP offers a unique "Goldilocks" physicochemical profile. By strategically balancing lipophilicity, metabolic stability, and electrophilic reactivity, CFMP enables the synthesis of highly systemic, target-specific crop protection agents that overcome the pharmacokinetic limitations of traditional heavily fluorinated or unfluorinated pyrimidines.
Structural Rationale & Physicochemical Profiling
The design of agrochemicals requires a delicate balance of physicochemical properties to ensure efficacy, environmental safety, and plant systemic mobility (the ability to translocate via xylem and phloem). The substitution at the C5 position of the pyrimidine ring drastically alters these parameters.
The "Goldilocks" Effect of the Monofluoromethyl Group
-
Metabolic Stability: Unsubstituted methyl groups (-CH₃) on aromatic rings are prime targets for rapid oxidation by plant and fungal cytochrome P450 enzymes, leading to rapid degradation and loss of efficacy. The introduction of a single fluorine atom (-CH₂F) creates a strong C-F bond (approx. 116 kcal/mol) that sterically and electronically shields the carbon, effectively blocking this metabolic liability.
-
Tuned Lipophilicity (LogP): While a trifluoromethyl group (-CF₃) provides extreme metabolic stability, it is highly lipophilic. Agrochemicals with excessively high LogP values often suffer from poor aqueous solubility, leading to poor systemic uptake in plants and excessive binding to soil organic matter. The -CH₂F group provides a moderate increase in lipophilicity compared to -CH₃, maintaining the aqueous solubility required for vascular transport.
-
Electronic Activation: The electronegativity of the fluorine atom exerts a weak inductive electron-withdrawing effect (-I) on the pyrimidine ring. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring, increasing the electrophilicity of the C2 position and facilitating downstream nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Comparative Profiling of C5-Pyrimidine Substituents
| Substituent at C5 | Inductive Effect (σI) | Relative Lipophilicity (ΔlogP) | Metabolic Stability | C2-SNAr Reactivity | Plant Systemic Mobility |
| -CH₃ | Electron Donating | Baseline | Low (Prone to oxidation) | Moderate | High |
| -CH₂F | Weak Withdrawing | +0.3 to +0.5 | High (Blocks P450) | High | Optimal (Xylem/Phloem) |
| -CF₃ | Strong Withdrawing | +1.0 to +1.5 | Very High | Very High | Low (Soil binding risk) |
Mechanistic Reactivity & Synthetic Workflows
The utility of CFMP lies in its bifunctional nature. The 2-chloro position acts as an excellent leaving group for SNAr reactions, allowing for the rapid diversification of the scaffold by coupling with various amines, anilines, phenols, or thiols. The electron-deficient nature of the pyrimidine ring, further enhanced by the -CH₂F group, allows these reactions to proceed under relatively mild conditions, preserving the integrity of the monofluoromethyl moiety.
Generalized SNAr synthetic workflow for 2-chloro-5-(fluoromethyl)pyrimidine derivatives.
Standardized Protocol: SNAr Synthesis of a Fungicidal Precursor
To ensure reproducible and high-yielding diversification of CFMP, the following self-validating protocol details the synthesis of N-aryl-5-(fluoromethyl)pyrimidin-2-amine, a common intermediate for mitochondrial Complex I inhibitors[1][3].
Reagents & Scale:
-
2-Chloro-5-(fluoromethyl)pyrimidine (10.0 mmol, 1.0 eq)
-
Substituted aniline (e.g., 4-fluoroaniline) (11.0 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)
Step-by-Step Methodology:
-
Reaction Setup: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-5-(fluoromethyl)pyrimidine and anhydrous DMF under a nitrogen atmosphere. Causality: DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr reaction.
-
Reagent Addition: Add the substituted aniline in one portion, followed by the dropwise addition of DIPEA via syringe over 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct without competing with the aniline for the electrophilic C2 carbon.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath for 6–8 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). Causality: The weak electron-withdrawing nature of the -CH₂F group requires moderate thermal energy to drive the reaction to completion with less nucleophilic anilines, whereas aliphatic amines might react at room temperature.
-
Quenching & Extraction: Upon complete consumption of the starting material, cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Aqueous Wash: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL), followed by saturated brine (50 mL). Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl disrupts the hydrogen bonding of DMF, efficiently partitioning it into the aqueous phase and preventing contamination of the final product.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-aryl-5-(fluoromethyl)pyrimidin-2-amine.
Agrochemical Applications & Mechanisms of Action
Fluorinated pyrimidine derivatives have demonstrated profound efficacy across multiple agrochemical classes, particularly as broad-spectrum fungicides and selective herbicides[4].
Fungicidal Activity: Mitochondrial Respiration Inhibition
Many modern pyrimidinamines derived from building blocks like CFMP function by targeting the mitochondrial respiratory chain of phytopathogenic fungi[3]. Specifically, they act as potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase). By binding to the ubiquinone reduction site, these compounds block electron transfer, halting the proton gradient necessary for ATP synthesis. The -CH₂F group enhances binding affinity within the hydrophobic pocket of Complex I while maintaining the necessary solubility to penetrate fungal cell walls.
Mechanism of action: Pyrimidine-mediated inhibition of fungal mitochondrial Complex I.
Herbicidal Activity: ALS Inhibition
Beyond fungicides, pyrimidine derivatives are foundational to Acetolactate Synthase (ALS) inhibiting herbicides (e.g., sulfonylureas and pyrimidinylthiobenzoates)[1]. The incorporation of a 5-(fluoromethyl) group into the pyrimidine core of these herbicides can drastically alter their degradation profile in soil. Because the -CH₂F group resists microbial oxidation better than a standard methyl group, it can extend the residual control of the herbicide in the field, reducing the need for repeated applications while remaining safe for the primary crop.
Conclusion
2-Chloro-5-(fluoromethyl)pyrimidine represents a highly strategic node in agrochemical synthesis. By leveraging the unique stereoelectronic and physicochemical properties of the monofluoromethyl group, researchers can design crop protection agents that bypass the metabolic vulnerabilities of traditional compounds without falling into the lipophilic traps of perfluorinated analogs.
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Journal of Agricultural and Food Chemistry. "Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides." ACS Publications, 2025. Available at: [Link]
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Frontiers in Chemistry / NIH. "Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety." National Institutes of Health, 2022. Available at:[Link]
-
Chemdor. "2-Chloro-5-(trifluoromethyl)pyrimidine | CAS 69034-12-4 | Analytical Standard." Chemdor Catalog. Available at: [Link]
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The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the realm of medicinal chemistry and drug development. Its prevalence in the essential building blocks of life, namely the nucleobases of DNA and RNA (cytosine, thymine, and uracil), underscores its profound biological significance. This inherent biocompatibility, coupled with its synthetic tractability, has rendered the pyrimidine framework a "privileged structure" for the design of novel therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the diverse biological activities of pyrimidine derivatives, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present a logical framework for their continued exploration.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine. This unique arrangement of heteroatoms imparts a distinct electronic distribution, allowing for a multitude of chemical modifications. The ability to introduce a wide array of substituents at various positions on the pyrimidine ring enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, allows for the optimization of its pharmacokinetic and pharmacodynamic profiles, leading to the development of potent and selective drug candidates.[1][2]
The versatility of the pyrimidine scaffold is evident in the numerous FDA-approved drugs that incorporate this moiety. From the anticancer agent 5-fluorouracil to the antiviral drug zidovudine (AZT), pyrimidine derivatives have made a significant impact on modern medicine.[3][4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[5][6] Their ability to interfere with fundamental cellular processes makes them potent cytotoxic and cytostatic agents.
Mechanisms of Anticancer Action
The anticancer effects of pyrimidine derivatives are diverse and target various hallmarks of cancer. Key mechanisms include:
-
Inhibition of Nucleotide Metabolism: As structural analogs of natural pyrimidines, many derivatives act as antimetabolites, disrupting the synthesis of DNA and RNA.[6] A prime example is the inhibition of dihydrofolate reductase (DHFR) , a crucial enzyme in the folate pathway necessary for the synthesis of purines and thymidylate.[4][7][8] By blocking DHFR, these compounds lead to a depletion of essential precursors for DNA replication, ultimately causing cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. A significant target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase whose overactivation drives the proliferation of many tumor types.[9][10][11] Pyrimidine derivatives can bind to the ATP-binding site of EGFR, blocking its downstream signaling pathways and thereby inhibiting cell growth.[12][13]
-
Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division. Pyrimidine derivatives have been developed that interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][14][15][16][17] These compounds often bind to the colchicine-binding site on tubulin.[14][15]
Below is a diagram illustrating the key anticancer mechanisms of pyrimidine derivatives.
Caption: Key anticancer mechanisms of pyrimidine derivatives.
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of novel pyrimidine derivatives is typically performed using in vitro cytotoxicity assays on various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][18][19][20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: A typical workflow for in vitro anticancer screening.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT-116 (Colon) | 1.98 | [22] |
| Pyrido[2,3-d]pyrimidine | Compound 1n | MCF-7 (Breast) | 2.18 | [22] |
| Fused Pyrimidine | Compound 131 | A549 (Lung) | 0.80 | [17] |
| Fused Pyrimidine | Compound 131 | HepG2 (Liver) | 0.11 | [17] |
| Indole-pyrimidine | Compound 4k | BEL-7402 (Liver) | 0.016-0.062 | [15][16] |
| Thienopyrimidine | Compound 14 | MCF-7 (Breast) | 22.12 | [23] |
| Aryl Urea Pyrimidine | Compound 4b | SW480 (Colon) | 11.08 | [24] |
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a crucial component in the development of agents to combat bacterial, fungal, and viral infections.[1][22][25]
Mechanism of Antimicrobial and Antiviral Action
Similar to their anticancer effects, many pyrimidine-based antimicrobials act as antimetabolites. For instance, trimethoprim , a well-known antibacterial agent, selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for bacterial survival.[4]
In the antiviral realm, pyrimidine nucleoside analogs are a cornerstone of therapy. These compounds are phosphorylated within host cells to their active triphosphate forms, which then compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and inhibition of viral replication.[3][15]
Evaluation of Antimicrobial and Antiviral Activity
Standardized in vitro assays are employed to determine the efficacy of pyrimidine derivatives against various pathogens.
This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[3]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution susceptibility tests.[3]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[3]
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidine derivative in a 96-well microtiter plate containing an appropriate broth medium.[3]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).[3]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).[3]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
This assay is commonly used to quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.[2][26][27][28][29]
Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.[26][29]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known titer of the virus.
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (the concentration that reduces plaque formation by 50%).[2]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[9][11][30]
Mechanism of Anti-inflammatory Action
A primary mechanism of action for many anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[5][25][30][31][32] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[31][32]
Evaluation of Anti-inflammatory Activity
In vitro enzyme inhibition assays are fundamental for assessing the anti-inflammatory potential of pyrimidine derivatives.
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[5][31][32]
Principle: The peroxidase activity of COX is measured colorimetrically using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The inhibition of this activity by a test compound is quantified.[5][31]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrimidine derivative.
-
Reaction Initiation: Initiate the reaction by adding the substrate and the chromogenic reagent (TMPD).
-
Absorbance Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[32]
Caption: A streamlined workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry. The diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, highlight the vast potential of this heterocyclic system.
Future research in this field will likely focus on several key areas:
-
Rational Design and Molecular Hybridization: The design of novel pyrimidine derivatives will increasingly rely on computational modeling and the hybridization of the pyrimidine core with other pharmacologically active moieties to create multi-target agents.[13]
-
Targeted Therapies: A deeper understanding of the molecular targets of pyrimidine derivatives will facilitate the development of more selective and potent drugs with improved safety profiles.
-
Combating Drug Resistance: The development of pyrimidine-based compounds that can overcome existing drug resistance mechanisms is a critical area of research, particularly in oncology and infectious diseases.
By leveraging the foundational knowledge outlined in this guide and embracing innovative drug discovery strategies, the scientific community is well-positioned to unlock the full therapeutic potential of pyrimidine derivatives for the benefit of patients worldwide.
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2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Bioorganic & Medicinal Chemistry, 2012. [Link]
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Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 2022. [Link]
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Pyrimido-Pyrimidines as Dihydrofolate Reductase Inhibitors. Food Technology and Biotechnology, 2009. [Link]
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A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives. Science Alert, 2011. [Link]
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Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. Molecules, 2021. [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 2021. [Link]
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Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[5][14][26]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 2021. [Link]
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Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed, 2020. [Link]
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Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Sci-Hub, 2011. [Link]
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Antiviral activities of pyrimidine nucleoside analogues: some structure. PubMed, 1977. [Link]
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Pyrimidine-bearing EGFR inhibitors. ResearchGate, 2025. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies, 2016. [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 2010. [Link]
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EGFR signaling maintains de novo pyrimidine biosynthesis pathway. ResearchGate, 2015. [Link]
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New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers in Chemistry, 2026. [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 2022. [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 2024. [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 2026. [Link]
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Plaque Reduction Assay. Creative Diagnostics, N.D. [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology, 2020. [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][14][26]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 2021. [Link]
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Introduction: The Strategic Value of the Trifluoromethyl Group in Pyrimidine Scaffolds
An In-Depth Technical Guide to Trifluoromethyl Pyrimidine Derivatives in Research
In the landscape of medicinal and agricultural chemistry, the pyrimidine ring is a cornerstone scaffold, present in a multitude of bioactive molecules and commercial products.[1][2] Its synthetic versatility and ability to engage in various biological interactions have made it a focal point of drug discovery and pesticide development.[3][4] A significant leap in the potency and viability of pyrimidine-based compounds has been achieved through the strategic incorporation of the trifluoromethyl (CF₃) group.
The CF₃ group is far from an inert decoration. Its unique physicochemical properties impart profound changes to the parent molecule. With a strong C-F bond, one of the most stable in organic chemistry, the CF₃ moiety significantly enhances metabolic stability, preventing rapid degradation by metabolic enzymes.[5] Furthermore, its high lipophilicity and electron-withdrawing nature can improve membrane permeability, bioavailability, and binding affinity to biological targets.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and diverse biological applications of trifluoromethyl pyrimidine derivatives, grounded in field-proven insights and detailed methodologies.
Core Synthesis Strategies: Building the Trifluoromethyl Pyrimidine Backbone
The construction of trifluoromethyl pyrimidine derivatives is generally achieved through multi-step synthetic routes that prioritize the early introduction of the CF₃-containing building block.[6] A robust and widely adopted strategy begins with ethyl trifluoroacetoacetate, proceeding through cyclocondensation, chlorination, and subsequent functionalization.[8]
General Synthetic Workflow
The causality behind this workflow is efficiency and modularity. The core pyrimidine ring is formed first, followed by the activation of a key position (typically via chlorination) to allow for the introduction of a wide variety of substituents. This enables the creation of large chemical libraries for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Oxy-Amide Derivative
This protocol details a representative four-step synthesis adapted from established methodologies to yield trifluoromethyl pyrimidine derivatives bearing an amide moiety.[3][6][9]
Step 1: Ring Closure to form 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Heat the mixture to reflux and maintain for 8 hours. The rationale for using acetic acid is to provide a mildly acidic environment that catalyzes the condensation reaction.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid and urea, and dry under vacuum to afford the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.
Step 2: Chlorination to form 2-Chloro-4-(trifluoromethyl)pyrimidine
-
To the intermediate from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq) in a flask suitable for heating. POCl₃ is a highly effective chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides, which serve as excellent leaving groups.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Nucleophilic Substitution with a Phenol
-
In a separate flask, dissolve a substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes. K₂CO₃ acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide.
-
Add the 2-chloro-4-(trifluoromethyl)pyrimidine intermediate (1.2 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 5-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into water and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated.
Step 4: Amide Coupling
-
The product from Step 3, which now contains an amino group (from using an aminophenol), is coupled with a carboxylic acid to form the final amide derivative. This step typically involves standard peptide coupling reagents.
Biological Activities and Applications in Research
The true value of trifluoromethyl pyrimidine derivatives lies in their broad spectrum of biological activities, making them compelling candidates for drug discovery and agrochemical development.[3][8]
Anticancer Activity: Targeting Key Signaling Kinases
A prominent application of these derivatives is in oncology, particularly as kinase inhibitors.[10] Many cancers are driven by the aberrant activity of protein kinases, and these compounds have been shown to be effective inhibitors of critical targets like the Epidermal Growth Factor Receptor (EGFR) and Fms-like tyrosine kinase 3 (FLT3).[11][12]
-
EGFR Inhibition: A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors.[11][13] One standout compound, 9u , demonstrated exceptional activity against the A549 lung cancer cell line and the EGFR kinase itself.[11]
-
Dual FLT3/CHK1 Inhibition: In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are common and associated with a poor prognosis.[12] Researchers have developed 5-trifluoromethyl-2-aminopyrimidine derivatives that act as potent dual inhibitors of both FLT3 and Checkpoint Kinase 1 (CHK1).[12] This dual-inhibition strategy is designed to overcome the drug resistance mechanisms that often plague single-target therapies.[12]
Caption: Dual inhibition of FLT3 and CHK1 signaling by a derivative.[6]
Table 1: Kinase Inhibitory Activity of a Lead Compound
| Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| FLT3-D835Y | 1.5 | [6] |
| CHK1 | 3.2 | [6] |
| c-Kit | >1000 |[6] |
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., A549) in 96-well plates at an appropriate density and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in the cell culture medium. Treat the cells with these various concentrations for 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Agrochemical Applications: Antifungal and Antiviral Agents
Trifluoromethyl pyrimidine derivatives have also demonstrated significant potential in crop protection.[14][15][16] Their efficacy against a range of plant pathogens makes them attractive alternatives to existing commercial agents.[1][8]
-
Antifungal Activity: Certain synthesized compounds show potent inhibitory activity against fungi like Rhizoctonia solani (RS), a pathogen that causes significant damage to rice crops.[8]
-
Antiviral Activity: Derivatives have been tested against the Tobacco Mosaic Virus (TMV), with some showing curative and protective activities superior to the commercial antiviral agent ningnanmycin.[8]
Table 2: Bioactivity of Lead Agrochemical Compounds
| Compound | Activity Type | Target Organism | EC₅₀ (µg/mL) | Control Agent (EC₅₀) | Reference |
|---|---|---|---|---|---|
| 5u | Antifungal | Rhizoctonia solani | 26.0 | Azoxystrobin (26.0) | [8] |
| 5j | Antiviral (Curative) | TMV | 126.4 | Ningnanmycin (>500) | [8] |
| 5m | Antiviral (Protective) | TMV | 103.4 | Ningnanmycin (>500) |[8] |
Experimental Protocol: In-Vitro Antifungal Assay (Mycelial Growth)
-
Preparation: Dissolve the test compounds in a suitable solvent like DMSO to create stock solutions.
-
Medium Infusion: Add the compound solution to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration and pour it into Petri dishes.
-
Inoculation: Place a mycelial disc of the target fungus (e.g., R. solani) in the center of the PDA plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period until the fungal growth in the control plate (containing only solvent) nears the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony. Calculate the percentage of inhibition relative to the control plate.
Conclusion and Future Outlook
Trifluoromethyl pyrimidine derivatives stand out as a versatile and highly promising class of heterocyclic compounds.[6] The strategic incorporation of the trifluoromethyl group consistently enhances desirable properties, leading to potent biological activity across multiple domains, from anticancer therapeutics to advanced agrochemicals. The synthetic workflows are modular and robust, allowing for extensive SAR exploration. The methodologies presented in this guide provide a solid foundation for the design, synthesis, and characterization of novel derivatives. Future research will undoubtedly focus on refining the selectivity of these compounds, further elucidating their mechanisms of action, and advancing lead candidates through preclinical and clinical development pipelines, promising new solutions for medicine and agriculture.
References
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. (2023). Chemistry – An Asian Journal. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. Retrieved from [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Pyrimidine derivatives in discovery of pesticides: A review. (2023). Pest Management Science. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Retrieved from [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Retrieved from [Link]
-
Drugs with a trifluoromethyl substituent used as anticancer agents. (2023). ResearchGate. Retrieved from [Link]
-
Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. (2019). Journal of Chemistry. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. Retrieved from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (2018). CORE. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Accessing 2-Chloro-5-(fluoromethyl)pyrimidine Derivatives for Advanced Drug Discovery
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The 2-chloro-5-(fluoromethyl)pyrimidine moiety, in particular, represents a highly valuable building block for the synthesis of targeted therapeutics, especially in kinase inhibition.[2][3] This guide provides a detailed, experience-driven protocol for the synthesis of 2-chloro-5-(fluoromethyl)pyrimidine, focusing on the critical deoxofluorination step. We present and contrast a classical method using Diethylaminosulfur Trifluoride (DAST) with a modern, safer, and more selective approach utilizing crystalline Aminodifluorosulfinium salts (e.g., XtalFluor-E®). This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this key intermediate.
Strategic Overview: A Two-Step Approach to the Target Scaffold
A robust and logical synthetic strategy is paramount for efficiency and yield. The most effective route to 2-chloro-5-(fluoromethyl)pyrimidine involves a two-stage process: first, the synthesis of a key hydroxymethyl precursor, followed by a selective deoxofluorination. This approach allows for the use of well-established and reliable chemical transformations, ensuring high purity of the final compound.
Caption: High-level strategy for synthesizing the target compound.
Part I: Synthesis of the Key Precursor, 2-Chloro-5-(hydroxymethyl)pyrimidine
The synthesis of the alcohol precursor is the foundational stage. While multiple routes exist, a common and reliable method begins with the commercially available 2-chloro-5-methylpyrimidine.[4] This involves a two-step sequence of radical bromination followed by hydrolysis.
Protocol 1: Synthesis of 2-Chloro-5-(hydroxymethyl)pyrimidine
Materials:
-
2-Chloro-5-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Radical Bromination:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyrimidine (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-(bromomethyl)pyrimidine, which can be used directly in the next step.
-
-
Hydrolysis to the Alcohol:
-
Dissolve the crude 2-chloro-5-(bromomethyl)pyrimidine in a suitable solvent like acetone or THF.
-
Add this solution to a vigorously stirred solution of saturated aqueous NaHCO₃ (3-5 eq).
-
Stir the biphasic mixture at room temperature for 12-18 hours until TLC analysis indicates complete conversion.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 2-chloro-5-(hydroxymethyl)pyrimidine, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Part II: The Critical Deoxofluorination Step
This transformation replaces the hydroxyl group with a fluorine atom. The choice of reagent is critical and depends on a balance of reactivity, safety, and laboratory capabilities.
A. The Classical Reagent: Diethylaminosulfur Trifluoride (DAST)
DAST is a powerful and widely used deoxofluorinating agent, effective for converting primary alcohols to alkyl fluorides.[1][5][6]
Causality & Mechanism: The reaction proceeds via an initial attack of the alcohol's oxygen on the sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride and subsequent nucleophilic attack by the fluoride ion, typically following an Sₙ2 pathway for primary alcohols, leading to inversion of configuration if a chiral center were present.[7]
! Safety Imperative: DAST is thermally unstable above 70-80°C and can decompose explosively.[1] It is also highly sensitive to moisture, releasing toxic and corrosive hydrogen fluoride (HF). All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood using anhydrous solvents and inert atmosphere techniques.
Protocol 2A: Fluorination using DAST
-
Reaction Setup:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the purified 2-chloro-5-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add DAST (1.2-1.5 eq) dropwise via syringe to the cooled solution. Maintain the temperature below -70°C during addition.
-
-
Reaction Progression:
-
After the addition is complete, stir the mixture at -78°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
-
Workup & Purification:
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0°C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-5-(fluoromethyl)pyrimidine.
-
B. The Modern Alternative: Aminodifluorosulfinium Salts (XtalFluor®)
Reagents like XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (morpholinodifluorosulfinium tetrafluoroborate) represent a significant advancement in fluorination chemistry.[8]
Trustworthiness & Expertise: These reagents are crystalline solids, making them significantly easier and safer to handle than liquid DAST.[9] They exhibit enhanced thermal stability and, critically, do not generate free HF under anhydrous conditions, allowing for their use in standard glassware.[8][9][10] The reaction requires a fluoride source or promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) or DBU, which delivers the fluoride nucleophile after the alcohol has been activated by the XtalFluor reagent.[10] This two-part mechanism contributes to cleaner reactions with fewer elimination side products.[9][10]
Comparative Data: DAST vs. XtalFluor
| Feature | DAST (Diethylaminosulfur Trifluoride) | XtalFluor-E / XtalFluor-M |
| Physical State | Yellow Liquid | Crystalline Solid[8] |
| Thermal Stability | Unstable > 70°C; potentially explosive | High onset of decomposition (>119°C)[8] |
| Handling | Requires specialized equipment; moisture sensitive | Amenable to short-term handling in air |
| Byproducts | Generates corrosive HF[7] | Does not generate free HF[9][10] |
| Selectivity | Prone to elimination/rearrangement side reactions[7] | Generally higher selectivity, less elimination[9][10] |
| Activation | Self-activating | Requires a promoter (e.g., Et₃N·3HF, DBU) |
Protocol 2B: Recommended Fluorination using XtalFluor-E
This protocol is recommended for its superior safety profile and operational simplicity.
Caption: Step-by-step workflow for the XtalFluor fluorination protocol.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of 2-chloro-5-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous DCM in a standard round-bottom flask under a nitrogen atmosphere, add the promoter Et₃N·3HF (1.5 eq) at room temperature.
-
Cool the resulting mixture to 0°C in an ice bath.
-
-
Reagent Addition:
-
Add XtalFluor-E (1.2 eq) portion-wise to the stirred solution over 5-10 minutes, ensuring the temperature remains low.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
-
Workup & Purification:
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Stir for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the final product.
-
Characterization Data
The final product, 2-chloro-5-(fluoromethyl)pyrimidine, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~8.7 (s, 2H, pyrimidine-H), ~5.5 (d, J ≈ 48 Hz, 2H, CH₂F) |
| ¹⁹F NMR (CDCl₃) | δ ~ -210 to -215 (t, J ≈ 48 Hz, 1F, CH₂F) |
| ¹³C NMR (CDCl₃) | δ ~158, 156, 125 (pyrimidine-C), ~82 (d, J ≈ 170 Hz, CH₂F) |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to C₅H₅ClFN₂ |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on solvent and instrument calibration.
References
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. - ResearchGate . ResearchGate. [Link]
-
Fluorination with aminosulfuranes - Wikipedia . Wikipedia. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed . National Center for Biotechnology Information. [Link]
- A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents.
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC . National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF - ResearchGate . ResearchGate. [Link]
-
Diethylaminosulfur Trifluoride (DAST) - Synlett . Thieme. [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF - ResearchGate . ResearchGate. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC . National Center for Biotechnology Information. [Link]
-
XtalFluor-E: A useful and versatile reagent in organic transformations - Semantic Scholar . Semantic Scholar. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC . National Center for Biotechnology Information. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship.org . University of California. [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate . ResearchGate. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis . Taylor & Francis Online. [Link]
-
2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem . National Center for Biotechnology Information. [Link]
-
2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem - NIH . National Center for Biotechnology Information. [Link]
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Princeton University . Princeton University. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship.org . University of California. [Link]
-
Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains . PubMed. [Link]
-
Additional examples of pyrimidine functionalization and pyrimidine to... - ResearchGate . ResearchGate. [Link]
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Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(fluoromethyl)pyrimidine
Executive Summary
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, enhance lipophilicity, and block metabolic soft spots 1[1]. 2-Chloro-5-(fluoromethyl)pyrimidine represents a highly privileged, yet chemically sensitive, building block. While the 2-chloro position is highly activated for transition-metal-catalyzed cross-coupling, the 5-(fluoromethyl) (-CH₂F) group introduces unique chemoselectivity challenges, specifically its susceptibility to base-mediated defluorination or nucleophilic substitution.
This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-couplings with this substrate, detailing the mechanistic causality behind ligand and base selection.
Mechanistic Rationale & Substrate Profiling
Electronic Activation of the C2–Cl Bond
In palladium-catalyzed cross-coupling, the rate-determining step for electron-deficient heterocycles is often the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The pyrimidine ring is inherently electron-deficient; however, the addition of the 5-(fluoromethyl) group exerts a strong inductive electron-withdrawing effect (-I effect). This further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, rendering the C2–Cl bond exceptionally electrophilic and accelerating oxidative addition 2[2].
The Chemoselectivity Challenge: Protecting the -CH₂F Group
The primary failure mode in functionalizing 2-chloro-5-(fluoromethyl)pyrimidine is the degradation of the -CH₂F moiety. Under strongly basic conditions (e.g., NaOtBu, KOtBu), the protons adjacent to the fluorine atom become sufficiently acidic to undergo E1cB-like elimination, or the carbon itself undergoes direct S_N2 attack by nucleophiles. Consequently, the causality of successful coupling relies entirely on utilizing mild, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and ligands with wide bite angles (e.g., Xantphos) that accelerate reductive elimination faster than off-target decomposition pathways 3[3].
Figure 1: Catalytic cycle highlighting the electronic influence of the -CH2F group.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, extensive screening of bases and ligands was conducted. The data below summarizes the critical variables required to maintain the integrity of the fluoromethyl group while driving the coupling to completion.
Table 1: Base & Solvent Optimization for Suzuki-Miyaura Coupling
Conditions: 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Base (2.0 eq), 4 hours.
| Entry | Base | Solvent System | Temp (°C) | -CH₂F Integrity (by ¹⁹F NMR) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | Degraded (Extensive defluorination) | < 5 |
| 2 | K₂CO₃ | DMF | 100 | Partial Degradation | 42 |
| 3 | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 | Intact | 76 |
| 4 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 | Intact | 91 |
Analysis: Biphasic solvent systems (Dioxane/H₂O) facilitate the necessary boronate complex formation without requiring harsh, soluble nucleophilic bases 4[4]. K₃PO₄ provides the optimal basicity (pKa ~12.3) to drive transmetalation while leaving the -CH₂F group untouched.
Table 2: Ligand Screening for Buchwald-Hartwig Amination
Conditions: 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (4.5 mol%), Cs₂CO₃ (2.0 eq), Toluene, 90 °C, 8 hours.
| Entry | Ligand | Bite Angle | Conversion (%) | Yield (%) | Mechanistic Note |
| 1 | PPh₃ | N/A | 25 | 8 | Extensive protodehalogenation |
| 2 | BINAP | 92° | 88 | 65 | Moderate C–N selectivity |
| 3 | Xantphos | 111° | >99 | 94 | Optimal reductive elimination rate |
Analysis: The wide bite angle of Xantphos forces the Pd(II) intermediate into a highly strained geometry, drastically accelerating the reductive elimination step. This outcompetes side reactions such as protodehalogenation, which commonly plague electron-deficient pyrimidines 3[3].
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)
This protocol utilizes a biphasic system to ensure mild activation of the boronic acid.
Reagents:
-
2-Chloro-5-(fluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), degassed
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-(fluoromethyl)pyrimidine, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation).
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture.
-
Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.
-
Self-Validation Step: At t = 2 hours, remove a 50 µL aliquot from the organic layer. Filter through a micro-pipette plug of Celite, evaporate, and dissolve in CDCl₃. Acquire a rapid ¹⁹F NMR spectrum. Validation Criteria: You must observe a distinct signal (typically a doublet or triplet depending on adjacent proton coupling) in the region of -210 to -225 ppm. If the signal is absent, the -CH₂F group has degraded, indicating the temperature exceeded 80 °C or the base was contaminated.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 2-aryl-5-(fluoromethyl)pyrimidine.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
This protocol utilizes an anhydrous, mild-base system to prevent nucleophilic attack on the fluoromethyl carbon.
Reagents:
-
2-Chloro-5-(fluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% = 4 mol% Pd)
-
Xantphos (0.045 mmol, 4.5 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a dry reaction vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Pre-activation: Add 2.0 mL of anhydrous toluene and stir at room temperature for 10 minutes to allow the active Pd(0)-Xantphos complex to form (solution will transition from deep purple to a dark reddish-orange).
-
Substrate Addition: Add the 2-chloro-5-(fluoromethyl)pyrimidine and the amine, followed by the remaining 3.0 mL of toluene. Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Transfer the vial to a heating block set to 90 °C. Stir at 800 rpm for 8 hours. (Causality: Temperatures above 95 °C with Cs₂CO₃ begin to promote background S_N2 degradation of the -CH₂F group).
-
Workup: Cool the reaction to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter the entire mixture through a pad of Celite to remove the inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the 2-amino-5-(fluoromethyl)pyrimidine.
References
-
BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.2
-
ACS Publications - Organic Letters. Efficient Pd-Catalyzed Amination of Heteroaryl Halides.3
-
ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent.1
-
MDPI - Molecules. Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines.4
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-5-(fluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] The functionalization of the pyrimidine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of vast libraries of compounds for biological screening. Among these methods, the Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[2]
This document provides a detailed guide to the Suzuki-Miyaura coupling of 2-Chloro-5-(fluoromethyl)pyrimidine, a valuable building block in pharmaceutical research. The electron-withdrawing nature of the pyrimidine ring and the additional influence of the fluoromethyl group present unique challenges and opportunities for this transformation. These application notes will delve into the critical parameters, provide optimized protocols, and offer troubleshooting advice to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this cycle is crucial for rational optimization of reaction conditions.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-5-(fluoromethyl)pyrimidine to form a Pd(II) complex.[3][4]
-
Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[3][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3][6]
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling of 2-Chloro-5-(fluoromethyl)pyrimidine is highly dependent on the careful selection of several key parameters. Due to the relatively lower reactivity of aryl chlorides compared to bromides or iodides, the choice of catalyst, ligand, base, and solvent is critical.[7][8]
Catalyst and Ligand Selection
The activation of the C-Cl bond is often the rate-limiting step in the catalytic cycle.[9] Therefore, the use of highly active palladium catalysts and electron-rich, bulky phosphine ligands is generally required.[10]
| Catalyst/Precatalyst | Ligand | Key Features & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | These are often the first choice for challenging couplings involving chloro-heterocycles.[10][11] They promote fast oxidative addition and reductive elimination. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A versatile and commonly used catalyst, though it may require higher temperatures and longer reaction times for less reactive chlorides.[7][12] |
| PdCl₂(dppf) | Effective for a range of cross-coupling reactions and can be a good starting point for optimization.[13] | |
| N-Heterocyclic Carbenes (NHCs) | These ligands are known for their strong electron-donating ability and steric bulk, which can be beneficial for activating C-Cl bonds.[6][14] |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[5][15] For couplings involving chloropyrimidines, stronger bases are often more effective.[10]
| Base | Strength | Comments |
| K₃PO₄ | Strong | Often an excellent choice for Suzuki couplings of chloropyrimidines, providing good yields.[7][10] |
| Cs₂CO₃ | Strong | Another highly effective base, particularly in polar aprotic solvents.[10] |
| K₂CO₃ | Moderate | Can be effective, but may require higher temperatures or more active catalyst systems.[7][12] |
| NaOt-Bu | Strong | A strong, non-nucleophilic base that can be effective in certain systems.[10] |
Solvent Systems
The choice of solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents, often in combination with water, are commonly employed.
| Solvent | Properties & Recommendations |
| 1,4-Dioxane / Water | A frequently used and effective solvent system for Suzuki couplings. The addition of water can enhance the rate of transmetalation.[7][12] |
| Toluene / Water | Another common biphasic system that often provides good results.[16] |
| DMF / Water | A polar aprotic solvent that can be useful for solubilizing polar substrates. |
| THF / Water | A versatile solvent system, although its lower boiling point may limit the achievable reaction temperature.[17] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-5-(fluoromethyl)pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[10]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[10]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[7]
Procedure:
-
To a dry reaction vessel, add 2-Chloro-5-(fluoromethyl)pyrimidine, the arylboronic acid, and the base.
-
Add the palladium precatalyst and the phosphine ligand.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Protocol
Microwave irradiation can often significantly reduce reaction times and improve yields.[12]
Procedure:
-
In a microwave-safe reaction vial, combine 2-Chloro-5-(fluoromethyl)pyrimidine, the arylboronic acid, base, catalyst, and ligand.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to a temperature between 100-150 °C for 15-60 minutes.
-
Monitor the reaction for completion and work up as described in the general protocol.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality catalyst and ligand. Consider using a pre-catalyst. Purge the reaction thoroughly with an inert gas.[18] |
| Insufficient temperature | Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave heating.[10] | |
| Inappropriate base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[10] | |
| Protodeboronation of Boronic Acid | Presence of water and/or oxygen | Use anhydrous solvents and rigorously exclude air from the reaction.[18] |
| Prolonged reaction time at high temperature | Optimize the reaction time and temperature to minimize degradation of the boronic acid.[11] | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere.[18] |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with care, away from ignition sources.
-
Bases such as K₃PO₄ and Cs₂CO₃ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave reactions should be performed in appropriate, pressure-rated vials behind a blast shield.
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-5-(fluoromethyl)pyrimidine is a highly valuable transformation for the synthesis of novel pyrimidine derivatives in drug discovery and development. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important reaction.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Pfizer.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Neufeldt, S. R., & Sanford, M. S. (2020). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
- Neufeldt, S. R., & Stapanian, J. P. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. The Journal of Organic Chemistry, 83(15), 8565-8575.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
- Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
- Li, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(15), 3935-3942.
- BenchChem. (2025). A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. BenchChem.
- Thompson, L. A., & Ellman, J. A. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 4(6), 933-936.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Wikipedia. (2024). Suzuki reaction. Wikipedia.
- Shevchenko, N. E., et al. (2021). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ACS Omega, 6(9), 6293-6304.
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Zhang, M., et al. (2025). General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation.
- Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- BenchChem. (2025). Technical Support Center: Efficient Cross-Coupling with 2-Chloro-5-ethylpyrimidine. BenchChem.
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(2), 1025-1035.
- Gucky, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.
- Karsee, D., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(19), 5252-5257.
- Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2235-2241.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
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Strategic Functionalization of 2-Chloro-5-(fluoromethyl)pyrimidine via Nucleophilic Aromatic Substitution
An Application Guide for Researchers
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its ability to engage in various biological interactions and its synthetic versatility. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[1] 2-Chloro-5-(fluoromethyl)pyrimidine is a key building block that combines the privileged pyrimidine core with a reactive chlorine handle and a bioisosterically important fluoromethyl group, making it a valuable intermediate for drug discovery programs.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 2-Chloro-5-(fluoromethyl)pyrimidine. It provides mechanistic insights, detailed experimental protocols, and troubleshooting advice to facilitate the synthesis of diverse compound libraries.
Part 1: Mechanistic Rationale for Reactivity and Regioselectivity
The primary pathway for the functionalization of 2-Chloro-5-(fluoromethyl)pyrimidine is the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes.
1.1 The SNAr Mechanism: An Addition-Elimination Pathway
Unlike typical SN2 reactions, the SNAr mechanism at an aromatic sp²-hybridized carbon is a two-step process.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (C2 position). This step temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, typically fast, step through the elimination of the chloride ion, yielding the final substituted product.[1]
The initial nucleophilic attack is generally the rate-determining step of the reaction.[7]
Caption: General mechanism for the SNAr addition-elimination reaction.
1.2 Electronic Factors Governing Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property is crucial as it activates the ring towards attack by nucleophiles.[1][5] Several factors contribute to the high reactivity of the C2 position in 2-Chloro-5-(fluoromethyl)pyrimidine:
-
Ring Activation: The nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the ring carbons, particularly at the ortho (C2, C4, C6) and para (C5) positions.[7]
-
Intermediate Stabilization: When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom at position 1 through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, making the C2 and C4/C6 positions highly favored for nucleophilic attack.[7]
-
Substituent Effects: The 5-(fluoromethyl) group is electron-withdrawing, which further decreases the electron density of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack.
-
Leaving Group Ability: The chloride ion is a good leaving group, capable of stabilizing the negative charge as it departs, which facilitates the final elimination step.[8]
Part 2: Experimental Protocols and Methodologies
The following protocols provide a generalized framework for conducting SNAr reactions on 2-Chloro-5-(fluoromethyl)pyrimidine. Researchers should optimize conditions based on the specific nucleophile and desired scale.
2.1 General Workflow for SNAr Reactions
The experimental process can be broken down into several key stages, from initial setup to final purification.
Caption: General experimental workflow for SNAr reactions.
2.2 Protocol 1: Substitution with a Primary/Secondary Amine
This protocol describes a typical procedure for the reaction with an amine nucleophile, a common transformation in medicinal chemistry.
-
Materials & Reagents:
-
2-Chloro-5-(fluoromethyl)pyrimidine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or ACN)
-
Deionized water, brine, ethyl acetate (or other suitable extraction solvent), anhydrous sodium or magnesium sulfate.
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the amine nucleophile (1.2 eq). Stir the suspension for 10-15 minutes at room temperature.
-
Substrate Addition: Add 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. If a solid base was used, filter it off. Quench the reaction mixture by carefully adding water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired product.
-
2.3 Summary of Reaction Conditions for Various Nucleophiles
The optimal conditions for SNAr on 2-Chloro-5-(fluoromethyl)pyrimidine depend heavily on the nucleophilicity of the attacking species. The following table provides general guidance.
| Nucleophile Type | Typical Base | Common Solvents | Temperature Range (°C) | Notes |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMF, NMP, DMSO, ACN | 60 - 120 | A base is required to neutralize the HCl formed. Weaker amines may require higher temperatures or stronger bases. |
| Alcohols / Phenols | NaH, K₂CO₃, t-BuOK | THF, DMF, Dioxane | 25 - 100 | Strong bases like NaH are needed to deprotonate the alcohol/phenol to form the more nucleophilic alkoxide/phenoxide. |
| Thiols / Thiophenols | K₂CO₃, NaOH, Et₃N | Ethanol, DMF, ACN | 0 - 60 | Thiolates are highly potent nucleophiles and reactions often proceed smoothly at lower temperatures.[9] |
| Grignard Reagents | None | THF, Diethyl Ether | 0 - 25 | Used for C-C bond formation. Requires strictly anhydrous conditions. Alternative activating groups on the pyrimidine may be needed.[10][11] |
Part 3: Troubleshooting and Optimization
Even with established protocols, challenges can arise. This section addresses common issues and provides solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Reactivity: The nucleophile may be too weak, or the temperature is too low. 2. Inactive Nucleophile: The base may be too weak to deprotonate the nucleophile (e.g., for alcohols). 3. Poor Reagent Quality: Starting material or solvent may be impure or contain water. | 1. Increase the reaction temperature in 10-20 °C increments. Consider using a more polar solvent (e.g., DMSO) to accelerate the reaction. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol). 3. Ensure all reagents are of high purity and solvents are anhydrous, especially when using moisture-sensitive reagents. |
| Formation of Side Products | 1. Over-reaction/Degradation: Reaction temperature may be too high or the reaction time too long. 2. Competing Reactions: Strong nucleophiles under harsh conditions might lead to unexpected side reactions.[9] | 1. Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material. 2. Use milder conditions (lower temperature, weaker base) if possible. Re-evaluate the choice of solvent and base. |
| Difficult Purification | 1. High-Boiling Solvent: Residual DMF or DMSO can be difficult to remove. 2. Similar Polarity: The product and remaining starting material or impurities may have similar Rf values on TLC. | 1. After extraction, perform multiple washes with water/brine to remove residual DMF/DMSO. If possible, consider an alternative lower-boiling solvent like ACN or Dioxane. 2. Optimize the mobile phase for column chromatography. Consider using a different solvent system or a gradient elution. |
References
- Benchchem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- Organic Chemistry Borek. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
Ross, C. H., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(9), 2353-2357. Available at: [Link]
- MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626–4630. Available at: [Link]
-
SYNFACTS. (2024). Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts, 2024(08), 0845. Available at: [Link]
- MedChemExpress. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine.
-
American Chemical Society. (2023, July 24). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]
- Guidechem. (2020, October 23). What are the applications of 2-Chloro-5-fluoropyrimidine?
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research, 3(3), 1334-1338. Available at: [Link]
- Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
- University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
- Fluorochem. (n.d.). 2-Chloro-5-(chloromethyl)pyrimidine.
- National Institutes of Health. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem.
- Benchchem. (n.d.). Overcoming low reactivity of 2-Chloro-5-(chloromethyl)pyrimidine in SN2 reactions.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine.
- Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
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C-N bond formation using 2-Chloro-5-(fluoromethyl)pyrimidine
Application Note: C–N Bond Formation Using 2-Chloro-5-(fluoromethyl)pyrimidine
Executive Summary
The 5-(fluoromethyl)pyrimidine scaffold is a highly privileged motif in modern drug discovery. The fluoromethyl group (–CH₂F) serves as a lipophilic bioisostere for methyl or hydroxymethyl groups, offering enhanced metabolic stability while modulating the basicity of adjacent heteroatoms. However, functionalizing the 2-position of 2-chloro-5-(fluoromethyl)pyrimidine via C–N bond formation presents unique chemoselectivity challenges. The benzylic C–F bond is susceptible to base-induced elimination or defluorination under harsh conditions. This application note provides a comprehensive, self-validating guide to achieving high-yielding C–N couplings using both transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.
Mechanistic Rationale & Strategy
The pyrimidine ring intrinsically withdraws electron density through its two nitrogen atoms, making the 2-chloro position exceptionally electrophilic. Kinetic studies demonstrate that 2-chloropyrimidines are 1014 to 1016 times more reactive toward SNAr than unactivated chlorobenzenes[1]. The addition of the 5-fluoromethyl group further activates the 2-position via inductive electron withdrawal (–I effect), stabilizing the anionic Meisenheimer complex intermediate.
Because of this extreme reactivity, transition-metal catalysis is completely unnecessary—and often detrimental—when coupling primary or secondary aliphatic amines[2]. SNAr is the preferred pathway for these strong nucleophiles. Conversely, weakly nucleophilic amines (e.g., anilines, amides) fail to form the Meisenheimer complex efficiently at room temperature. Forcing SNAr with anilines requires elevated temperatures (>120 °C) that rapidly degrade the –CH₂F group. Therefore, Buchwald-Hartwig cross-coupling is strictly required for aromatic amines, utilizing specific wide-bite-angle ligands like Xantphos to accelerate reductive elimination and prevent catalyst deactivation[3].
Figure 1: Divergent C-N bond formation pathways for 2-Chloro-5-(fluoromethyl)pyrimidine.
Quantitative Data Summary
The following table summarizes the optimized parameters for functionalizing 2-chloro-5-(fluoromethyl)pyrimidine based on the nucleophile class.
| Amine Nucleophile | Recommended Pathway | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield Range |
| Primary Aliphatic | SNAr | None | DIPEA (2.0 eq) | DMSO | 25 | 85–95% |
| Secondary Aliphatic | SNAr | None | K₂CO₃ (2.0 eq) | DMF or H₂O | 60 | 80–90% |
| Electron-Rich Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 100 | 75–85% |
| Electron-Poor Aniline | Buchwald-Hartwig | Pd(OAc)₂ / Mor-DalPhos | Cs₂CO₃ (1.5 eq) | Toluene | 110 | 60–75% |
Protocol A: Catalyst-Free SNAr (Aliphatic Amines)
Causality & Design: For highly reactive pyrimidines, SNAr can be conducted efficiently in polar aprotic solvents (DMSO) or even green solvents like water[2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct. Room temperature is strictly maintained for primary amines to prevent bis-alkylation or defluorination.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-chloro-5-(fluoromethyl)pyrimidine (1.0 mmol, 1.0 eq) and anhydrous DMSO (4.0 mL).
-
Reagent Addition: Add DIPEA (2.0 mmol, 2.0 eq) followed by the aliphatic amine (1.1 mmol, 1.1 eq) dropwise at 25 °C.
-
Reaction: Stir the mixture at 25 °C for 2–4 hours. For sterically hindered secondary amines, heat the reaction to 60 °C.
-
Workup: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMSO.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation System:
-
LC-MS: Look for the disappearance of the starting material and the emergence of the [M+H]+ product peak.
-
¹H NMR: The pyrimidine aromatic protons (H4 and H6) will shift upfield from ~8.7 ppm to ~8.3 ppm due to the electron-donating nature of the newly installed amine. The –CH₂F protons must remain visible as a distinct doublet at ~5.3 ppm with a large geminal coupling constant ( 2JHF≈47 Hz).
Protocol B: Buchwald-Hartwig Amination (Anilines & Amides)
Causality & Design: Anilines lack the nucleophilicity to attack the 2-position at low temperatures. Palladium catalysis bypasses the Meisenheimer complex, operating via oxidative addition and reductive elimination[4]. Xantphos is utilized because its large bite angle (~111°) forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, preventing off-cycle catalyst death[3]. Cs₂CO₃ is chosen over stronger bases like NaOtBu to protect the base-sensitive –CH₂F group from elimination.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-chloro-5-(fluoromethyl)pyrimidine (1.0 mmol, 1.0 eq), the aniline derivative (1.2 mmol, 1.2 eq), and Cs₂CO₃ (1.5 mmol, 1.5 eq).
-
Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Note: For extremely deactivated anilines, substitute Xantphos with Mor-DalPhos[5].
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the tube tightly.
-
Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Self-Validation System:
-
¹⁹F NMR (Critical): The integrity of the fluoromethyl group must be verified immediately post-workup. A clean triplet around –215 ppm (coupled to the two benzylic protons) confirms that the C–F bond survived the cross-coupling conditions without undergoing Pd-mediated C–F activation.
-
TLC: The product spot should exhibit strong UV activity at 254 nm and stain positively with ninhydrin (if a secondary amine is formed) or potassium permanganate.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) URL:[1]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties Source: ChemicalBook URL:[2]
-
Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines Source: Arkat USA URL:[3]
-
The strategy of combined application of nucleophilic aromatic substitution of hydrogen (SNH) and transition metal-catalyzed cross-coupling Source: Math-Net.Ru URL:[4]
-
Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing Mor‐DalPhos under Aqueous and Solvent‐Free Conditions Source: Semantic Scholar URL:
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mathnet.ru [mathnet.ru]
- 5. semanticscholar.org [semanticscholar.org]
Advanced Application Note: Synthesis and Evaluation of Pyrimidine-Scaffold Kinase Inhibitors
Introduction and Mechanistic Rationale
The pyrimidine nucleus is a privileged pharmacophore in medicinal chemistry, serving as the foundational backbone for numerous FDA-approved targeted kinase inhibitors[1]. Because it is a bioisostere of the adenine ring of adenosine triphosphate (ATP), the pyrimidine scaffold effectively mimics the natural substrate's binding mode within the highly conserved ATP-binding pocket of protein kinases[2].
From a structural biology perspective, the nitrogen atoms of the pyrimidine ring (N1 and N3) act as critical hydrogen bond acceptors. They interact directly with the backbone amide protons of the kinase hinge region (e.g., Met267 and Glu265 in BRK, or analogous residues in AURK and CDKs)[3]. By carefully modifying the substitution patterns at the C2, C4, and C5 positions, medicinal chemists can drive both potency and kinome-wide selectivity, avoiding off-target toxicity[4].
Fig 1. Logical interaction network of pyrimidine scaffolds within the kinase ATP-binding pocket.
Core Synthetic Strategies
The synthesis of highly selective kinase inhibitors frequently utilizes 2,4-dichloropyrimidine or fused derivatives (such as pyrazolo[3,4-d]pyrimidine) as the primary starting material[2]. The inherent electronic asymmetry of 2,4-dichloropyrimidine allows for sequential, regioselective functionalization.
The C4 position is significantly more electrophilic than the C2 position due to the synergistic electron-withdrawing effect of the ortho and para nitrogen atoms. Consequently, the first nucleophilic aromatic substitution (SNAr) occurs almost exclusively at C4 under mild conditions[5]. Once an electron-donating amine is installed at C4, the pyrimidine ring becomes electronically deactivated. The remaining C2 chloride exhibits a high activation energy barrier toward further SNAr[6]. To overcome this, palladium-catalyzed Buchwald-Hartwig cross-coupling is employed, allowing for the introduction of sterically hindered or electronically deactivated anilines at the C2 position.
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Synthesis of 4-amino-2-chloropyrimidine intermediates.
Causality & Logic: Conducting the reaction at 0 °C to room temperature ensures strict regiocontrol, preventing over-substitution at the C2 position. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct. This prevents the protonation of the incoming nucleophilic amine without competing for the electrophilic center.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) or ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.2 equiv) to the stirring solution and cool the mixture to 0 °C using an ice bath.
-
Amine Addition: Dissolve the primary amine nucleophile (1.0 equiv) in a minimal volume of solvent and add it dropwise over 15 minutes to control the exotherm.
-
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The mono-substituted product will appear as a new, more polar spot compared to the starting material. LC-MS must be used to confirm the presence of the [M+H]+ peak, which will display a characteristic 3:1 isotopic pattern indicative of a single retained chlorine atom.
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
Objective: Synthesis of the final 2,4-diaminopyrimidine kinase inhibitor.
Causality & Logic: The deactivated C2-Cl bond requires oxidative addition by a highly active Pd(0) species. BrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure accelerates both oxidative addition into the deactivated C-Cl bond and subsequent reductive elimination, preventing the formation of inactive palladium off-cycle species.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine the 4-amino-2-chloropyrimidine intermediate (1.0 equiv), the secondary amine/aniline (1.2 equiv), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide (2.0 equiv).
-
Degassing: Evacuate and backfill the tube with nitrogen three times to ensure a strictly anaerobic environment (oxygen rapidly degrades the active Pd(0) catalyst).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) and seal the tube.
-
Heating: Heat the reaction mixture to 100 °C for 12 hours.
-
Self-Validation (In-Process Control): Observe the color change; a shift from dark purple (Pd2(dba)3) to a deep red/brown indicates the successful formation of the active catalytic species. LC-MS must show the complete disappearance of the chlorine isotope pattern, replaced by the exact mass of the coupled product.
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography or preparative HPLC.
Fig 2. Step-by-step synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.
Quantitative Data: Kinase Selectivity Profiles
By varying the substituents at the C2, C4, and C5 positions, researchers have successfully developed highly potent inhibitors across diverse kinase families. The table below summarizes the structure-activity relationship (SAR) and biochemical assay data for representative pyrimidine-based inhibitors.
| Compound / Drug | Scaffold Type | Target Kinase | IC50 Value (µM) | Reference |
| Alisertib (MLN8237) | Aminopyrimidine | AURKA | 0.0012 | [1] |
| Barasertib (AZD1152) | Aminopyrimidine | AURKB | 0.00037 | [1] |
| Compound 17 | Pyrazolo[3,4-d]pyrimidine | CDK2 | 0.19 | [2] |
| Compound 50 | Pyrazolo[3,4-d]pyrimidine | PI3Kα | 0.0026 | [2] |
| Compound 8a | Macrocyclic Pyrazole-Pyrimidine | BMPR2 | 0.506 | [6] |
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Experimental procedure for fluorination of pyrimidine rings
Application Note: Advanced Experimental Protocols for the Fluorination of Pyrimidine Rings
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorine into pyrimidine scaffolds is a cornerstone of modern drug discovery and molecular imaging. Fluorination modulates lipophilicity, enhances metabolic stability, and alters the pKa of adjacent functional groups, fundamentally improving a molecule's pharmacokinetic profile. However, the inherent electron-deficient nature of the diazine ring—driven by the strong electron-withdrawing effects of its two nitrogen atoms—renders traditional electrophilic aromatic substitution (EAS) highly inefficient[1].
To overcome this, modern synthetic methodologies have bifurcated into two primary strategies:
-
Transition-Metal Promoted Electrophilic Fluorination: Utilizing Ag(I) catalysts to dearomatize the ring and facilitate single-electron transfer (SET) from electrophilic sources like Selectfluor[1].
-
Nucleophilic Aromatic Substitution ( SNAr ): Exploiting the electron-deficient pyrimidine core to drive the displacement of leaving groups (e.g., halogens, nitro groups) by "naked" fluoride, a technique paramount in 18F -positron emission tomography (PET) probe synthesis[2].
This guide details the causality, step-by-step execution, and in-process validation for both methodologies.
Mechanistic Pathway: Ag(I)-Promoted Electrophilic Fluorination
Direct fluorination of pyrimidines with elemental fluorine ( F2 ) or trifluoromethyl hypofluorite ( CF3OF ) historically yielded complex mixtures and required hazardous handling[3]. The advent of coupled with silver catalysis revolutionized this process.
Causality of the Catalyst: Silver(I) carbonate ( Ag2CO3 ) coordinates to the pyrimidine nitrogen, initiating a dearomatization event. This coordination raises the HOMO of the pyrimidine, allowing a facile single-electron transfer to the highly electrophilic N−F bond of Selectfluor. The fluorine atom is selectively delivered to the C5 position—the least electron-deficient carbon on the pyrimidine ring—yielding the desired product with excellent regioselectivity[1].
Mechanistic pathway of Ag(I)-promoted electrophilic fluorination of pyrimidines via Selectfluor.
Experimental Workflows
Protocol A: Regioselective C5-Fluorination via Selectfluor and Ag2CO3
This protocol is optimized for 4-substituted 2-aminopyrimidines, producing 5-fluoro-2-aminopyrimidines without the need for amine protecting groups[1].
Materials & Reagents:
-
4-phenyl-2-aminopyrimidine (1.0 mmol, Substrate)
-
Selectfluor (1.5 mmol, Electrophilic Fluorine Donor)
-
Silver Carbonate ( Ag2CO3 , 1.0 mmol, Promoter)
-
Anhydrous Acetonitrile ( CH3CN , <0.3% H2O )
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-phenyl-2-aminopyrimidine (171 mg, 1.0 mmol), Selectfluor (531 mg, 1.5 mmol), and Ag2CO3 (276 mg, 1.0 mmol).
-
Atmosphere Control: Evacuate and backfill the reaction vessel with inert Argon gas three times. Causality: While Selectfluor is relatively stable, excluding ambient moisture prevents competitive nucleophilic attack by water on the highly reactive Ag-aryl intermediate.
-
Solvent Addition: Inject 10 mL of anhydrous CH3CN via syringe.
-
Thermal Activation: Seal the tube and transfer it to a pre-heated oil bath at 70 °C. Stir vigorously for 2 to 4 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc, 3:1 v/v). The reaction is complete when the starting material spot ( Rf≈0.35 ) is consumed and a new, distinct product spot emerges ( Rf≈0.45 ).
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove silver salts. Wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 5-fluoro-4-phenylpyrimidin-2-amine.
-
Characterization: Confirm the C5-fluorine incorporation via 19F NMR (expect a singlet around -150 to -160 ppm depending on the reference).
Protocol B: Nucleophilic Radiofluorination ( SNAr ) for 18F -PET Probes
For molecular imaging, the short half-life of 18F (109.7 min) demands rapid, late-stage fluorination. The electron-deficient pyrimidine ring is an excellent substrate for SNAr when equipped with a suitable leaving group (e.g., -Cl, -Br, or - NO2 )[4].
Materials & Reagents:
-
2-Chloro-4-phenylpyrimidine (Precursor)
-
[18F]Fluoride in [18O]H2O
-
Kryptofix-222 ( K2.2.2 ) and K2CO3
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Fluoride Activation (Azeotropic Drying): Transfer the aqueous [18F]Fluoride to a reaction vial containing K2.2.2 (15 mg) and K2CO3 (3 mg). Add 1 mL of anhydrous CH3CN . Heat to 95 °C under a stream of nitrogen to evaporate the solvent. Repeat the CH3CN addition and evaporation twice.
-
Causality: Aqueous fluoride is highly hydrated and virtually non-nucleophilic. Azeotropic drying removes water, while K2.2.2 sequesters the K+ ion, generating a highly reactive, "naked" [18F]F− nucleophile[2].
-
-
Nucleophilic Substitution: Dissolve the pyrimidine precursor (2-5 mg) in 0.5 mL of anhydrous DMSO and add it to the dried [18F]KF/K2.2.2 complex.
-
Reaction: Heat the sealed vial to 140 °C for 10–15 minutes. (Alternatively, apply microwave irradiation for 2–3 minutes to accelerate the substitution[4]).
-
Quenching & Validation: Cool the reaction rapidly. Quench with 1 mL of HPLC-grade water. Validate the Radiochemical Yield (RCY) by spotting a fraction on a radio-TLC plate; a successful reaction will show a shift of radioactivity from the baseline (free fluoride) to the product Rf .
-
Purification: Isolate the [18F] -fluoropyrimidine via semi-preparative reverse-phase HPLC.
Quantitative Data & Methodology Comparison
The following table summarizes the operational parameters and outcomes of the distinct pyrimidine fluorination methodologies discussed:
| Methodology | Primary Reagents | Substrate Scope | Regioselectivity | Typical Yield | Reaction Time |
| Electrophilic (Ag-Promoted) | Selectfluor, Ag2CO3 | Unprotected 2-aminopyrimidines | C5-Selective | 60–85% | 2–4 hours |
| Nucleophilic ( SNAr ) | [18F]KF , K2.2.2 | Halogenated/Nitro-pyrimidines | Ipso-substitution | 40–89% (RCY) | 10–30 mins |
| Direct Fluorination | CF3OF or F2 gas | Uracil nucleotides | C5-Selective | < 20% | < 1 hour |
Note: Direct fluorination methods utilizing CF3OF are largely obsolete in modern bench chemistry due to severe limitations in yield, complex adduct formation, and extreme reagent toxicity[3].
References
-
[1] Zhao, M., Cai, J., & Zhao, X. (2018). Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives. Organic Chemistry Frontiers (RSC Publishing).
-
[3] Robins, M. J., Ramani, G., & MacCoss, M. (1975). Nucleic Acid Related Compounds. 16. Direct Fluorination Of Uracil Nucleotides Using Trifluoromethyl Hypofluorite. Canadian Journal of Chemistry.
-
[2] Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature (Archived via PMC - NIH).
-
[4] Lee, S. J., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Nuclear Medicine and Biology (Archived via PMC - NIH).
Sources
- 1. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine: A Detailed Application Note and Protocol for Drug Development Professionals
This comprehensive guide details a robust and scalable synthetic protocol for 2-Chloro-5-(fluoromethyl)pyrimidine, a critical building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of 2-Chloro-5-(fluoromethyl)pyrimidine
2-Chloro-5-(fluoromethyl)pyrimidine serves as a vital intermediate in the synthesis of a wide array of biologically active molecules. The unique combination of the reactive chloro- and fluoromethyl- substituents on the pyrimidine core makes it a versatile scaffold for introducing this heterocycle into larger, more complex drug candidates. The incorporation of a fluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug molecule.[1][2] This guide provides a detailed roadmap for its efficient and safe production on a large scale, a critical step in advancing drug discovery programs from the laboratory to clinical development.
Strategic Approach to Synthesis
The large-scale synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine is strategically designed in a two-step process. This approach is predicated on the reliable and scalable chlorination of a readily available starting material, followed by a selective halogen exchange to introduce the fluorine atom. This strategy avoids the direct and often hazardous fluorination of the methyl group on the pyrimidine ring.
Caption: Overall workflow for the synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine
The initial step involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyrimidine. The use of N-Chlorosuccinimide (NCS) as the chlorinating agent is preferred for large-scale operations due to its solid nature, which makes it easier and safer to handle compared to chlorine gas.[3] A radical initiator, such as azobisisobutyronitrile (AIBN), is employed to initiate the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-methylpyrimidine | 98% | Commercially Available |
| N-Chlorosuccinimide (NCS) | 99% | Commercially Available |
| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available |
| Carbon Tetrachloride (CCl4) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available |
Protocol:
-
Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is charged with 2-chloro-5-methylpyrimidine (1.0 eq) and anhydrous carbon tetrachloride (10 vol).
-
Reagent Addition: N-Chlorosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) are added to the stirred solution.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(chloromethyl)pyrimidine.
Step 2: Synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine
The second step is a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced by a fluorine atom. A common and effective method for this transformation is the Finkelstein reaction, utilizing an alkali metal fluoride like potassium fluoride (KF) in the presence of a phase-transfer catalyst to enhance reactivity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-(chloromethyl)pyrimidine | Crude from Step 1 | - |
| Potassium Fluoride (KF) | Anhydrous, Spray-dried | Commercially Available |
| Tetrabutylammonium Bromide (TBAB) | 99% | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
Protocol:
-
Reaction Setup: A clean and dry jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, is charged with crude 2-chloro-5-(chloromethyl)pyrimidine (1.0 eq), anhydrous potassium fluoride (1.5 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Solvent Addition: Anhydrous acetonitrile (10 vol) is added to the reactor.
-
Reaction Execution: The mixture is heated to reflux (approximately 82°C) with vigorous stirring. The reaction progress is monitored by GC-MS to observe the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation to afford 2-Chloro-5-(fluoromethyl)pyrimidine as a clear liquid.[3]
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Key Reagents | 2-Chloro-5-methylpyrimidine, NCS, AIBN | 2-Chloro-5-(chloromethyl)pyrimidine, KF, TBAB |
| Solvent | Carbon Tetrachloride | Acetonitrile |
| Temperature | Reflux (~77°C) | Reflux (~82°C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% (crude) | 70-85% (after purification) |
| Monitoring Technique | GC, TLC | GC-MS |
Process Safety and Scale-Up Considerations
Scaling up chemical syntheses requires a thorough understanding of potential hazards and the implementation of robust safety protocols.
Caption: Decision-making process for process safety management.
Key Safety Considerations:
-
Reagent Handling: N-Chlorosuccinimide is a stable solid but can be an irritant; appropriate personal protective equipment (PPE) should be worn.[3] Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood. Potassium fluoride is toxic if ingested and can cause severe skin and eye irritation.[4]
-
Reaction Monitoring: Both reaction steps are exothermic to some extent. On a large scale, the rate of addition of reagents and the heating profile must be carefully controlled to prevent thermal runaways. The use of a jacketed reactor with a reliable cooling system is essential.
-
Waste Disposal: Halogenated organic waste and inorganic salts generated during the process must be disposed of in accordance with local environmental regulations.
Analytical Methods for Quality Control
To ensure the final product meets the required specifications for use in pharmaceutical development, a comprehensive set of analytical tests must be performed.
Table 2: Analytical Specifications for 2-Chloro-5-(fluoromethyl)pyrimidine
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the structure |
| Purity | HPLC/GC | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
| Residual Solvents | Headspace GC | Meets ICH guidelines |
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 2H), 4.55 (d, J = 47.6 Hz, 2H). ¹⁹F NMR (376 MHz, CDCl₃): δ -208.4 (t, J = 47.6 Hz). Mass Spectrum (EI): m/z = 148 (M⁺).
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this key intermediate in high purity and yield, thereby accelerating the development of new and innovative medicines.
References
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PubChem. Retrieved from [Link]
- T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. (2016). Organic Chemistry, 12th Edition. Wiley.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research, 3(3), 1337-1341.
-
ResearchGate. (2021). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 2-Chloro-5-(fluoromethyl)pyrimidine in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: The Pyrimidine Scaffold and the Power of Solid-Phase Synthesis
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of this privileged scaffold is a key objective in drug discovery programs. 2-Chloro-5-(fluoromethyl)pyrimidine is a valuable heterocyclic building block, designed for the efficient construction of diverse chemical libraries. Its utility is centered on the reactive 2-chloro substituent, which is primed for nucleophilic displacement.
Solid-phase synthesis (SPS) provides a robust and high-throughput platform for the generation of such libraries.[3] By anchoring a starting material to an insoluble polymer support, multi-step synthetic sequences can be performed with simplified purification, as excess reagents and byproducts are removed by simple filtration and washing.[4] This guide details the application of 2-Chloro-5-(fluoromethyl)pyrimidine in solid-phase synthetic workflows, providing both the theoretical underpinnings and actionable protocols for researchers in drug development.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction enabling the use of 2-Chloro-5-(fluoromethyl)pyrimidine in library synthesis is Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene rings, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature is critical, as it withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles.
The chlorine atom at the C2 position is particularly activated for substitution. The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The overall process results in the net replacement of the chlorine atom with the incoming nucleophile, providing a reliable method for forging new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.[6][7]
Caption: SNAr mechanism for 2-Chloro-5-(fluoromethyl)pyrimidine.
Solid-Phase Synthesis Workflow
The general strategy involves immobilizing a nucleophilic moiety onto a solid support and subsequently reacting it with an excess of 2-Chloro-5-(fluoromethyl)pyrimidine in solution. This drives the SNAr reaction to completion. The workflow can be adapted for building diverse libraries by using a resin-bound scaffold with multiple functional groups that can be sequentially revealed and reacted.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Application Notes and Protocols for the Reaction of 2-Chloro-5-(fluoromethyl)pyrimidine with Primary and Secondary Amines
Introduction: The Strategic Importance of 2-Amino-5-(fluoromethyl)pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including several approved drugs.[1] The functionalization of the pyrimidine ring is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile. Among the various substituted pyrimidines, those bearing an amino group at the 2-position and a fluorinated methyl group at the 5-position are of particular interest. The 2-aminopyrimidine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, while the 5-(fluoromethyl) group can enhance metabolic stability, improve membrane permeability, and modulate the compound's overall electronic properties.[2]
2-Chloro-5-(fluoromethyl)pyrimidine is a key intermediate for the synthesis of these valuable compounds. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogen atoms, making it a versatile handle for the introduction of a wide range of primary and secondary amines. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 2-chloro-5-(fluoromethyl)pyrimidine with primary and secondary amines, offering both theoretical insights and practical, field-proven protocols.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The reaction of 2-chloro-5-(fluoromethyl)pyrimidine with amines proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine leaving group. This attack is facilitated by the electron-withdrawing nature of the two ring nitrogens, which can stabilize the resulting negative charge. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, yielding the final 2-aminopyrimidine product. The departure of the leaving group is typically the rate-determining step.
The presence of the 5-(fluoromethyl) group, an electron-withdrawing substituent, further enhances the electrophilicity of the pyrimidine ring, thereby facilitating the initial nucleophilic attack and increasing the overall reaction rate compared to unsubstituted 2-chloropyrimidine.[5]
Caption: General SNAr mechanism for the reaction of 2-chloro-5-(fluoromethyl)pyrimidine with amines.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amine used and the scale of the reaction.
Protocol 1: Reaction with a Primary Amine (n-Butylamine)
This protocol details the synthesis of 2-(butylamino)-5-(fluoromethyl)pyrimidine.
Materials:
-
2-Chloro-5-(fluoromethyl)pyrimidine
-
n-Butylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(fluoromethyl)pyrimidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (to achieve a concentration of ~0.5 M).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add n-butylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-(butylamino)-5-(fluoromethyl)pyrimidine.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol outlines the synthesis of 4-(5-(fluoromethyl)pyrimidin-2-yl)morpholine.
Materials:
-
2-Chloro-5-(fluoromethyl)pyrimidine
-
Morpholine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve 2-chloro-5-(fluoromethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (to achieve a concentration of ~0.5 M).
-
Add morpholine (1.5 eq) followed by triethylamine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of dichloromethane/methanol) to yield the desired product.
Data Presentation: Typical Reaction Parameters
| Parameter | Primary Amine (n-Butylamine) | Secondary Amine (Morpholine) |
| Amine Equivalents | 1.1 - 1.5 | 1.2 - 2.0 |
| Base | K₂CO₃, Cs₂CO₃ | Et₃N, DIPEA |
| Base Equivalents | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | DMF, DMSO, NMP | ACN, Dioxane, THF |
| Temperature | 80 - 120 °C | 80 - 110 °C (Reflux) |
| Typical Reaction Time | 4 - 12 hours | 6 - 18 hours |
| Work-up | Aqueous work-up and extraction | Aqueous work-up and extraction |
| Purification | Silica gel chromatography | Silica gel chromatography |
Note: Reaction times and temperatures are highly dependent on the nucleophilicity and steric bulk of the amine. Less reactive amines may require higher temperatures and longer reaction times.
Visualization of the Experimental Workflow
Caption: A generalized experimental workflow for the amination of 2-chloro-5-(fluoromethyl)pyrimidine.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC or LC-MS. The disappearance of the starting material (2-chloro-5-(fluoromethyl)pyrimidine) and the appearance of a new, typically more polar, product spot/peak are clear indicators of a successful reaction.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the covalent attachment of the amine to the pyrimidine ring and the integrity of the fluoromethyl group.
-
Mass Spectrometry (MS): This will verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
-
A successful reaction will show the expected molecular ion in the mass spectrum and characteristic shifts in the NMR spectra, such as the disappearance of the proton signal adjacent to the chlorine in the starting material and the appearance of new signals corresponding to the protons of the newly introduced amine.
Conclusion: A Versatile Gateway to Novel Pyrimidine Derivatives
The nucleophilic aromatic substitution reaction of 2-chloro-5-(fluoromethyl)pyrimidine with primary and secondary amines is a robust and highly versatile method for the synthesis of a diverse range of 2-aminopyrimidine derivatives. These compounds are of significant interest in drug discovery and development due to their potential to interact with a variety of biological targets. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Careful optimization of reaction conditions, coupled with rigorous in-process monitoring and final product characterization, will ensure the reliable and efficient production of these valuable molecules.
References
- Clark, J. H., & Widdowson, D. A. (1986). The influence of the substituent on the reactivity of aromatic and heteroaromatic compounds. Journal of Fluorine Chemistry, 34(1), 93-108.
- Terrier, F. (2013).
- Dalinger, I. L., & Vatsadze, S. Z. (2018). Nucleophilic Substitution in the Pyrimidine Series. Chemistry of Heterocyclic Compounds, 54(10), 849-873.
- Gilday, J. P., & Negri, J. T. (2009). The use of 2-chloropyrimidines in the synthesis of kinase inhibitors. Future Medicinal Chemistry, 1(6), 1109-1129.
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5208. Retrieved from [Link][6]
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Application Notes and Protocols: A Comprehensive Guide to Nucleophilic Substitution on Chloromethylpyrimidines
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry and drug development. As a core component of nucleobases in DNA and RNA, its structure is of paramount interest.[1] Functionalized pyrimidines are privileged scaffolds found in a multitude of approved therapeutics, particularly as kinase inhibitors in oncology.[2][3] The ability to strategically modify the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties.
One of the most versatile handles for such modifications is the chloromethyl group. Its reactivity allows for the introduction of diverse functionalities through nucleophilic substitution, providing a powerful tool for building molecular complexity. This guide provides an in-depth analysis of the mechanism, a general protocol, optimization strategies, and specific examples for performing nucleophilic substitution on chloromethylpyrimidines, aimed at researchers and drug development professionals.
Mechanistic Insights: A Tale of Two Pathways
The reaction of a nucleophile with a chloromethylpyrimidine presents two primary potential pathways: a bimolecular nucleophilic substitution (SN2) at the exocyclic chloromethyl group, and a nucleophilic aromatic substitution (SNAr) directly on the pyrimidine ring.[4]
The Predominant SN2 Pathway
Under most conditions, the reaction proceeds via an SN2 mechanism at the methylene carbon attached to the chlorine atom.[2][4] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously.[5]
Causality of Reactivity: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This property increases the electrophilicity of the methylene carbon in the chloromethyl group, making it more susceptible to nucleophilic attack compared to a standard alkyl chloride.[2] This reaction is geometrically specific, requiring the nucleophile to approach from the side opposite to the leaving group (backside attack).[5]
The Competing SNAr Pathway
While SN2 at the chloromethyl group is typically favored, a competing SNAr reaction on the pyrimidine ring can occur, especially under more forceful conditions like high temperatures or with highly reactive nucleophiles.[4] In an SNAr reaction, the nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group to restore aromaticity.[6][7] The electron-deficient nature of the pyrimidine ring makes it inherently susceptible to this type of attack.[3][6]
A Critical Consideration: The Hydrochloride Salt Form
Many chloromethylpyrimidine reagents are supplied as hydrochloride salts. This has a significant and somewhat counterintuitive effect on reactivity. The protonated pyrimidine ring becomes even more electron-deficient, which can deactivate the chloromethyl group towards the desired SN2 reaction.[4] Therefore, it is crucial to neutralize the hydrochloride salt with a suitable base either before or during the reaction to ensure the freebase form of the pyrimidine is present for optimal reactivity.[4]
Caption: Competing SN2 and SNAr pathways for nucleophilic substitution.
General Protocol & Experimental Workflow
This section outlines a robust, generalized protocol for the SN2 reaction. It is designed to be a starting point, and optimization may be required based on the specific nucleophile and pyrimidine substrate used.
Caption: General experimental workflow for nucleophilic substitution.
Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry:
-
Chloromethylpyrimidine: Use as the limiting reagent (1.0 equivalent). If it is a hydrochloride salt, ensure the molar equivalent of the base is adjusted accordingly.
-
Nucleophile: Typically used in a slight excess (1.1–1.5 equivalents) to drive the reaction to completion.
-
Base: A non-nucleophilic base is essential. For amine or thiol nucleophiles, a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5–2.0 equivalents) is common.[8][9] For weaker nucleophiles like alcohols, a stronger base (e.g., NaH) may be needed to generate the more potent alkoxide in situ.[4]
-
-
Reaction Setup:
-
Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using moisture-sensitive reagents like strong bases.
-
Procedure: To a flame-dried round-bottom flask under an inert atmosphere, add the chloromethylpyrimidine, the base, and an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile). Polar aprotic solvents are preferred as they enhance nucleophilicity by not solvating the nucleophile as strongly as protic solvents.[4]
-
-
Nucleophile Addition:
-
Rationale: Slow, dropwise addition of the nucleophile helps to control the reaction rate and dissipate any exothermic heat generated, preventing potential side reactions.
-
Procedure: Dissolve the nucleophile in a small amount of the reaction solvent and add it slowly to the stirring reaction mixture. The addition is often performed at 0 °C or room temperature, depending on the reactivity of the system.
-
-
Reaction Monitoring:
-
Rationale: Tracking the reaction's progress is essential to determine the point of completion and to avoid the formation of degradation products from prolonged reaction times or excessive heat.
-
Procedure: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Aqueous Workup:
-
Rationale: The workup serves to quench the reaction, neutralize any remaining reagents, and transfer the product into an organic phase for isolation.
-
Procedure: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the combined organic layers with brine to remove residual water.
-
-
Purification:
-
Rationale: The crude product is rarely pure and requires purification to remove unreacted starting materials, reagents, and byproducts.
-
Procedure: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or recrystallization.[9][10]
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient basicity (if using HCl salt).[4]2. Weak nucleophile.[4]3. Low reaction temperature.4. Inappropriate solvent.[4] | 1. Ensure at least one extra equivalent of base is added to neutralize the HCl salt.2. Deprotonate the nucleophile with a stronger base (e.g., NaH) before adding the pyrimidine.[4]3. Gradually increase the temperature in 10-20 °C increments, monitoring for decomposition.[4]4. Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[4][9] |
| Multiple Products Observed | 1. Competing SNAr on the pyrimidine ring.[4]2. Disubstitution (if applicable).3. Reaction with a protic solvent (solvolysis).[9] | 1. Lower the reaction temperature. Use milder reaction conditions.2. Control stoichiometry carefully; consider slow addition of the nucleophile to maintain its low concentration.[9]3. Ensure the use of an anhydrous aprotic solvent. |
| Starting Material Decomposition | 1. Reaction temperature is too high. | 1. Run the reaction at a lower temperature for a longer duration. Monitor closely for product formation versus decomposition. |
Parameter Reference Tables for Common Nucleophiles
The optimal conditions are highly dependent on the specific substrates used. This table provides general starting points.
| Nucleophile Class | Typical Nucleophile | Recommended Base | Common Solvent(s) | Temperature Range | Key Remarks |
| Amines | Morpholine, Piperidine, Aniline | K₂CO₃, TEA, DIPEA | Acetonitrile, Propanol, DMF | Room Temp. to Reflux (~80 °C) | Microwave heating can significantly shorten reaction times.[6] For anilines, electron-donating groups increase reactivity.[6] |
| Thiols | Thiophenol, Alkyl thiols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temperature | Thiolates are excellent nucleophiles and reactions are often rapid at room temperature.[10] The thiol is typically deprotonated in situ by the base. |
| Alcohols/Alkoxides | Methanol, Ethanol | NaH, NaOMe, KHMDS | Anhydrous THF, DMF, or the corresponding alcohol | 0 °C to Reflux | Alcohols are weak nucleophiles; they must be deprotonated with a strong base to form the more reactive alkoxide.[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Morpholinomethyl)pyrimidine
This protocol is adapted from general procedures for amine substitution.[10]
-
Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add 4-(chloromethyl)pyrimidine hydrochloride (1.0 g, 6.06 mmol, 1.0 eq) and potassium carbonate (2.51 g, 18.18 mmol, 3.0 eq).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile.
-
Nucleophile Addition: Add morpholine (0.63 mL, 7.27 mmol, 1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12 hours. Monitor the reaction's completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis of 4-((Phenylthio)methyl)pyrimidine
This protocol is adapted from general procedures for thiol substitution.[10]
-
Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add potassium carbonate (1.0 g, 7.24 mmol, 1.5 eq).
-
Solvent & Nucleophile Addition: Add 20 mL of anhydrous DMF and thiophenol (0.55 mL, 5.31 mmol, 1.1 eq). Stir the suspension at room temperature for 15 minutes to allow for thiolate formation.
-
Substrate Addition: Add a solution of 4-(chloromethyl)pyrimidine (assuming free base, 0.62 g, 4.83 mmol, 1.0 eq) in 5 mL of DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor progress by LC-MS.
-
Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Conclusion
Nucleophilic substitution on chloromethylpyrimidines is a cornerstone reaction for the synthesis of novel pyrimidine derivatives for drug discovery and materials science. A thorough understanding of the underlying SN2 mechanism and the factors influencing reactivity—such as solvent choice, base strength, and the nature of the starting material salt—is paramount for success. By carefully controlling reaction conditions, researchers can favor the desired SN2 pathway and efficiently generate diverse libraries of substituted pyrimidines. The protocols and troubleshooting guides presented herein provide a solid framework for developing and optimizing these critical transformations.
References
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Google Vertex AI Search.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. (n.d.). BenchChem.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Technical Support Center: Optimization of Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine - Benchchem. (n.d.). BenchChem.
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem. (n.d.). BenchChem.
- Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX. (n.d.). Google Vertex AI Search.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022, August 12). MDPI.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Vertex AI Search.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine - Benchchem. (n.d.). BenchChem.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat usa. (2015). ARKIVOC.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
- 8.1: Two Mechanistic Models for Nucleophilic Substitution - Chemistry LibreTexts. (2022, July 18). Chemistry LibreTexts.
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in 2-Chloro-5-(fluoromethyl)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the critical aspects of the reaction, from starting material selection to purification of the final product, providing expert insights and actionable solutions.
I. Overview of the Synthetic Strategy
The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine typically proceeds through a two-step process: the chlorination of a 2-hydroxypyrimidine precursor, followed by the introduction of the fluoromethyl group. The overall yield is highly dependent on the efficiency of each of these steps.
Caption: General synthetic workflow for 2-Chloro-5-(fluoromethyl)pyrimidine.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis?
The most common and direct starting material is 2-Chloro-5-methylpyrimidine . This allows for a more direct side-chain fluorination of the methyl group.[1] Alternatively, one can start with 2-Hydroxy-5-methylpyrimidine and perform a chlorination reaction to yield 2-Chloro-5-methylpyrimidine.[2][3] The choice of starting material may depend on commercial availability and cost.
Q2: Which chlorinating agent is most effective for converting the 2-hydroxy precursor?
Phosphorus oxychloride (POCl₃) is the most widely used and effective chlorinating agent for converting hydroxypyrimidines to their corresponding chloropyrimidines.[2][4] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to enhance reactivity.[4]
Q3: What are the key parameters to control during the chlorination step?
Successful chlorination hinges on the careful control of several parameters:
-
Stoichiometry: Using an equimolar amount of POCl₃ per hydroxyl group is often sufficient and can help improve selectivity, especially in solvent-free reactions.[4]
-
Temperature: The reaction typically requires heating, with temperatures ranging from 80°C to 160°C.[4] Lowering the temperature can sometimes improve selectivity and reduce the formation of byproducts.[1]
-
Reaction Time: Monitoring the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and prevent over-chlorination.[1][5]
Q4: How can I introduce the fluoromethyl group onto the pyrimidine ring?
-
Direct Fluorination of 2-Chloro-5-methylpyrimidine: This would involve a selective fluorination of the methyl group. This can be challenging and may require specialized fluorinating agents.
-
Halogen Exchange from 2-Chloro-5-(chloromethyl)pyrimidine: A more common approach involves the synthesis of the analogous 2-Chloro-5-(chloromethyl)pyrimidine, followed by a nucleophilic substitution reaction to replace the chlorine with fluorine using a fluoride source like potassium fluoride.[1][7]
Q5: What are the best methods for purifying the final product?
Purification of 2-Chloro-5-(fluoromethyl)pyrimidine and its intermediates can typically be achieved through:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities and byproducts.[1]
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent.[1]
-
Column Chromatography: For small-scale purifications or to separate closely related impurities, silica gel column chromatography can be employed.[1]
III. Troubleshooting Guide
Low yields are a common challenge in multi-step organic syntheses. The following guide provides a systematic approach to identifying and resolving issues in the synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine.
Caption: Troubleshooting workflow for low reaction yield.
Problem 1: Low Yield in the Chlorination of 2-Hydroxy-5-methylpyrimidine
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.[1][4] | The reaction may not have reached completion under the initial conditions. |
| Poor Quality of POCl₃ | Use fresh or distilled POCl₃. Consider adding PCl₅ to enhance reactivity if the POCl₃ quality is questionable.[4] | POCl₃ can degrade upon exposure to moisture, reducing its effectiveness. |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4] | Water reacts with POCl₃, consuming the reagent and reducing its efficiency. |
| Product Loss During Work-up | Optimize the quenching procedure by slowly adding the reaction mixture to ice-water. Ensure proper pH adjustment during neutralization.[4] | The work-up process can lead to product loss through hydrolysis or incomplete extraction. |
Problem 2: Formation of Byproducts in the Chlorination Step
| Potential Cause | Troubleshooting Action | Rationale |
| Over-chlorination | Reduce the stoichiometry of the chlorinating agent. Lower the reaction temperature. Optimize the reaction time by monitoring closely.[1] | Excessive chlorinating agent or harsh conditions can lead to the formation of di- or tri-chlorinated pyrimidines. |
| Decomposition | Perform the reaction at a lower temperature. Consider using an inert solvent to better control the reaction temperature.[4] | High temperatures can lead to the decomposition of the starting material or product. |
Problem 3: Low Yield in the Fluoromethylation Step
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient Fluorinating Agent | Screen different fluorinating agents (e.g., various fluoride salts for halogen exchange). | The choice of fluorinating agent is critical for the efficiency of the fluoromethylation reaction. |
| Suboptimal Reaction Conditions | Optimize temperature, solvent, and reaction time. Consider the use of a phase-transfer catalyst if performing a halogen exchange. | Fluorination reactions are often sensitive to reaction conditions. |
| Side Reactions | Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. | Understanding side reactions is key to optimizing for the desired product. |
IV. Experimental Protocols
The following are generalized experimental protocols that should be adapted to specific laboratory conditions and safety procedures.
Protocol 1: Chlorination of 2-Hydroxy-5-methylpyrimidine
-
Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add 2-hydroxy-5-methylpyrimidine.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (1-1.2 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 80-110°C and maintain for 2-4 hours, or until TLC/GC analysis indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: HPLC Analysis of Reaction Progress
For monitoring the reaction and assessing product purity, a High-Performance Liquid Chromatography (HPLC) method can be developed. Based on methods for similar compounds, the following starting parameters are recommended[8]:
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Trifluoroacetic Acid |
| Elution Mode | Gradient elution may be necessary to separate impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
V. References
-
Vertex AI Search, Pyrimidine, 4,6-difluoro- | Fluorinated Pyrimidine Derivative Properties - Ontosight, Accessed March 11, 2026.
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Vertex AI Search, Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. - ResearchGate, Accessed March 11, 2026.
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Vertex AI Search, Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC, Accessed March 11, 2026.
-
Vertex AI Search, Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine - Benchchem, Accessed March 11, 2026.
-
Vertex AI Search, Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC, Accessed March 11, 2026.
-
Vertex AI Search, 2-Chloro-5-(trifluoromethyl)pyrimidine | Drug Intermediate | MedChemExpress, Accessed March 11, 2026.
-
Vertex AI Search, The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically, Accessed March 11, 2026.
-
Vertex AI Search, EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents, Accessed March 11, 2026.
-
Vertex AI Search, CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents, Accessed March 11, 2026.
-
Vertex AI Search, Monofluoromethylation of N-Heterocyclic Compounds - MDPI, Accessed March 11, 2026.
-
Vertex AI Search, 2-Chloro-5-(chloromethyl)pyrimidine - Fluorochem, Accessed March 11, 2026.
-
Vertex AI Search, 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem - NIH, Accessed March 11, 2026.
-
Vertex AI Search, CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents, Accessed March 11, 2026.
-
Vertex AI Search, Technical Support Center: Chlorination in Pyrimidine Synthesis - Benchchem, Accessed March 11, 2026.
-
Vertex AI Search, WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - WIPO Patentscope, Accessed March 11, 2026.
-
Vertex AI Search, Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation, Accessed March 11, 2026.
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Vertex AI Search, 2-Chloro-5-fluoro-4-methylpyrimidine | 134000-96-7 - Sigma-Aldrich, Accessed March 11, 2026.
-
Vertex AI Search, 2-Chloro-5-fluoropyrimidine | 62802-42-0 - ChemicalBook, Accessed March 11, 2026.
-
Vertex AI Search, Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com, Accessed March 11, 2026.
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Vertex AI Search, Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC, Accessed March 11, 2026.
-
Vertex AI Search, Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate, Accessed March 11, 2026.
-
Vertex AI Search, CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents, Accessed March 11, 2026.
-
Vertex AI Search, Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate, Accessed March 11, 2026.
-
Vertex AI Search, HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine - Benchchem, Accessed March 11, 2026.
-
Vertex AI Search, CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents, Accessed March 11, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of 2-Chloro-5-(fluoromethyl)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-5-(fluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Our goal is to provide in-depth, field-proven insights to help you anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Challenge of Coupling 2-Chloro-5-(fluoromethyl)pyrimidine
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its application to heteroaromatic chlorides like 2-Chloro-5-(fluoromethyl)pyrimidine presents a unique set of challenges.[1] The lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates more forcing reaction conditions, which can, in turn, promote a variety of undesired side reactions.[2][3] Furthermore, the presence of the electron-withdrawing fluoromethyl group and the Lewis basic nitrogen atoms of the pyrimidine ring add layers of complexity to the reaction mechanism and potential side pathways.[4]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind these side reactions and provide validated protocols to overcome them.
Part 1: Common Side Reactions and Troubleshooting
This section addresses the most frequently observed side reactions in Suzuki couplings of 2-chloropyrimidines: protodeboronation, homocoupling, and dehalogenation.
Q1: My reaction yield is low, and I'm isolating the deborylated arene/heteroarene from my boronic acid starting material. What is happening and how can I prevent it?
This is a classic case of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[5][6] This process consumes your nucleophile and directly reduces the yield of your desired product.
Mechanism Insight: Protodeboronation can be catalyzed by both acid and base and is often accelerated by the presence of water, high temperatures, and prolonged reaction times.[5] For heteroaryl boronic acids, this side reaction can be particularly problematic.
| Possible Cause | Explanation | Recommended Action(s) |
| Inherently Unstable Boronic Acid/Ester | Heteroaromatic and electron-deficient boronic acids are particularly susceptible to protodeboronation. | Use freshly prepared or purchased boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] |
| Suboptimal Base | The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[6] | Screen different bases. While strong bases like K₃PO₄ or Cs₂CO₃ are often needed for C-Cl activation, a weaker base like K₂CO₃ or KF might be sufficient and less prone to causing protodeboronation.[1][8] Anhydrous conditions with K₃PO₄ can sometimes help.[1] |
| Prolonged Reaction Time/High Temperature | The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider if a lower temperature for a slightly longer time could be beneficial. Microwave irradiation can sometimes offer rapid heating and shorter reaction times, potentially minimizing decomposition.[9] |
| Inefficient Catalytic Cycle | If the desired Suzuki coupling is slow, the boronic acid has more time to undergo side reactions. | Optimize the catalyst system to accelerate the productive catalytic cycle. (See Q3 for catalyst selection). |
Q2: I am observing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. How can I minimize this homocoupling?
The formation of a symmetrical biaryl from your boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen and can be a sign of issues with the generation of the active Pd(0) catalyst.[8]
Mechanism Insight: Homocoupling can occur when Pd(II) species are present in the reaction mixture. This can happen if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, or if the Pd(0) catalyst is re-oxidized by residual oxygen.[10]
| Possible Cause | Explanation | Recommended Action(s) |
| Presence of Oxygen | Oxygen can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium. | Ensure your reaction setup is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[8] Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Pd(II) Precatalyst Reduction | If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species can sometimes be slow or incomplete, leading to side reactions. | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] Alternatively, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for clean and efficient generation of the active catalyst. |
| Suboptimal Ligand | Bulky ligands can help to suppress homocoupling by sterically hindering the formation of the undesired biaryl product.[1] | If not already using them, switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. |
| Slow Addition of Boronic Acid | In some cases, a high concentration of the boronic acid can favor homocoupling. | Consider a slow addition of the boronic acid solution to the reaction mixture using a syringe pump. This can help to keep its instantaneous concentration low.[11] |
Q3: My main byproduct is 5-(fluoromethyl)pyrimidine, where the chlorine atom has been replaced by a hydrogen. What causes this dehalogenation?
The replacement of the chlorine atom on your starting material with a hydrogen atom is a side reaction known as hydrodehalogenation or simply dehalogenation .[10]
Mechanism Insight: This side reaction typically occurs after the oxidative addition of the 2-chloropyrimidine to the Pd(0) catalyst. The resulting Ar-Pd(II)-Cl intermediate can react with a hydride source in the reaction mixture to form an Ar-Pd(II)-H species, which then undergoes reductive elimination to give the dehalogenated product.[10] Common hydride sources include trace water, alcohols (if used as solvent or present as impurity), or even the amine bases.
| Possible Cause | Explanation | Recommended Action(s) |
| Hydride Source in the Reaction Mixture | Solvents like isopropanol or ethanol can act as hydride donors. Trace water in the solvent or reagents can also contribute. | Use anhydrous, degassed solvents. If using an alcohol as a co-solvent is unavoidable, consider switching to a non-protic solvent system like dioxane/water or toluene/water. Ensure all reagents are dry. |
| Suboptimal Base | Certain bases, particularly alkoxides, are more prone to generating palladium-hydride species. | Switch to a non-nucleophilic inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[12] |
| Inefficient Transmetalation | If the transmetalation step is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime and is more likely to undergo dehalogenation. | Optimize the reaction conditions to favor rapid transmetalation. This includes ensuring the boronic acid is effectively activated by the base and that the catalyst system is highly active. |
| Catalyst System | The choice of ligand can influence the rate of dehalogenation relative to the desired cross-coupling. | Screen different bulky, electron-rich ligands. Ligands like SPhos or XPhos are often effective in promoting the desired C-C bond formation over dehalogenation for challenging aryl chlorides.[8] |
Part 2: Potential Side Reactions Involving the 5-(Fluoromethyl) Group
The fluoromethyl group introduces a unique chemical handle that requires careful consideration. While the C-F bond itself is generally robust, the adjacent C-H bonds have increased acidity, and the fluorine atom can influence the electronic properties of the pyrimidine ring.
Q4: Could the fluoromethyl group itself be reacting under my Suzuki coupling conditions?
While less common than the side reactions discussed above, the fluoromethyl group is not entirely inert, especially in the presence of strong bases and a palladium catalyst.
-
Base-Mediated Decomposition: The protons on the carbon adjacent to the fluorine atom are more acidic than simple alkyl protons. Strong bases, particularly at elevated temperatures, could potentially lead to deprotonation, followed by decomposition pathways.
-
Recommendation: If you suspect this is an issue, try using a milder base (e.g., K₂CO₃) or running the reaction at a lower temperature. Careful analysis of your crude reaction mixture by LC-MS for unexpected byproducts is crucial.
-
-
Defluorination: While the C-F bond is strong, palladium-catalyzed defluorination and hydrodefluorination of fluoroarenes have been reported under specific conditions.[13][14] Although these conditions are typically different from standard Suzuki protocols, it is a possibility to be aware of, especially if you observe products with a methyl or difluoromethyl group at the 5-position.
-
Recommendation: This is a less likely side reaction under standard Suzuki conditions. If suspected, detailed mass spectrometry analysis would be required to identify such byproducts.
-
Part 3: Experimental Protocols and Data
Recommended Starting Conditions for Suzuki Coupling of 2-Chloro-5-(fluoromethyl)pyrimidine
This protocol is a generalized starting point and should be optimized for your specific boronic acid.
Materials:
-
2-Chloro-5-(fluoromethyl)pyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-(fluoromethyl)pyrimidine, the boronic acid/ester, and the base.
-
Add the palladium precatalyst and any additional ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Catalyst Systems with Chloropyrimidines
The following table, compiled from various sources, provides a general comparison of different catalyst systems for the Suzuki coupling of chloropyrimidines.
| Catalyst System | Typical Conditions | Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄, Dioxane/H₂O, 80-100 °C | Readily available, well-established. | Often requires higher catalyst loading and longer reaction times for chlorides. |
| Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-110 °C | High activity for C-Cl bond activation, often lower catalyst loading.[8] | Ligands can be expensive. |
| Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄, Dioxane or DMF, 80-100 °C | Good for a range of substrates, relatively air-stable. | May not be active enough for very challenging substrates. |
| PEPPSI-IPr | K₃PO₄, Dioxane or t-BuOH, 80-100 °C | Highly active for heteroaryl chlorides. | Can be more expensive. |
Visualizing the Suzuki Coupling and its Side Reactions
To better understand the interplay between the desired reaction and its competing pathways, the following diagrams illustrate the Suzuki catalytic cycle and the points at which side reactions can occur.
The Suzuki-Miyaura Catalytic Cycle
Caption: A workflow illustrating the potential fates of starting materials.
Frequently Asked Questions (FAQs)
-
Q: Is it better to use a boronic acid or a boronic ester?
-
A: For substrates prone to protodeboronation, boronic esters (like pinacol esters) are generally more stable and can lead to higher yields. [7]
-
-
Q: How critical is the water content in the solvent?
-
Q: Can I use microwave heating for this reaction?
-
A: Yes, microwave irradiation can be very effective for Suzuki couplings of chloropyrimidines, often leading to shorter reaction times and improved yields. [9]
-
-
Q: What should I do if my product is also a 2-chloropyrimidine and I'm seeing double coupling?
-
A: This can be an issue if your boronic acid also contains a reactive halide. In such cases, careful control of stoichiometry (using a slight excess of the 2-Chloro-5-(fluoromethyl)pyrimidine) and reaction time is crucial.
-
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
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PubMed. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes | Request PDF. [Link]
- BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
- BenchChem. (2025). Technical Support Center: Efficient Cross-Coupling with 2-Chloro-5-ethylpyrimidine.
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4-chloropyrimidines.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PMC. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
- BenchChem. (2025).
-
RSC Publishing. (n.d.). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
-
ACS Publications. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
JACS. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. [Link]
- BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
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ResearchGate. (n.d.). Optimization of the conditions for the Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
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RSC Publishing. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
-
R Discovery. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ChemRxiv. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]
- ResearchGate. (2025). (PDF)
-
PMC. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. [Link]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]
-
PMC. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. [Link]
-
ScienceDirect. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
PMC. (n.d.). Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Chloro-5-(fluoromethyl)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Chloro-5-(fluoromethyl)pyrimidine .
While this compound is a highly valuable building block in drug discovery (particularly for kinase inhibitors), its purification via normal-phase column chromatography is notoriously difficult due to a triad of competing factors: the strong basicity of the pyrimidine ring, the semi-volatile nature of the low-molecular-weight scaffold, and the chemical sensitivity of the hetero-benzylic fluoromethyl (-CH₂F) group.
Below, you will find causality-driven troubleshooting guides, validated protocols, and data summaries to ensure high-yield, high-purity isolation.
Troubleshooting Guides & FAQs
Q1: My compound streaks heavily from the baseline to the solvent front on silica gel TLC. How can I achieve a tight elution band?
The Causality: Standard Type-A silica gel possesses free silanol (-SiOH) groups that are inherently acidic[1]. The basic nitrogen atoms within the pyrimidine ring become protonated upon contact with these silanols, creating strong ionic interactions[2]. This dynamic binding retards the compound's migration, causing severe tailing and poor resolution from structurally similar impurities. The Solution: You must "deactivate" the stationary phase. By adding 1% to 2% Triethylamine (TEA) to your mobile phase, the TEA acts as a sacrificial Lewis base. It outcompetes the pyrimidine for the acidic silanol binding sites, neutralizing the column and allowing your target product to elute as a sharp, predictable band[1].
Q2: I had a good yield by TLC, but after rotary evaporation, my isolated mass is extremely low. Where did my product go?
The Causality: 2-Chloro-5-(fluoromethyl)pyrimidine has a molecular weight of 146.55 g/mol . Halogenated heterocycles in this weight range exhibit significant vapor pressure. Under high vacuum, the compound easily co-evaporates (sublimes) with non-polar carrier solvents like hexanes or dichloromethane. The Solution: Thermal and pressure control is critical. Never exceed a water bath temperature of 30 °C, and maintain the vacuum above 50 mbar. Self-Validating Check: Always trap your rotary evaporator solvent. If you suspect product loss, run a TLC of the collection flask solvent against your pure fraction. If the product is in the trap, your vacuum was too strong.
Q3: NMR analysis of my purified product shows a singlet at ~4.6 ppm instead of the expected doublet for the -CH₂F group. What happened?
The Causality: The -CH₂F group is a hetero-benzylic fluoride. Prolonged residence time on acidic silica gel—especially if the silica has absorbed atmospheric moisture—can catalyze the solvolysis/hydrolysis of the fluoromethyl group to a hydroxymethyl byproduct (-CH₂OH)[3]. The singlet at ~4.6 ppm corresponds to the -CH₂OH protons, whereas the intact -CH₂F group should appear as a distinct doublet due to strong ¹H-¹⁹F geminal coupling ( J≈47 Hz)[4]. The Solution: Minimize column residence time by utilizing pressurized flash chromatography rather than gravity columns[5]. If degradation persists, switch your stationary phase to neutral alumina, which lacks the acidic protons necessary to catalyze this hydrolysis[3].
Data Presentation
Table 1: Mobile Phase Optimization & Additive Effects
Note: Rf values are approximate and based on standard Type-A silica gel TLC plates.
| Solvent System | Additive | Observed Rf | Peak Shape / Mechanistic Observation |
| Hexane / EtOAc (3:1) | None | 0.15 - 0.45 | Severe streaking; irreversible binding to silanols. |
| Hexane / EtOAc (3:1) | 1% TEA | 0.35 | Sharp circular spot; excellent recovery. |
| DCM / MeOH (95:5) | None | 0.20 - 0.60 | Tailing; high risk of -CH₂F solvolysis over time. |
| DCM / MeOH (95:5) | 1% NH₄OH | 0.40 | Good separation, but requires rigorous post-column drying. |
Table 2: Recommended Rotary Evaporation Parameters
Strict adherence to these parameters is required to prevent the volatilization of 2-Chloro-5-(fluoromethyl)pyrimidine.
| Parameter | Recommended Setting | Scientific Rationale |
| Water Bath Temp | ≤ 30 °C | Prevents thermal volatilization of the low-MW pyrimidine. |
| Vacuum Pressure | > 50 mbar | Prevents co-evaporation with the solvent matrix. |
| Chiller Temp | ≤ -5 °C | Ensures complete condensation of the carrier solvent. |
Experimental Protocols: TEA-Deactivated Flash Chromatography
Objective: Isolate 2-Chloro-5-(fluoromethyl)pyrimidine with >95% purity while preventing silica-induced degradation and volatile loss.
Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., 80:20 Hexane/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly.
Step 2: Stationary Phase Equilibration (Self-Validating) Slurry-pack the column with standard silica gel using the TEA-modified solvent. Validation Check: Elute at least two column volumes (CV) of the modified solvent before loading the sample. Check the pH of the eluent coming off the column; it should test slightly basic on pH paper, confirming that the acidic silanols are fully neutralized[1].
Step 3: Sample Loading Dissolve the crude mixture in a minimum volume of the mobile phase. If solubility is poor, use Dichloromethane containing 1% TEA. Apply the sample evenly to the column head to ensure a narrow loading band.
Step 4: Rapid Elution Apply positive pressure (nitrogen or dry air) to achieve a steady flow rate (e.g., a 2 inches/min drop rate). Causality: Fast flash chromatography minimizes the residence time of the sensitive 5-(fluoromethyl) group on the solid support, preventing acid-catalyzed degradation to the hydroxymethyl byproduct[3][5].
Step 5: Fraction Collection and Validation Monitor fractions via TLC (UV 254 nm) using TEA-treated plates. Pool the fractions containing the pure product. Validation Check: Concentrate using the parameters in Table 2. Immediately after evaporation, dissolve a small aliquot in CDCl₃ and run a ¹H-NMR. The presence of a doublet at ~5.3 ppm ( J≈47 Hz) confirms the structural integrity of the intact -CH₂F group[4].
Mandatory Visualization
Logical workflow for troubleshooting pyrimidine purification and preventing degradation.
References
-
Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Available at: [Link]
-
Wachtmeister, J., et al. "C-Fluoromethyl and 3′-C-Azidomethyl Nucleosides." Nucleosides and Nucleotides, 1992. Available at:[Link]
Sources
Catalyst selection for Buchwald-Hartwig amination of pyrimidines
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Buchwald-Hartwig amination of pyrimidines. While palladium-catalyzed C-N coupling is a cornerstone of modern drug development, pyrimidines are notoriously tricky substrates. Their electron-deficient nature makes oxidative addition relatively easy, but their strongly coordinating nitrogen atoms often lead to off-cycle catalyst sequestration (catalyst poisoning).
This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure your C-N coupling succeeds.
Section 1: Mechanistic Causality & The Pyrimidine Challenge
Why do standard first-generation ligands like BINAP or DPPF often fail with pyrimidines? The answer lies in the competition for the palladium center during the catalytic cycle.
During a successful reaction, Pd(0) inserts into the pyrimidine-halide bond (Oxidative Addition), followed by amine binding and deprotonation, and finally, Reductive Elimination to form the C-N bond. However, the basic ring nitrogens of the pyrimidine substrate can outcompete the amine for Pd coordination. This forms highly stable, unreactive Pd-pyrimidine complexes, effectively draining the active catalyst pool.
To prevent this, we must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or rigid bidentate ligands with large bite angles (e.g., Xantphos). The steric bulk of these ligands creates a "protective pocket" around the palladium, physically blocking the pyrimidine ring nitrogens from coordinating while still allowing the desired amine to react.
Buchwald-Hartwig catalytic cycle highlighting off-cycle catalyst poisoning by pyrimidines.
Section 2: Quantitative Catalyst Selection Matrix
Selecting the right ligand is not guesswork; it is dictated by the steric demands of the amine and the electronic nature of the pyrimidine. Below is a validated selection matrix for pyrimidine substrates.
| Ligand | Target Amine Class | Pyrimidine Substrate Compatibility | Typical Yields | Key Mechanistic Advantage |
| Xantphos | Primary amines, anilines, amides | 2-chloropyrimidine, 2-bromopyrimidine | 80–92%[1] | Wide bite angle (108°) accelerates reductive elimination, suppressing β-hydride elimination. |
| RuPhos | Secondary amines, hindered substrates | 3-bromo-pyrazolo[3,4-d]pyrimidines | 60–85%[2] | Favors monoligated Pd(0) species; excellent for sterically hindered morpholines. |
| BrettPhos | Primary aliphatic amines | General pyrimidines | 70–90%[3] | Extreme steric bulk prevents bis-ligation; highly selective for monoarylation. |
| XPhos | General secondary amines | 5-bromopyrimidines | 75–95%[4] | Balances electron richness and bulk; excellent general-purpose ligand. |
Section 3: Validated Experimental Protocol
This self-validating standard operating procedure (SOP) utilizes Pd2(dba)3 and Xantphos (or RuPhos). The use of Pd2(dba)3 ensures that no in situ reduction is required, providing a reliable, immediate concentration of active Pd(0)[4].
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique):
-
Ensure all glassware is oven-dried (120 °C) and cooled under vacuum to eliminate moisture.
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (1–2 mol% Pd) and the selected Ligand (4–8 mol%)[1].
-
Critical Parameter: Maintain a Pd:Ligand ratio of 1:2 to 1:4 to ensure complete ligation and prevent the formation of palladium black.
-
-
Reagent Addition:
-
Add the pyrimidine halide (1.0 equiv) and the amine (1.2 equiv).
-
Add the base. For standard couplings, use NaOtBu (1.4 equiv). If the substrate contains base-sensitive functional groups (e.g., esters), substitute with anhydrous K3PO4 or Cs2CO3[1].
-
-
Solvent Addition:
-
Evacuate and backfill the tube with Argon (3 cycles).
-
Add anhydrous, degassed Toluene (or 1,4-Dioxane for higher polarity) to achieve a concentration of 0.2 M.
-
-
Reaction Execution & Self-Validation:
-
Seal the tube and heat to 80–100 °C in a pre-heated oil bath for 12–24 hours[4].
-
Self-Validation Check: Monitor the color. The solution should transition from a dark red/purple (Pd2(dba)3) to a clear yellow/orange (active Pd(0)L complex) upon heating. If the solution turns black and opaque, palladium has precipitated (catalyst death), indicating oxygen ingress or severe substrate poisoning.
-
-
Workup:
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and residual palladium.
-
Concentrate under reduced pressure and purify via flash column chromatography.
-
Section 4: Troubleshooting Guide & FAQs
When a reaction fails, systematic logic must be applied to identify the broken node in the catalytic cycle.
Decision tree for troubleshooting common failures in pyrimidine amination.
Q1: I am seeing significant hydrodehalogenation of my 2-chloropyrimidine instead of the aminated product. Why? A1: Hydrodehalogenation occurs when β-hydride elimination outcompetes reductive elimination. This is a notorious issue when coupling acyclic secondary amines[1]. Solution: Switch to a ligand that enforces a faster reductive elimination. Xantphos is excellent here because its wide bite angle forces the palladium center into a geometry that accelerates the C-N bond-forming step, effectively outcompeting the side reaction.
Q2: My reaction stalls at 20% conversion when coupling a sterically hindered pyrimidine (e.g., 3-bromo-pyrazolo[3,4-d]pyrimidine). Adding more Pd doesn't help. A2: You are experiencing premature catalyst deactivation. Highly hindered substrates slow down the oxidative addition and amine coordination steps, giving the pyrimidine nitrogens time to irreversibly bind and poison the Pd center. Solution: Literature demonstrates that switching to RuPhos and replacing NaOtBu with a stronger, bulkier base like KHMDS or LiHMDS prevents this deactivation pathway. This combination ensures rapid deprotonation and maintains the active catalyst, allowing quantitative yields even with hindered morpholines[2].
Q3: Can I use Pd(OAc)2 instead of Pd2(dba)3 as the precatalyst? A3: Yes, but with a critical caveat. Pd(OAc)2 is a Pd(II) species that must be reduced to Pd(0) in situ by the amine or the phosphine ligand to enter the catalytic cycle[4]. If your amine is electron-deficient or sterically hindered, this initiation step is extremely slow, leading to a stalled reaction. Pd2(dba)3 is already in the Pd(0) state, making it a more reliable starting point for challenging pyrimidine substrates[5].
Q4: I am using a base-sensitive substrate (an ester-containing pyrimidine), and NaOtBu is destroying my starting material. A4: NaOtBu is a strong nucleophile and will readily saponify or transesterify esters. Solution: Switch to a milder, non-nucleophilic base such as anhydrous K3PO4 or Cs2CO3[1]. Note that when using weaker bases, you may need to increase the reaction temperature (e.g., 100 °C) or switch to a more polar solvent like 1,4-Dioxane to maintain a sufficient rate of deprotonation.
References
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications | 6
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound | GalChimia | 2
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting | Purdue University | 3
-
Buchwald–Hartwig amination | Grokipedia | 4
-
Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates | PMC | 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. galchimia.com [galchimia.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of 2-Chloro-5-(fluoromethyl)pyrimidine
Welcome to the technical support center for 2-Chloro-5-(fluoromethyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging building block. The inherent electronic properties of the pyrimidine ring, coupled with the specific substitution pattern, can lead to lower-than-expected reactivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these synthetic hurdles and achieve your target molecules efficiently.
Understanding the Challenge: The Electronic Profile of 2-Chloro-5-(fluoromethyl)pyrimidine
The pyrimidine core is an electron-deficient aromatic system, which generally makes it a good substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] However, the reactivity of halopyrimidines is highly dependent on the position of the halogen and the nature of other substituents. The chlorine atom at the C2 position is less reactive than a halogen at the C4 or C6 positions.[2][3] This is because the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack at C4/C6 benefits from resonance stabilization by both ring nitrogens, whereas attack at C2 is stabilized by only one adjacent nitrogen.
The 5-(fluoromethyl) group, while electron-withdrawing, does not sufficiently activate the C2-chloro position to the same extent as a strongly deactivating group like a nitro or cyano group would.[4] Consequently, forcing conditions or carefully selected catalytic systems are often required to achieve efficient transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with 2-Chloro-5-(fluoromethyl)pyrimidine failing or giving low yields?
A1: Low conversion in SNAr reactions is the most common issue. Several factors could be at play:
-
Insufficient Substrate Activation: As mentioned, the C2-chloro position is inherently less reactive than the C4/C6 positions on a pyrimidine ring.[2][3] Your reaction conditions may not be energetic enough to overcome this hurdle.
-
Nucleophile Strength: Weak nucleophiles (e.g., some anilines, secondary aliphatic amines) will struggle to react without significant thermal energy or activation.
-
Solvent Choice: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.
-
Inappropriate Base: If your nucleophile is an amine, a base is often required. An incorrect choice of base can lead to side reactions or may not be strong enough to facilitate the reaction.
Q2: I'm considering a palladium-catalyzed cross-coupling reaction. Is this a better approach than SNAr?
A2: It depends on the desired bond. For C-C (Suzuki, Sonogashira) or C-N (Buchwald-Hartwig) bond formation with less nucleophilic partners, palladium catalysis is often superior and sometimes the only viable method. However, SNAr is more atom-economical and avoids the cost and potential toxicity of a metal catalyst if the nucleophile is sufficiently reactive. For many highly reactive amines, an SNAr approach under optimized conditions can be more efficient than developing a cross-coupling protocol.[5][6]
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: Due to the relative inertness of the C-Cl bond, a robust catalyst system is essential. A good starting point would be:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[7] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane with water is a common choice.[7][8]
-
Temperature: Expect to use elevated temperatures, typically in the range of 80–120 °C.[7]
Q4: My Buchwald-Hartwig amination is sluggish. How can I improve it?
A4: Similar to Suzuki coupling, the challenge lies in activating the C-Cl bond. Key considerations are:
-
Catalyst/Ligand Choice: Sterically hindered biarylphosphine ligands are highly effective.[9] Consider systems like Pd₂(dba)₃/Xantphos or pre-formed palladium-ligand complexes for consistency.[9][10]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, K₂CO₃ or Cs₂CO₃ can be used, but this will likely require higher temperatures.[9]
-
Solvent: Anhydrous toluene is a standard and effective solvent. Ensure it is thoroughly dried, as water can deactivate the catalyst.[9]
Troubleshooting Guide
Issue 1: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Thermal Energy | Increase the reaction temperature in 20 °C increments. Consider switching to a higher-boiling polar aprotic solvent (e.g., from DMF to DMSO or NMP). Microwave irradiation can also be highly effective for accelerating sluggish SNAr reactions. | SNAr reactions on deactivated substrates have a significant activation energy barrier. Increased thermal energy directly accelerates the rate-determining step of forming the Meisenheimer complex. |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous. | These solvents are effective at solvating the charged intermediate without deactivating the nucleophile through hydrogen bonding, thereby stabilizing the transition state and accelerating the reaction.[9] |
| Weak Nucleophile | For amine nucleophiles, consider generating the more nucleophilic amide anion in situ using a strong base like NaH (use with caution). Alternatively, switch to a palladium-catalyzed Buchwald-Hartwig amination protocol. | The rate of SNAr is directly proportional to the nucleophilicity of the attacking species. Forcing a deprotonation creates a much more potent nucleophile. |
| Incorrect Base | For amine substitutions, use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA. The base should be strong enough to neutralize the HCl generated but not so strong that it causes substrate degradation. | The base prevents the protonation of the amine nucleophile by the HCl byproduct, which would render it unreactive. Using a nucleophilic base could lead to competitive side reactions. |
Issue 2: Poor Yield in Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
| Potential Cause | Recommended Solution | Rationale |
| Ineffective Catalyst System | For C-Cl bonds, standard catalysts like Pd(PPh₃)₄ are often ineffective.[11] Switch to a modern catalyst system using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[7][12] | These advanced ligands promote the difficult oxidative addition of the palladium into the strong C-Cl bond and accelerate the subsequent reductive elimination step, leading to a more efficient catalytic cycle.[13] |
| Catalyst Deactivation | Ensure all reagents and solvents are high-purity and properly degassed to remove oxygen. Consider using a more robust pre-formed palladium-ligand complex, which can be more resistant to degradation.[7][14] | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Impurities can also poison the catalyst. |
| Sub-optimal Base or Temperature | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). Perform a temperature screen, typically from 80 °C to 120 °C. | The base plays a critical role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[13] The optimal combination of base, ligand, and temperature is highly substrate-dependent. |
| Side Reaction at Fluromethyl Group | While less common, strong bases (especially organometallics) could potentially interact with the fluoromethyl proton. If suspected, use a weaker inorganic base (e.g., K₂CO₃) and a more active catalyst system to allow for lower reaction temperatures. | The C-H bonds alpha to the fluorine are slightly acidic. Minimizing reaction time and using the mildest effective base can prevent potential side reactions. |
Visualization of Key Processes
General Troubleshooting Workflow
Caption: The key steps in a Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol is a robust starting point for reacting 2-Chloro-5-(fluoromethyl)pyrimidine with a primary or secondary amine.
-
Reagent Setup: To a round-bottom flask or microwave vial, add 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 equiv.), the desired amine (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.2 M concentration).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100–140 °C with vigorous stirring. Alternatively, use microwave irradiation, starting with a temperature of 150 °C for 30 minutes. [5]4. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed for coupling with aryl- or heteroarylboronic acids.
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%). [7]2. Reagent Addition: Add 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 equiv.).
-
Atmosphere Exchange: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. [7]5. Reaction Conditions: Heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. [7]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for a wide range of primary and secondary amines.
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). [9][10]2. Reagent Addition: Add 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 equiv.).
-
Atmosphere Exchange: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent & Nucleophile Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 100–110 °C with stirring.
-
Monitoring: Monitor reaction progress by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate and purify by column chromatography. [9]
References
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts. Available from: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available from: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Available from: [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available from: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of ChemTech Research. Available from: [Link]
-
Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molbase. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. Available from: [Link]
- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a. Indian Academy of Sciences. Available from: https://www.ias.ac.in/article/fulltext/jcsc/135/04/0073
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. Available from: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019. PubChem. Available from: [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available from: [Link]
-
2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem. Available from: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. IAEA. Available from: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available from: [Link]
Sources
- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 2. baranlab.org [baranlab.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Decomposition of 2-Chloro-5-(fluoromethyl)pyrimidine During Reaction
Welcome to the technical support center for 2-Chloro-5-(fluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent the decomposition of this reagent, ensuring the success and reproducibility of your experiments.
Core Principles of Stability and Reactivity
2-Chloro-5-(fluoromethyl)pyrimidine is a valuable reagent due to its unique electronic properties. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the two nitrogen atoms. This electronic nature makes the chlorine atom at the 2-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This high reactivity is the cornerstone of its synthetic utility, but it is also the primary reason for its susceptibility to decomposition. The key to its successful use lies in controlling the reaction environment to favor the desired transformation over potential degradation pathways.
The fluoromethyl group at the 5-position generally enhances the molecule's thermal and metabolic stability.[3][4] Therefore, the principal point of instability that requires careful management is the highly reactive 2-chloro substituent.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving 2-Chloro-5-(fluoromethyl)pyrimidine in a practical, question-and-answer format.
Q1: I'm observing a new, highly polar spot by TLC that doesn't correspond to my starting material or desired product. What is it likely to be?
A1: The most probable identity of this new, polar by-product is 5-(fluoromethyl)pyrimidin-2(1H)-one, the result of hydrolysis.
The 2-chloro group on the pyrimidine ring is highly susceptible to displacement by water. This hydrolysis reaction converts the C-Cl bond to a C-OH group, which then tautomerizes to the more stable pyrimidone form. This is a well-documented transformation for 2-chloropyrimidines.[5][6]
Causality: The electron-deficient pyrimidine ring is readily attacked by nucleophiles. Water, although a weak nucleophile, can be present in sufficient quantities in non-anhydrous solvents or from atmospheric moisture to cause significant decomposition, especially when heated or in the presence of acid or base catalysts.
Below is a diagram illustrating this primary decomposition pathway.
Caption: Hydrolysis of 2-Chloro-5-(fluoromethyl)pyrimidine.
Q2: How can I rigorously prevent the hydrolysis of the 2-chloro group during my reaction?
A2: Preventing hydrolysis requires a stringent approach to moisture control throughout the entire experimental workflow.
The rate of hydrolysis is influenced by water concentration, temperature, and pH.[7][8] Therefore, a multi-faceted strategy is required for prevention.
Key Strategies:
-
Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Solvents like THF, Dioxane, Toluene, and DMF should be stored over molecular sieves.
-
Inert Atmosphere: Assemble your reaction glassware while hot to remove adsorbed water and then maintain it under a positive pressure of an inert gas (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the system.
-
Dry Reagents: Ensure all other reagents, especially bases and your primary nucleophile, are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures significantly accelerate the rate of hydrolysis.[7]
The following workflow diagram outlines the best practices for setting up a moisture-sensitive reaction.
Caption: Recommended workflow for minimizing decomposition.
Q3: I am performing a nucleophilic substitution (SNAr) with an amine, but my yields are poor. Could substrate decomposition be the cause?
A3: Yes, poor yields in SNAr reactions are often due to a competitive hydrolysis side-reaction outcompeting your desired nucleophile.
While your amine is the intended nucleophile, any trace water present can also participate in the SNAr reaction, leading to the formation of the pyrimidone by-product and consuming your starting material. The reaction is a competition; success depends on ensuring the conditions heavily favor your desired nucleophile.
Optimization Strategies:
-
Nucleophile Concentration: Ensure your desired nucleophile is present in a slight excess (e.g., 1.1-1.5 equivalents) to favor its reaction kinetically.
-
Base Selection: The base is typically used to deprotonate the nucleophile (if it's an alcohol or some amines) or to scavenge the HCl by-product.[1] The choice of base is critical. A base that is too strong or too nucleophilic can promote side reactions. For many amine substitutions, an inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient and has low solubility in many organic solvents, minimizing side reactions in the solution phase.
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and hydrolysis. Aprotic polar solvents like DMF, DMSO, or Acetonitrile often work well for SNAr reactions.
| Solvent | Suitability for SNAr | Key Considerations |
| DMF, DMAc, NMP | Excellent | Highly polar, aprotic. Must be rigorously dried. |
| Acetonitrile (ACN) | Very Good | Less polar than DMF, easier to remove. Must be anhydrous. |
| THF, Dioxane | Good | Lower polarity. Excellent choice for moisture control. |
| Toluene | Moderate | Non-polar. May require higher temperatures. |
| Alcohols (e.g., EtOH) | Use with Caution | Protic solvent can act as a nucleophile (solvolysis). Only use if it is the intended nucleophile. |
| Water | Avoid | Acts as a nucleophile, leading to hydrolysis.[2] |
Q4: What is the best type of base to use for an SNAr reaction with this substrate?
A4: The optimal base depends on the pKa of your nucleophile and the reaction conditions. The goal is to select a base that is strong enough to facilitate the reaction without causing substrate degradation.
Using a base with the appropriate strength is crucial. A base that is too strong can increase the rate of hydrolysis by generating a higher concentration of hydroxide ions from trace water.
| Base | pKa (Conjugate Acid) | Typical Use Case & Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Excellent, mild base for amine and alcohol nucleophiles. Heterogeneous, minimizes side reactions. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | More soluble than K₂CO₃ in organic solvents, can accelerate reactions. |
| DIPEA (Hünig's Base) | ~11 | Non-nucleophilic organic base. Excellent HCl scavenger. Must be pure and dry. |
| Triethylamine (TEA) | ~10.8 | Common HCl scavenger. Can sometimes be nucleophilic. Ensure high purity. |
| Sodium Hydride (NaH) | ~36 | Very strong, non-nucleophilic base. Used for deprotonating alcohols. Requires extremely dry conditions and careful handling. |
| Sodium Hydroxide (NaOH) | ~15.7 | AVOID. Strong and nucleophilic. Will aggressively promote hydrolysis to the pyrimidone.[9] |
Note: pKa values are approximate and can vary with solvent.
For most applications involving amine or alcohol nucleophiles, K₂CO₃ or DIPEA are excellent starting points due to their efficacy and lower risk of inducing decomposition.
Q5: How should I store and handle 2-Chloro-5-(fluoromethyl)pyrimidine to ensure its long-term stability?
A5: Proper storage is critical to maintaining the reagent's purity and reactivity over time.
Based on its reactivity profile and supplier recommendations, the following storage conditions are advised:
-
Temperature: Store in a cool environment. Long-term storage at -20°C is often recommended.[10] For routine lab use, storage in a desiccator at 2-8°C is also acceptable.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air.
-
Incompatibilities: Keep away from strong acids, strong bases/alkalis, and strong oxidizing agents.[11]
Always handle the material in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
General Protocol: SNAr with an Amine Nucleophile
This protocol provides a generalized, step-by-step methodology incorporating best practices to prevent decomposition.
Objective: To perform a nucleophilic aromatic substitution on 2-Chloro-5-(fluoromethyl)pyrimidine with a generic primary or secondary amine.
Materials:
-
2-Chloro-5-(fluoromethyl)pyrimidine (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Reaction flask, condenser, magnetic stirrer, and inert gas line (N₂ or Ar)
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask and condenser under vacuum and allow to cool under a positive pressure of nitrogen.
-
Reagent Addition: To the cooled flask, add the finely ground anhydrous K₂CO₃, followed by 2-Chloro-5-(fluoromethyl)pyrimidine (1.0 eq).
-
Solvent and Nucleophile: Add anhydrous acetonitrile via syringe, followed by the amine nucleophile (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, gently heat to 40-60°C. Higher temperatures should be avoided unless necessary to minimize hydrolysis risk.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter the solid K₂CO₃ and rinse with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by redissolving in a suitable solvent (e.g., ethyl acetate), washing with water and brine, drying over Na₂SO₄, and concentrating. Further purification can be achieved via column chromatography or recrystallization as needed.
By adhering to these principles and protocols, you can significantly improve the outcome of your reactions and prevent the decomposition of this valuable synthetic intermediate.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
- Zenodo. (1976). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
- American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine.
- PMC. (n.d.). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films.
- PMC. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives.
- ResearchGate. (n.d.). Studies on Fluorinated Pyrimidines.
- MedchemExpress.com. (2025). Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine.
- International Journal of Pharmaceutical and Applied Sciences. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
- Oregon State University. (1956). The investigations of the methods for the reduction of chloroyrimidines.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Fluorochem. (n.d.). 2-Chloro-5-(chloromethyl)pyrimidine.
- PubChem - NIH. (n.d.). 2-Chloro-5-fluoropyrimidine.
- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Ossila. (n.d.). 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0.
- PubChem - NIH. (n.d.). 2-Chloro-5-(difluoromethoxy)pyrimidine.
- ECHEMI. (2019). 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-5-(fluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—with the substrate 2-chloro-5-(fluoromethyl)pyrimidine. This electron-deficient heteroaryl chloride presents unique challenges, and this resource offers troubleshooting strategies and optimization protocols to achieve high-yielding, clean reactions.
Introduction: The Challenges of Coupling with 2-Chloro-5-(fluoromethyl)pyrimidine
The 2-chloro-5-(fluoromethyl)pyrimidine core is a valuable scaffold in medicinal chemistry. However, its electronic properties can complicate standard cross-coupling protocols. The electron-withdrawing nature of the pyrimidine ring and the fluoromethyl group can influence the reactivity of the C-Cl bond and the stability of the catalytic intermediates. Key challenges include:
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2]
-
Sluggish Oxidative Addition: While the electron-deficient ring can activate the C-Cl bond, the overall reactivity can still be lower than that of corresponding bromides or iodides, necessitating highly active catalyst systems.[3][4]
-
Side Reactions: The fluoromethyl group can be sensitive to certain reaction conditions, and the potential for side reactions like hydrodehalogenation or protodeboronation is always a concern.[1][5]
This guide will address these challenges with specific, actionable advice for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Section 1: Suzuki-Miyaura Coupling Troubleshooting & FAQs
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When coupling 2-chloro-5-(fluoromethyl)pyrimidine with various boronic acids or esters, several issues can arise.
FAQ 1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the most likely causes?
Low conversion is a common issue and can often be traced back to the catalyst system, base, or solvent. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Detailed Breakdown:
-
Catalyst System: For challenging substrates like heteroaryl chlorides, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[6][7] The ligand plays a crucial role in promoting both oxidative addition and reductive elimination.[7]
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step. Its strength and solubility can significantly impact reaction rates.
-
Inorganic bases are generally preferred over organic bases for Suzuki reactions.[9]
-
Aqueous potassium carbonate (K₂CO₃) is a common and effective starting point.[10]
-
If you observe protodeboronation (loss of the boronic acid), switching to a non-aqueous system with a stronger base like potassium phosphate (K₃PO₄) may be beneficial.[1][10]
-
-
Solvent System: The solvent must be able to dissolve the reagents and stabilize the catalytic species.
FAQ 2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?
Protodeboronation is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[1][12]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: If possible, switch to an anhydrous solvent system with a base like K₃PO₄.[10]
-
Increase Reactant Concentration: Higher concentrations can favor the desired bimolecular coupling over the unimolecular decomposition.
-
Lower Reaction Temperature: While this may slow the desired reaction, it can disproportionately reduce the rate of protodeboronation.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable to protodeboronation than their corresponding boronic acids.
Data Presentation: Base and Solvent Screening for Suzuki Coupling
The following table provides a starting point for optimizing your reaction conditions.
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | A good initial screening condition.[1][4] |
| K₃PO₄ | Toluene or THF | 80-100 | Useful for anhydrous conditions to minimize protodeboronation.[6][10] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | A stronger, more soluble base that can be effective in challenging cases.[13] |
Section 2: Buchwald-Hartwig Amination Troubleshooting & FAQs
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[14] Coupling amines with 2-chloro-5-(fluoromethyl)pyrimidine requires careful optimization of the catalyst, ligand, base, and solvent.
FAQ 1: My Buchwald-Hartwig amination is sluggish and gives a low yield. What should I try first?
Similar to the Suzuki coupling, the catalyst system is paramount. The choice of ligand is particularly crucial for C-N bond formation.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision tree for optimizing low-yielding Buchwald-Hartwig aminations.
Detailed Breakdown:
-
Ligand Selection: The choice of ligand is highly dependent on the nature of the amine. Sterically hindered, electron-rich phosphine ligands are generally effective.
-
For primary and secondary aliphatic amines: XPhos or RuPhos are excellent starting points.
-
For less nucleophilic amines (e.g., anilines, heterocycles): More specialized ligands may be required. High-throughput screening can be beneficial for identifying the optimal ligand.[15]
-
-
Base Selection: Strong, non-nucleophilic bases are typically used.
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[16]
-
Weaker bases like K₃PO₄ or Cs₂CO₃ may be required for very sensitive substrates but often necessitate higher temperatures.
-
-
Solvent Choice: Aprotic solvents are standard.
FAQ 2: I am seeing hydrodehalogenation (replacement of Cl with H) as a major side product. How can I prevent this?
Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate.[14]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. XPhos and other Buchwald-type ligands are designed for this purpose.
-
Base: The choice of base can influence the rate of this side reaction. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary.[11]
-
Amine Quality: Ensure the amine is of high purity and free from impurities that could act as hydrogen donors.[11]
Data Presentation: Base and Solvent Screening for Buchwald-Hartwig Amination
This table provides a guide for selecting initial screening conditions.
| Base | Solvent | Typical Temperature (°C) | Notes |
| NaOtBu | Toluene | 80-110 | A robust, general-purpose system. |
| LiHMDS | THF | 60-80 | Good for base-sensitive substrates. |
| K₃PO₄ | 1,4-Dioxane | 100-120 | A weaker base that may require higher temperatures. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-chloro-5-(fluoromethyl)pyrimidine.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[20]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[20]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for the Buchwald-Hartwig amination of 2-chloro-5-(fluoromethyl)pyrimidine.
-
Reaction Setup: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2 equiv.), 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv.), and the amine (1.1 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
References
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20).
- Buchwald Phosphine Ligands.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.
- Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (2021, August 05).
- Buchwald–Hartwig amination - Wikipedia.
- Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 05).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 03).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30).
- Optimising a Buchwald-Hartwig amination using the ChemSpeed..
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques - Benchchem.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23).
- troubleshooting low yields in 9-BBN Suzuki coupling - Benchchem.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 04).
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. (2015, October 07).
- Greener Buchwald-Hartwig Reaction on Various Heterocycles Using Eucalyptol as Solvent. (2021, August 26).
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 02).
- 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - ResearchGate. (2026, February 28).
- Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3 - Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - DSpace@MIT. (2016, October 18).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
- Table 3 Selected examples of trifluoromethoxylation of pyrimidines - ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 06).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. (2022, October 28).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
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- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Removal of impurities from 2-Chloro-5-(fluoromethyl)pyrimidine synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation and purification of fluorinated pyrimidines.
The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine presents a unique chemoselective challenge. The pyrimidine scaffold is highly electron-deficient, making the 2-chloro position exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the aliphatic 5-fluoromethyl group is prone to nucleophilic attack or hydrolysis. Understanding the causality behind impurity formation—whether from over-halogenation, competitive SNAr, or ambient moisture—is the key to designing a self-validating purification system.
Below is our comprehensive guide to troubleshooting, optimizing, and purifying your synthesis workflow.
Synthetic Workflow & Impurity Mapping
To effectively remove impurities, we must first map where they originate in the standard radical chlorination followed by nucleophilic fluorination pathway.
Workflow of 2-chloro-5-(fluoromethyl)pyrimidine synthesis and impurity generation points.
Troubleshooting Guide & FAQs
Q1: I am detecting significant amounts of 2-chloro-5-(difluoromethyl)pyrimidine in my final product. How do I prevent or remove this? The Causality: This impurity originates upstream during the radical chlorination of 2-chloro-5-methylpyrimidine. If an excess of the chlorinating agent (e.g., N-Chlorosuccinimide) is used, or if the reaction is left running too long, over-chlorination occurs, yielding the dichloromethyl intermediate. During the subsequent fluorination step, this converts to the difluoromethyl impurity. The Solution: Prevention is superior to purification. Strictly limit your chlorinating agent to 0.95 equivalents to favor mono-substitution. If the impurity is already present, it cannot be easily removed by recrystallization due to structural similarities. You must utilize fractional distillation under reduced pressure; the addition of a second fluorine atom significantly lowers the boiling point compared to the target mono-fluorinated product.
Q2: My LC-MS shows a mass corresponding to 2-hydroxy-5-(fluoromethyl)pyrimidine. Why is the chlorine atom being displaced? The Causality: The pyrimidine ring's nitrogen atoms withdraw electron density, making the C2 position highly electrophilic. When utilizing nucleophilic fluorination agents (like Potassium Fluoride or TBAF), ambient moisture or waters of hydration introduce hydroxide ions (OH⁻) into the basic reaction mixture. These hydroxide ions outcompete the fluoride ions, triggering an SNAr reaction at the C2 position[1]. The Solution: Rigorous anhydrous conditions are mandatory. Dry your KF by co-evaporation with toluene prior to use. To remove this specific impurity post-reaction, exploit its increased polarity and hydrogen-bonding capability. An aqueous wash with a mildly acidic buffer (pH 5-6) will partition the 2-hydroxy impurity into the aqueous phase while retaining the target product in the organic phase[2].
Q3: The fluorination reaction stalls, leaving unreacted 2-chloro-5-(chloromethyl)pyrimidine. How do I separate it from the product? The Causality: Fluoride is a notoriously poor nucleophile in protic or highly solvated environments due to tight ion-pairing and hydrogen bonding. If the phase-transfer catalyst (e.g., 18-crown-6) is degraded or omitted, the F⁻ ion remains insoluble and unreactive[1]. The Solution: Because the chloromethyl and fluoromethyl pyrimidines have nearly identical boiling points, distillation is ineffective. You must separate them via silica gel column chromatography. The fluoromethyl group is slightly more electron-withdrawing and less polarizable than the chloromethyl group, resulting in a higher retention factor (Rf) on normal-phase silica.
Quantitative Impurity Profiling
To assist in your separation strategy, the following table summarizes the physicochemical behavior of the target molecule and its primary impurities.
| Compound | Origin / Causality | Relative Polarity (Rf)* | Primary Removal Strategy |
| 2-Chloro-5-(fluoromethyl)pyrimidine | Target Product | 0.45 | N/A |
| 2-Chloro-5-(difluoromethyl)pyrimidine | Over-halogenation | 0.55 | Fractional Distillation |
| 2-Chloro-5-(chloromethyl)pyrimidine | Incomplete Fluorination | 0.40 | Silica Gel Chromatography |
| 5-(Hydroxymethyl)-2-chloropyrimidine | Aliphatic Hydrolysis | 0.15 | Aqueous Wash / Recrystallization |
| 2-Hydroxy-5-(fluoromethyl)pyrimidine | SNAr Hydrolysis | 0.10 | Mildly Acidic Aqueous Wash |
*Note: Rf values are approximate, based on Thin-Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate mobile phase on standard silica gel plates.
Experimental Protocols: A Self-Validating System
To ensure high purity, the following protocols integrate built-in validation checkpoints so you can verify the success of each step in real-time.
Protocol A: Anhydrous Nucleophilic Fluorination
Objective: Maximize F⁻ substitution while suppressing SNAr hydrolysis.
-
Reagent Preparation: Suspend Potassium Fluoride (KF, 3.0 eq) in anhydrous toluene and concentrate under reduced pressure at 80°C to azeotropically remove moisture. Repeat twice.
-
Reaction Setup: In an oven-dried, argon-purged flask, add the dried KF, 18-crown-6 (0.2 eq), and anhydrous Acetonitrile (MeCN). Stir for 15 minutes.
-
Validation Checkpoint: The suspension should remain easily stirrable. Clumping indicates residual moisture.
-
-
Substrate Addition: Add 2-chloro-5-(chloromethyl)pyrimidine (1.0 eq) dissolved in a minimum volume of MeCN dropwise over 10 minutes. Heat the mixture to 80°C.
-
Reaction Monitoring: Sample the reaction after 4 hours.
-
Validation Checkpoint: Run a TLC (8:2 Hexanes:EtOAc). The starting material (Rf ~0.40) should be consumed, replaced by a slightly higher running spot (Rf ~0.45). If a baseline spot appears (Rf < 0.15), moisture has breached the system, and hydrolysis is occurring[3].
-
-
Quench: Cool to 0°C. Quench strictly with ice-cold saturated aqueous NH4Cl to neutralize any basic species and prevent post-reaction hydrolysis.
Protocol B: Selective Chromatographic Purification
Objective: Separate the target product from unreacted chloromethyl intermediates and polar degradation products.
-
Crude Preparation: Concentrate the organic extract from Protocol A under reduced pressure. Do not exceed 35°C water bath temperature to prevent thermal degradation of the fluorinated product[2].
-
Column Packing: Prepare a silica gel column using a slurry of Hexanes containing 1% Triethylamine (TEA).
-
Causality Note: Pre-treating the silica with TEA neutralizes acidic silanol groups that can catalyze the degradation of the fluoromethyl group during transit.
-
-
Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and load it onto the column.
-
Elution Gradient:
-
Flush with 2 column volumes (CV) of 100% Hexanes to elute non-polar difluoromethyl impurities.
-
Transition to 9:1 Hexanes:EtOAc for 3 CVs. The target 2-chloro-5-(fluoromethyl)pyrimidine will elute here.
-
Validation Checkpoint: Spot the fractions on TLC. The target product will be the first major UV-active spot to elute.
-
Transition to 8:2 Hexanes:EtOAc to elute any unreacted 2-chloro-5-(chloromethyl)pyrimidine.
-
-
Isolation: Pool the target fractions and concentrate. To remove trace colored impurities, dissolve the residue in hot ethanol, add 1% w/w activated carbon, stir for 15 minutes, and filter through a Celite pad before final crystallization[2].
References
-
Contemporary synthetic strategies in organofluorine chemistry. National Science Library, Chinese Academy of Sciences. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
Sources
Technical Support Center: Troubleshooting SNAr Reactions with 2-Chloro-5-(fluoromethyl)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-5-(fluoromethyl)pyrimidine .
This molecule is a highly valuable bifunctional building block in drug discovery. The pyrimidine ring is profoundly π-deficient, making the C2-position an excellent electrophile for SNAr[1]. However, the 5-fluoromethyl group introduces significant instability. The strongly electron-withdrawing pyrimidine ring increases the acidity of the benzylic protons, making the molecule highly susceptible to base-promoted HF elimination via an E1cB-like mechanism[2]. Success requires balancing the activation of the C2-chloride with the preservation of the delicate 5-fluoromethyl group.
Diagnostic Matrix: Quantitative Data & Failure Modes
Before altering your experimental setup, use the table below to cross-reference your current conditions against typical quantitative outcomes and diagnostic LC-MS masses.
| Reaction Type | Nucleophile | Base | Temp (°C) | Typical Yield | Primary Failure Mode | Diagnostic Mass (LC-MS) |
| Mild SNAr | Aliphatic Amines | DIPEA | 0 to 25 | 75–90% | Incomplete conversion | [M+H] (Unreacted SM) |
| Forcing SNAr | Deactivated Anilines | K₂CO₃ / NaH | 80 to 100 | < 20% | HF Elimination | [M - 20] (Loss of HF) |
| Buchwald-Hartwig | Deactivated Anilines | Cs₂CO₃ | 90 | 60–85% | Hydrodehalogenation | [M - 34] (Cl replaced by H) |
| Aqueous SNAr | Any | NaOH / KOH | 25 to 60 | < 10% | Hydrolysis | [M - 18] (Cl replaced by OH) |
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a major peak at [M - 20] instead of my desired product, and the reaction mixture turned into a black tar. What happened? Root Cause: You are observing the loss of hydrogen fluoride (HF). Strong bases (e.g., NaH, K₂CO₃ at elevated temperatures) deprotonate the acidic benzylic position, leading to rapid fluoride elimination[2]. This forms a highly reactive aza-xylylene (exocyclic double bond) intermediate that rapidly polymerizes or reacts uncontrollably with other nucleophiles. Solution: Switch to a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and run the reaction at lower temperatures (0 °C to room temperature)[3].
Q2: I am recovering a lot of a byproduct with a mass of [M - 18] (Net -18 Da from the starting material). How do I prevent this? Root Cause: This mass corresponds to the hydrolysis of the 2-chloro group to form 5-(fluoromethyl)pyrimidin-2-ol. Pyrimidines are highly susceptible to hydrolysis under basic conditions if even trace water is present. Solution: Ensure strictly anhydrous conditions. Use dry solvents (e.g., anhydrous THF or isopropanol) and avoid hygroscopic bases that have been exposed to ambient humidity.
Q3: My amine is sterically hindered and poorly nucleophilic (e.g., an ortho-substituted aniline). SNAr at room temperature gives no conversion, but heating causes the [M - 20] decomposition. What are my alternatives? Root Cause: When SNAr fails due to poor nucleophilicity, forcing the reaction with heat only accelerates the E1cB degradation of the fluoromethyl group. Solution: Bypass the SNAr pathway entirely by using a Palladium-catalyzed Buchwald-Hartwig amination. The coupling of 2-chloropyrimidines with deactivated amines proceeds in excellent yields using Pd catalysts and chelating ligands like Xantphos, which facilitate oxidative addition into the C-Cl bond without requiring harsh SNAr conditions[4].
Mechanistic & Troubleshooting Visualizations
Reaction pathways of 2-Chloro-5-(fluoromethyl)pyrimidine under varying conditions.
Troubleshooting decision tree based on LC-MS diagnostic masses.
Self-Validating Experimental Protocols
Protocol A: Mild SNAr with Aliphatic Amines
Causality: DIPEA is utilized because it is non-nucleophilic and weak enough to prevent E1cB elimination of the fluoromethyl group. Anhydrous isopropanol is used to maintain reactant solubility while strictly avoiding hydrolysis pathways[3].
-
Preparation: Charge a dry, argon-purged reaction vial with 2-chloro-5-(fluoromethyl)pyrimidine (1.0 eq) and anhydrous isopropanol (to reach 0.2 M concentration).
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Note: Starting at 0 °C suppresses the activation energy required for HF elimination.
-
Addition: Add the aliphatic amine (1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature.
-
Self-Validation Step: Sample the reaction after 2 hours for LC-MS. A successful trajectory will show the [M+H] of the product. If you observe an [M - 20] peak, your amine itself may be acting as too strong of a base; reduce the temperature back to 0 °C for the duration of the reaction.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality: For unreactive anilines, SNAr requires strong bases and heat, which destroys the starting material. Pd-catalysis lowers the activation energy for C-N bond formation. Xantphos is selected as the bidentate ligand because its wide bite angle promotes highly efficient oxidative addition and reductive elimination for 2-chloropyrimidines[4], while suppressing hydrodehalogenation.
-
Preparation: In a glovebox or under a strict argon atmosphere, charge a dry vial with 2-chloro-5-(fluoromethyl)pyrimidine (1.0 eq), the deactivated aniline (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M). Note: Degassing is critical as oxygen will irreversibly poison the Pd(0) active species.
-
Reaction: Seal the vial and heat to 90 °C for 4-6 hours behind a blast shield.
-
Self-Validation Step: Check LC-MS for the product peak. If you observe a mass of [M - 34] (hydrodehalogenation), it indicates that reductive elimination is too slow, allowing β-hydride elimination or protonation to compete. Verify the anhydrous nature of your solvent and ensure your ligand-to-palladium ratio is exactly 2:1 to stabilize the catalytic intermediate.
References
- Source: nih.
- Source: wikipedia.
- Source: acs.
- The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)
Sources
Navigating the Challenges of Buchwald-Hartwig Amination of Pyrimidines: A Technical Support Guide
For Immediate Release
Technical Support Center
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and process development who utilize the Buchwald-Hartwig amination for the synthesis of complex molecules. A recurring and critical challenge is the application of this powerful C-N bond-forming reaction to electron-deficient heteroaromatics, particularly pyrimidines. The unique electronic nature of the pyrimidine ring often leads to a landscape of undesired side products, complicating reaction outcomes and purification efforts.
This technical support guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the "why" behind experimental choices. By elucidating the mechanistic origins of common side products, this guide offers targeted troubleshooting strategies and robust protocols to favor the desired amination pathway. Our goal is to empower you to approach the Buchwald-Hartwig amination of pyrimidines with confidence and to efficiently overcome the synthetic hurdles you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Buchwald-Hartwig amination of pyrimidines in a question-and-answer format.
Q1: I'm observing a significant amount of hydrodehalogenation, where the halogen on my pyrimidine is replaced by hydrogen. What is causing this and how can I minimize it?
A1: Hydrodehalogenation is arguably the most prevalent side reaction in the Buchwald-Hartwig amination of pyrimidines. This occurs when the palladium catalyst promotes the reduction of the C-X bond (where X = Cl, Br, I) instead of the desired C-N bond formation.
Mechanistic Insight: The primary culprit behind hydrodehalogenation is a competing pathway in the catalytic cycle known as β-hydride elimination.[1] After the oxidative addition of the halopyrimidine to the Pd(0) catalyst and coordination of the amine, the resulting palladium-amido complex can undergo two competing pathways:
-
Productive Reductive Elimination: This forms the desired C-N bond and regenerates the Pd(0) catalyst.
-
Unproductive β-Hydride Elimination: If the amine has a hydrogen atom on the carbon β to the nitrogen, the palladium can abstract this hydrogen, forming a palladium-hydride species. This palladium-hydride can then reductively eliminate with the pyrimidine, leading to the hydrodehalogenated pyrimidine and an imine byproduct.[1]
The electron-deficient nature of the pyrimidine ring can make the palladium center more susceptible to side reactions that lead to the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Switch to a bulkier, more electron-rich phosphine ligand. Second-generation biarylphosphine ligands like XPhos , RuPhos , or BrettPhos are often effective.[2][3] | Bulky ligands promote a faster rate of reductive elimination for the desired C-N bond formation, outcompeting the β-hydride elimination pathway. Their electron-donating properties also stabilize the palladium center. |
| Base Selection | If using a strong alkoxide base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[4] | While strong bases are often necessary for efficient amination, they can sometimes promote side reactions. Weaker bases can offer a better balance between reactivity and selectivity, although they may require higher reaction temperatures. |
| Solvent | Ensure strictly anhydrous and deoxygenated conditions. Toluene and dioxane are common solvents.[1] | Water and oxygen can lead to the formation of palladium hydroxides and oxides, which can decompose to form palladium-hydride species that drive hydrodehalogenation.[5][6] |
| Temperature | Optimize the reaction temperature. | Higher temperatures can sometimes favor hydrodehalogenation. Running the reaction at the lowest temperature that still provides a reasonable reaction rate can improve selectivity. |
Experimental Protocol: Ligand Screening to Minimize Hydrodehalogenation
This protocol outlines a high-throughput method to screen various phosphine ligands to identify the optimal one for minimizing hydrodehalogenation.
-
Stock Solution Preparation:
-
Prepare a stock solution of your halopyrimidine, amine, and base in your chosen anhydrous solvent (e.g., toluene).
-
Prepare individual stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened (e.g., XPhos, RuPhos, SPhos, etc.).
-
-
Reaction Setup:
-
In an array of reaction vials under an inert atmosphere, add the palladium precursor stock solution.
-
To each vial, add a different ligand stock solution.
-
Initiate the reactions by adding the stock solution containing the halopyrimidine, amine, and base.
-
-
Reaction and Analysis:
-
Seal the vials and heat the reaction block to the desired temperature with stirring for a set time (e.g., 12-24 hours).
-
After cooling, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the ratio of the desired aminated product to the hydrodehalogenated byproduct.
-
-
Selection:
-
The ligand that provides the highest ratio of the desired product to the hydrodehalogenated side product is the optimal choice for your specific substrates.[6]
-
Q2: My reaction with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) is not regioselective. How can I control which position is aminated?
A2: Achieving regioselectivity in the amination of dihalopyrimidines is a common challenge, as the electronic properties of the ring and the reaction conditions can lead to mixtures of isomers.
Mechanistic Insight: In dihalopyrimidines, the different halogenated positions have distinct electronic and steric environments. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack in SNAr-type reactions.[7] However, in palladium-catalyzed reactions, the outcome is often dictated by the kinetics of oxidative addition and the nature of the ligand.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand Selection | This is the most critical parameter for controlling regioselectivity in Buchwald-Hartwig aminations of dihalopyrimidines. | Different ligands can sterically and electronically favor oxidative addition at a specific C-X bond. For example, in the amination of 2,4-dichloropyridines (a related heteroaromatic), ligands like Xantphos have been shown to favor amination at the C2 position, while bulky N-heterocyclic carbene (NHC) ligands can favor the C4 position.[6][8] A systematic screening of ligands is highly recommended. |
| Reaction Temperature | Carefully control the reaction temperature. | In some cases, a lower temperature may favor the kinetically controlled product, while a higher temperature may lead to the thermodynamically favored product. |
| Base | The choice of base can influence selectivity. | The strength and nature of the base can affect the relative rates of reaction at the different positions. |
Experimental Protocol: Ligand-Controlled Regioselective Amination of 2,4-Dichloropyrimidine
This protocol provides a starting point for achieving C2-selective amination, a typically more challenging transformation.
-
Reagent Preparation:
-
In a glovebox, weigh the 2,4-dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol) into an oven-dried reaction vessel.
-
-
Reaction Setup:
-
Add anhydrous, degassed dioxane (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by ¹H NMR to determine the ratio of the C2- and C4-aminated isomers.
-
Q3: I'm observing the formation of a bipyrimidine byproduct. What is causing this homocoupling?
A3: The formation of bipyrimidines is a result of a homocoupling side reaction, where two molecules of the halopyrimidine couple with each other.
Mechanistic Insight: This side reaction is also mediated by the palladium catalyst. It can occur through several pathways, including the reaction of two palladium-pyrimidine complexes followed by reductive elimination. This is more likely to occur at higher catalyst loadings or when the rate of the desired C-N coupling is slow.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Use the lowest effective catalyst loading. | Higher concentrations of palladium intermediates can increase the likelihood of homocoupling. |
| Ligand | Employ bulky, electron-rich ligands. | These ligands can sterically hinder the formation of the di-aryl palladium species required for homocoupling and accelerate the desired C-N bond formation. |
| Reaction Conditions | Optimize the reaction temperature and concentration. | Lower temperatures and concentrations can sometimes reduce the rate of homocoupling relative to the desired amination. |
Q4: I suspect my pyrimidine ring is degrading under the reaction conditions, especially when using a strong base like sodium tert-butoxide. Is this possible?
A4: Yes, the pyrimidine ring, being electron-deficient, can be susceptible to nucleophilic attack and degradation, particularly under harsh basic conditions.
Mechanistic Insight: While less common than hydrodehalogenation, strong nucleophiles, including the hydroxide that can be present in aged alkoxide bases, can potentially attack the electron-poor carbon atoms of the pyrimidine ring. This can lead to ring-opening or the formation of hydroxylated pyrimidines. However, in a well-controlled, anhydrous Buchwald-Hartwig reaction, this is typically a minor pathway.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Base Quality | Use a fresh, high-purity strong base. | Sodium tert-butoxide can degrade upon exposure to moisture and air, forming sodium hydroxide, which can act as a nucleophile. |
| Base Choice | If substrate degradation is suspected, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[2] | Weaker bases are less likely to act as nucleophiles towards the pyrimidine ring. |
| Anhydrous Conditions | Ensure all reagents and solvents are scrupulously dry. | Water can react with the strong base to form hydroxide ions. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Figure 1: Competing pathways in the Buchwald-Hartwig catalytic cycle.
Figure 2: Ligand control of regioselectivity.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Jonckers, T. H., van Miert, S., Cimanga, K., Bailly, C., Colson, P., De Pauw-Gillet, M. C., ... & Lemiere, G. L. (2002). Synthesis, cytotoxicity, and anti-HIV-1 activity of 6-aryl-2, 4-diaminopyrimidines. Journal of medicinal chemistry, 45(17), 3519-3528.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the formation of catalyst-and substrate-derived palladium hydrides and their roles in the hydrodehalogenation of aryl halides. Journal of the American Chemical Society, 129(30), 9406-9417.
- Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amin
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem. (2025).
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- Fors, B. P., Kratt, K., & Buchwald, S. L. (2011). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Organic letters, 13(10), 2574-2577.
- Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic letters, 10(18), 4109-4112.
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- Zrenner, R., Riegler, J., Rausch, T., & Sonnewald, U. (2006). The role of the pyrimidine degradation pathway in the response of Arabidopsis thaliana to salt stress. Planta, 224(4), 988-998.
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- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
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- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
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- Solvias Josiphos Ligands: From Discovery to Technical Applic
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic letters, 4(4), 581-584.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(3), 324-336.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-(fluoromethyl)pyrimidine and 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated pyrimidines stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them invaluable building blocks in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the reactivity of two key fluorinated pyrimidine intermediates: 2-Chloro-5-(fluoromethyl)pyrimidine and 2-Chloro-5-(trifluoromethyl)pyrimidine. By examining their performance in three cornerstone synthetic transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr)—this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Unpacking the Substituents: A Tale of Two Fluorinated Groups
The reactivity of these two molecules is fundamentally dictated by the electronic and steric nature of the 5-substituent. While both contain fluorine, the monofluoromethyl (-CH2F) and trifluoromethyl (-CF3) groups exert distinct effects on the pyrimidine core.
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1] This strong inductive effect significantly reduces the electron density of the pyrimidine ring, thereby activating it towards nucleophilic attack.[2] The -CF3 group also possesses a notable steric profile.[3]
In contrast, the monofluoromethyl group (-CH2F) presents a more nuanced electronic profile. While the fluorine atom does exert an inductive electron-withdrawing effect, it is less pronounced than that of the -CF3 group. Furthermore, the C-F bond can participate in hyperconjugation, which can modulate the electronic character of the pyrimidine ring. Sterically, the -CH2F group is smaller than the -CF3 group.
These differences in electronic activation and steric hindrance are the primary drivers for the divergent reactivity observed between these two compounds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a paramount method for creating C-C bonds.[4] In the context of 2-chloropyrimidines, the reaction's efficiency is largely dependent on the oxidative addition of the palladium catalyst to the C-Cl bond.[5]
Theoretical Reactivity Comparison:
The electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition step.[6] The potent electron-withdrawing -CF3 group in 2-chloro-5-(trifluoromethyl)pyrimidine is expected to further enhance the electrophilicity of the C2-carbon, making it more susceptible to oxidative addition by the palladium(0) catalyst compared to the less activated 2-chloro-5-(fluoromethyl)pyrimidine. Consequently, the trifluoromethyl-substituted pyrimidine is predicted to exhibit higher reactivity, potentially leading to faster reaction times and higher yields under similar conditions.
Experimental Data Summary:
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | Arylboronic acid | Pd(dppf)Cl2 / Na2CO3 | Dioxane/H2O | 95 | Not specified |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-based Pd precatalyst / Base | MeOH/THF | Not specified | High |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of the 2-chloropyrimidine (1.0 mmol), the corresponding boronic acid (1.5 mmol), and sodium carbonate (3.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is heated at 90 °C under an argon atmosphere for 16 hours.
-
After cooling, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[1]
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A Comparative Guide to Suzuki and Stille Coupling for Pyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics.[1][2][3] Its prevalence in biologically active molecules necessitates robust and versatile synthetic methods for its derivatization.[4][5] Among the most powerful tools for forging C-C bonds are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two landmark methods—the Suzuki-Miyaura coupling and the Stille coupling—specifically tailored for the functionalization of pyrimidine derivatives.
This analysis moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the subtleties of each reaction, ensuring you select the optimal method for your synthetic challenge.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Stannanes) |
| Toxicity & Handling | Low toxicity, considered "greener".[6][7] | High toxicity of organotin reagents and byproducts requires stringent handling and waste disposal protocols.[6][8][9][10] |
| Byproduct Removal | Borate byproducts are generally water-soluble and easily removed through aqueous workup.[6] | Organotin halides can be challenging to separate from the product, often requiring specific workups (e.g., KF wash) or careful chromatography.[6][11] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[12] Can be sensitive to base-labile functional groups. | Often proceeds under neutral or milder, base-free conditions.[6][13] |
| Functional Group Tolerance | Good, but the requisite base can be a limitation for sensitive substrates.[14] | Excellent, tolerates a wide array of functional groups due to the neutral conditions.[8][11][13] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially certain heteroaryl derivatives.[14][15] | Organostannanes are typically robust and stable to air and moisture.[14][15][16] |
| Substrate Scope | Extremely broad, with a vast library of commercially available boronic acids.[12] | Broad, and often more reliable for sterically hindered or complex heterocyclic substrates where Suzuki coupling may falter.[6][17] |
Mechanistic Overview: The Catalytic Cycles
Both reactions proceed through a similar palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling's transmetalation step requires activation by a base to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Catalytic Cycle
The Stille coupling typically proceeds under neutral conditions. The transmetalation involves a direct transfer of an organic group from the organostannane to the palladium(II) complex.
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A Comparative Guide to NMR Characterization of Substituted Pyrimidines: Methodologies, Solvent Effects, and Protocols
Introduction
The structural elucidation of substituted pyrimidines is a cornerstone of modern drug discovery and development . Because the pyrimidine scaffold is highly sensitive to electronic perturbations, accurate characterization relies heavily on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective, comparative analysis of analytical methodologies (1D vs. 2D NMR) and solvent environments, equipping researchers with a self-validating protocol for unambiguous structural assignment.
The Mechanistic Basis of Chemical Shifts in Pyrimidines
The pyrimidine ring is inherently electron-deficient. The two strongly electronegative nitrogen atoms (N1 and N3) withdraw electron density via inductive and resonance effects, resulting in significant deshielding of the C2, C4, and C6 positions.
However, introducing substituents fundamentally alters this electronic landscape. The causality of these shifts is best illustrated by comparing an electron-donating group (EDG) to an electron-withdrawing group (EWG) at the C2 position:
-
Electron-Donating Effect (e.g., 2-Aminopyrimidine): The lone pair on the exocyclic amine nitrogen participates in resonance, delocalizing electron density into the pyrimidine ring. This resonance effect is strongly directed toward the C5 position (analogous to the para position in a benzene ring), resulting in profound shielding. Consequently, the C5 carbon resonates significantly upfield at ~112 ppm, and the H5 proton shifts to ~6.5 ppm .
-
Electron-Withdrawing Effect (e.g., 2-Chloropyrimidine): Chlorine exerts a strong inductive electron-withdrawing effect (-I) while its resonance donation (+R) is weak due to poor orbital overlap. This maintains the electron-deficient nature of the ring. The C5 carbon remains relatively deshielded at ~122 ppm, and the H5 proton appears at ~7.3 ppm .
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Typical values in CDCl3/DMSO-d6)
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Aminopyrimidine | ¹H | H4, H6 | 8.20 - 8.30 | Doublet (d) |
| ¹H | H5 | 6.45 - 6.55 | Triplet (t) | |
| ¹³C | C2 | ~162.0 | Quaternary | |
| ¹³C | C4, C6 | ~158.0 | CH | |
| ¹³C | C5 | ~112.0 | CH | |
| 2-Chloropyrimidine | ¹H | H4, H6 | 8.55 - 8.65 | Doublet (d) |
| ¹H | H5 | 7.25 - 7.35 | Triplet (t) | |
| ¹³C | C2 | ~161.0 | Quaternary | |
| ¹³C | C4, C6 | ~160.0 | CH | |
| ¹³C | C5 | ~122.0 | CH |
Comparative Analytical Methodologies: 1D vs. 2D NMR
While 1D NMR is the standard starting point, heavily substituted pyrimidines often present a diagnostic challenge: multiple quaternary carbons (C2, C4, C6) with similar chemical shifts (150–165 ppm). Relying solely on 1D ¹³C NMR can lead to ambiguous assignments. To establish a self-validating system, 2D NMR techniques must be employed.
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies all protonated carbons. Any ¹³C signal lacking an HSQC cross-peak is definitively quaternary.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps the quaternary carbons by revealing 2-bond and 3-bond couplings (²J_CH and ³J_CH). For example, the H5 proton will show strong ³J_CH correlations to C4 and C6, allowing for their unambiguous differentiation from C2.
Table 2: Comparison of NMR Techniques for Pyrimidine Elucidation
| Technique | Primary Utility | Limitations | Structural Confidence Level |
| 1D ¹H NMR | Proton environments, integration, basic connectivity. | Cannot assign quaternary carbons; overlapping multiplets. | Low to Moderate |
| 1D ¹³C NMR | Carbon framework identification. | Quaternary carbons may be weak/absent; ambiguous assignments. | Moderate |
| 2D HSQC | Direct C-H connectivity. | Provides no information on quaternary carbons. | High (for protonated sites) |
| 2D HMBC | Long-range C-H connectivity; quaternary assignment. | Complex spectra; requires optimization of long-range coupling delays. | Definitive |
The Critical Role of Solvent Effects
Solvents actively modulate chemical shifts via hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS) .
-
CDCl3 vs. DMSO-d6: CDCl3 is a non-polar, weak hydrogen-bond donor. DMSO-d6 is a highly polar, strong hydrogen-bond acceptor.
-
Causality in Shift Variations: When a pyrimidine with a hydrogen-bond donor (e.g., -NH2 or -OH) is analyzed in DMSO-d6, the solvent strongly coordinates with the acidic protons. This hydrogen bonding decreases the electron density around the proton, causing a significant downfield shift (deshielding). Furthermore, the highly polar nature of DMSO can stabilize zwitterionic resonance structures of the pyrimidine ring, subtly altering the ¹³C chemical shifts of C2 and C4/C6 compared to CDCl3. Leveraging solvent titration (e.g., gradually adding DMSO-d6 to a CDCl3 sample) is an expert technique to resolve overlapping signals by exploiting these differential solvent effects.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for acquiring high-confidence NMR data for substituted pyrimidines.
Step 1: Sample Preparation
-
Dissolve 10–15 mg (for ¹H) or 30–50 mg (for ¹³C/2D) of the pyrimidine derivative in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6).
-
Expert Insight: Ensure complete dissolution. Particulate matter distorts the magnetic field homogeneity, broadening the sharp pyrimidine doublets/triplets.
Step 2: Instrument Calibration
-
Transfer to a standard 5 mm NMR tube and insert into the spectrometer (e.g., 400 MHz or 500 MHz).
-
Lock onto the deuterium signal of the solvent and perform rigorous shimming (Z1-Z5) to achieve a line width < 1.0 Hz for the residual solvent peak.
Step 3: 1D Acquisition with Optimized Relaxation
-
¹H NMR: Acquire 16 scans with a standard 30° pulse.
-
¹³C NMR: Crucial Step. Quaternary carbons in pyrimidines (C2, C4, C6) lack attached protons, meaning their primary relaxation mechanism (dipole-dipole relaxation) is highly inefficient. Set the relaxation delay (D1) to at least 2–3 seconds to prevent these signals from artificially vanishing. Acquire ≥ 1024 scans.
Step 4: 2D Acquisition (HSQC & HMBC)
-
Acquire HSQC to map all direct C-H pairs.
-
Acquire HMBC optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. This specifically captures the critical ³J_CH couplings from H5 to C4/C6.
Step 5: Data Processing and Validation
-
Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation.
-
Phase and baseline correct the spectra. Reference to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Self-Validation Check: Cross-reference the integration of ¹H signals with the theoretical molecular formula. Ensure every ¹³C signal is accounted for via HSQC/HMBC correlations. If any signal remains ambiguous, perform a solvent switch (e.g., CDCl3 to DMSO-d6) to induce differential shifts.
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for navigating the NMR characterization of a novel pyrimidine derivative.
Logical workflow for the NMR structural elucidation of substituted pyrimidines.
References
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-5-(fluoromethyl)pyrimidine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, experience-driven comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of 2-Chloro-5-(fluoromethyl)pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1][2] Understanding their exact spatial arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of practical application. Our focus is on providing a self-validating framework for your structural analysis endeavors, grounded in authoritative scientific principles.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of crystalline materials.[3][4] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering a level of detail that is often unattainable with other methods.
The SC-XRD Experimental Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we dissect each critical step, explaining the "why" behind the "how."
The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically at least 20 micrometers in all dimensions.[3] For small organic molecules like 2-Chloro-5-(fluoromethyl)pyrimidine derivatives, several crystallization techniques can be employed. The choice of solvent is critical and often requires screening a range of polar and non-polar options.
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals. This method is straightforward but offers limited control over the crystallization process.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization. This method offers greater control over the rate of crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a crucial parameter to control crystal quality.
Expert Insight: For novel pyrimidine derivatives, a combination of these techniques is often fruitful. Starting with slow evaporation from a variety of solvents can quickly indicate promising conditions. For more challenging compounds, vapor diffusion provides finer control.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Once a suitable crystal is mounted on the diffractometer, it is bombarded with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a diffraction pattern of spots of varying intensity. This pattern is recorded on a detector.
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is a computationally intensive process that involves solving the "phase problem" to reconstruct the electron density map of the molecule. From this map, the atomic positions can be determined and refined to yield the final, highly accurate molecular structure.
Alternative and Complementary Spectroscopic Techniques
While SC-XRD provides the ultimate structural detail, it is not always feasible, particularly if the compound fails to crystallize. In such cases, and for routine characterization, a suite of spectroscopic techniques offers invaluable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For fluorinated compounds like 2-Chloro-5-(fluoromethyl)pyrimidine derivatives, ¹⁹F NMR is particularly informative.[5][6][7][8]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for studying the electronic environment of the fluoromethyl group.[5][6][8]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure.
Expert Insight: For fluorinated pyrimidines, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, can often provide a complete structural assignment without the need for crystallization. However, it does not provide the precise bond lengths and angles that SC-XRD does.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.[9][10][11][12] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Expert Insight: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum of 2-Chloro-5-(fluoromethyl)pyrimidine derivatives can be a key diagnostic feature for confirming the presence of a chlorine atom.
Computational Chemistry
In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) can be used to predict the three-dimensional structure and other properties of molecules.[13][14] These calculations can provide valuable insights into the preferred conformation and electronic structure of the molecule.
Expert Insight: While computational models are powerful, they are theoretical. Experimental validation, whenever possible, is crucial. DFT calculations can be particularly useful for corroborating structures proposed by NMR and MS data.
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Obtained | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous and highly detailed structural information.[3][4][15] | Requires a high-quality single crystal; can be time-consuming. | Single crystal (typically >20 µm).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution | Non-destructive; provides information about the molecule in solution. | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules. | Soluble sample (typically mg quantity). |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | High sensitivity; requires very small amounts of sample. | Provides limited information about 3D structure and connectivity. | Small amount of sample (µg to ng). |
| Computational Chemistry | Predicted 3D structure, electronic properties, conformational analysis | No experimental sample required; can be used to study unstable species. | Theoretical predictions require experimental validation. | None (in silico). |
Logical Relationship: Structural Elucidation Techniques
Caption: Interplay of techniques for comprehensive structural analysis.
Conclusion: An Integrated Approach to Structural Certainty
For the definitive structural elucidation of 2-Chloro-5-(fluoromethyl)pyrimidine derivatives, single-crystal X-ray diffraction remains the unparalleled method of choice. It provides a level of detail and certainty that is essential for modern drug discovery and development. However, a pragmatic and efficient research workflow will leverage the strengths of multiple analytical techniques. NMR and mass spectrometry are indispensable for routine characterization and for guiding synthesis and purification efforts. Computational chemistry offers a powerful predictive tool, particularly when experimental data is challenging to obtain.
By understanding the principles, advantages, and limitations of each technique, researchers can adopt an integrated approach, ensuring the highest level of confidence in their structural assignments and accelerating the pace of their scientific discoveries.
References
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Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). MDPI. [Link]
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). Journal of Chemical Reviews. [Link]
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5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. (2009). Nucleic Acids Research. [Link]
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Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. SciSpace. [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). ACS Omega. [Link]
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Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). MDPI. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science. [Link]
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Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. (2011). International Journal of ChemTech Research. [Link]
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. SciSpace. [Link]
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Small molecule X-ray crystallography. The University of Queensland. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]
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Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. (2009). The Journal of Physical Chemistry A. [Link]
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Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Center for Biotechnology Information. [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical and Pharmaceutical Sciences. [Link]
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Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
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Simplifying Structure Elucidation of Fluorinated Small Molecules. (2020). Spectroscopy Online. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis -Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
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2-Chloro-5-(trifluoromethyl)pyrimidine. PubChem. [Link]
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Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO. (2025). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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2-chloro-5-(chloromethyl)pyridine. PubChem. [Link]
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Biological activity screening of novel pyrimidine compounds
Causality and Trustworthiness: This assay provides a clear visual indication of antimicrobial activity. Comparing the zone of inhibition to that of a standard antibiotic helps to contextualize the potency of the test compound. [20]The negative control ensures that the solvent used to dissolve the compound does not have any intrinsic antimicrobial activity. [17]For more quantitative data, this assay should be followed by a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). [20][21]
Enzyme Inhibition Screening
Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes. [8]An in vitro enzyme inhibition assay is crucial for identifying and characterizing such compounds.
Featured Assay: Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay
This colorimetric assay measures the activity of DPYD, the rate-limiting enzyme in pyrimidine catabolism. [8]Inhibition of DPYD is a key strategy for enhancing the efficacy of fluoropyrimidine-based cancer drugs. [8] Experimental Protocol: DPYD Inhibition Assay
-
Reagent Preparation: Prepare an assay buffer, stock solutions of the substrate (e.g., Uracil), cofactor (e.g., NADPH), test compounds, and the DPYD enzyme. [8]2. Assay Plate Setup: In a 96-well plate, add the diluted test compounds, a positive control inhibitor, and a vehicle control (e.g., DMSO in assay buffer). [8]3. Enzyme Addition and Pre-incubation: Add the DPYD enzyme solution to all wells except the "no enzyme" control. Pre-incubate the plate for about 10 minutes at 37°C to allow the compounds to interact with the enzyme. [8]4. Initiate Reaction: Start the enzymatic reaction by adding a mix of the substrate and cofactor to all wells. Incubate for 30-60 minutes at 37°C. [8]5. Detection: Stop the reaction and develop a colorimetric signal by adding a detection reagent mix (e.g., containing WST-1, a tetrazolium salt). The reduction of this salt, coupled to the enzymatic reaction, produces a colored formazan dye. [8]6. Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. [8] Data Presentation: Comparative Enzyme Inhibition
The inhibitory activity is quantified by the IC50 value, the concentration of the compound that reduces the enzyme's activity by 50%. [8]
| Compound ID | Target Enzyme | IC50 (µM) |
|---|---|---|
| PY-005 | DPYD | 2.1 |
| PY-006 | DPYD | 15.8 |
| Known Inhibitor | DPYD | 0.5 |
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A Comparative Guide to Ligand Selection for Palladium-Catalyzed Amination of Pyrimidines
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals. The introduction of an amino group to the pyrimidine ring is a critical transformation that significantly modulates the biological activity of these molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the crucial C-N bond on pyrimidine rings, offering a broad substrate scope and functional group tolerance. However, the success of this palladium-catalyzed reaction is profoundly dependent on the choice of ligand. This guide provides an in-depth comparison of different ligand classes for the amination of pyrimidines, offering field-proven insights and experimental data to aid researchers in navigating the complex landscape of ligand selection.
The Decisive Role of the Ligand: A Mechanistic Perspective
The palladium-catalyzed amination of pyrimidines proceeds through a well-established catalytic cycle. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in every step of this cycle, influencing the rate and efficiency of the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps influenced by the ligand are:
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the pyrimidine. For less reactive chloropyrimidines, this is often the rate-limiting step. Electron-rich and sterically bulky ligands are crucial for promoting this step.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the active Pd(0) catalyst is regenerated. Ligands that are sterically demanding can accelerate this step.
The electronic and steric properties of the ligand, therefore, must be carefully considered to achieve optimal catalytic activity.
A Head-to-Head Comparison of Ligand Classes
The choice of ligand is not a one-size-fits-all solution. The optimal ligand depends on the specific pyrimidine substrate, the nature of the amine, and the desired reaction conditions. Here, we compare the performance of three major classes of ligands: bidentate phosphines, bulky monophosphine (Buchwald) ligands, and N-heterocyclic carbenes (NHCs).
Bidentate Phosphine Ligands: The Workhorses
Bidentate phosphines, such as Xantphos and BINAP, have been widely used in palladium-catalyzed aminations. Their chelating nature provides stability to the palladium center.
Xantphos: This ligand is characterized by its large natural bite angle, which is beneficial for promoting reductive elimination. It has shown particular efficacy in the amination of chloropyrimidines.
Josiphos Ligands: This family of ferrocene-based diphosphine ligands offers a high degree of tunability. Sterically hindered Josiphos ligands have been shown to be highly effective for the coupling of aryl chlorides with a wide range of amines, including primary amines and ammonia equivalents.[1]
| Ligand | Pyrimidine Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Xantphos | 2-Chloropyrimidine | Morpholine | NaOtBu | Toluene | 100 | 95 | [2] |
| BINAP | 4,6-dichloro-5-nitropyrimidine | 4-Anisidine | K2CO3 | Toluene | RT | 53 | [3] |
Bulky Monodentate (Buchwald) Ligands: Pushing the Boundaries
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling. Ligands such as RuPhos, XPhos, and SPhos are designed to create a highly active, monoligated Pd(0) species, which can facilitate the challenging oxidative addition of chloro-heteroaromatics.
RuPhos: This ligand has proven to be particularly effective for the amination of various heterocyclic halides, including those containing a pyrimidine core.
| Ligand | Pyrimidine Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | High | [4] |
N-Heterocyclic Carbenes (NHCs): A New Generation of Catalysts
NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors, forming highly stable complexes with palladium. This stability can translate to higher catalyst longevity and efficiency. Sterically hindered NHC ligands, such as IPr and SIPr, can be particularly effective in promoting the amination of challenging substrates.[5]
| Ligand | Pyrimidine Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| IPr | 2,4-Dichloropyridine | Various | Various | Various | Various | High (C4 selective) | [5] |
Controlling Regioselectivity in Dihalopyrimidines: The Ligand's Decisive Role
A significant challenge in the functionalization of dihalopyrimidines, such as 2,4-dichloropyrimidine, is controlling the regioselectivity of the amination. The choice of ligand can be a powerful tool to direct the reaction to a specific position.
For 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack. However, palladium-catalyzed amination offers the opportunity to override this inherent reactivity.
-
For C4-selectivity: Sterically hindered NHC ligands like IPr or SIPr can promote high selectivity for the C4 position.[5]
-
For C2-selectivity: Bidentate phosphine ligands such as Xantphos have been shown to favor amination at the C2 position of 2,4-dichloropyridines, a close structural analog of pyrimidines.[5][6]
A study by Jonckers et al. on the amination of a 6-aryl-2,4-dichloropyrimidine clearly demonstrated the superior regioselectivity of the Buchwald-Hartwig amination over traditional SNAr conditions.[7]
| Method | Catalyst/Base | Solvent | Temp (°C) | C4:C2 Isomer Ratio | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)₂/dppb, LiHMDS | THF | 0 | >99:1 | 95 |
| SNAr | K₂CO₃ | DMAc | 25 | 70:30 | Not reported |
This high degree of regioselectivity is a key advantage of the palladium-catalyzed approach, leading to cleaner reactions and simplified purification.
Experimental Protocols
The following protocols provide a general framework for performing a palladium-catalyzed amination of a pyrimidine. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
Caption: A general workflow for palladium-catalyzed pyrimidine amination.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2: Regioselective C4-Amination of a 2,4-Dichloropyrimidine Derivative[7]
-
In a flame-dried flask under an inert atmosphere, dissolve palladium(II) acetate (0.01-0.02 mmol) and a suitable phosphine ligand (e.g., 1,4-bis(diphenylphosphino)butane (dppb)) in anhydrous tetrahydrofuran (THF).
-
In a separate flame-dried flask, dissolve the 2,4-dichloropyrimidine derivative (1.0 mmol) in anhydrous THF.
-
Add the amine (1.1 mmol) to the dichloropyrimidine solution.
-
Cool the mixture to 0 °C and slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol).
-
Transfer the pre-formed catalyst solution to the reaction mixture.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: Strategic Ligand Selection for Success
The palladium-catalyzed amination of pyrimidines is a powerful tool for the synthesis of medicinally relevant compounds. The choice of ligand is a critical parameter that dictates the efficiency, scope, and regioselectivity of this transformation. While bidentate phosphines like Xantphos offer a reliable starting point, the bulky monodentate Buchwald ligands and robust N-heterocyclic carbenes often provide superior results for challenging pyrimidine substrates. For dihalopyrimidines, judicious ligand selection can provide excellent control over regioselectivity, a key advantage over classical methods. By understanding the mechanistic role of the ligand and leveraging the comparative data presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
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Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 41-44. [Link]
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Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Caron, S., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Chemical Communications, 47(3), 969-971. [Link]
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Paradine, S. M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 452-455. [Link]
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Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(22), 11770-11841. [Link]
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Hartwig, J. F., et al. (2025). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]
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Glorius, F., et al. (2025). C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]
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Feringa, B. L., et al. (2007). Enabling Ligand Screening for Palladium-Catalysed Enantioselective Aza-Michael Addition Reactions. Advanced Synthesis & Catalysis, 349(11-12), 1889-1893. [Link]
- BenchChem. (2025). A comparative study of the synthetic routes to substituted 2-aminopyridines. BenchChem Technical Support Center.
-
Studer, A., et al. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Catalysts, 8(11), 549. [Link]
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Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
Neufeldt, S. R. (2025). Publications. Neufeldt Chemistry. [Link]
-
Glorius, F., et al. (2025). Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. ResearchGate. [Link]
-
Studer, A., et al. (2020). N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. Chemical Science, 11(36), 9834-9839. [Link]
-
Beller, M., et al. (2025). Selective Synthesis of Primary Amines by Kinetic‐based Optimization of the Ruthenium‐Xantphos Catalysed Amination of Alcohols with Ammonia. ResearchGate. [Link]
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-
Blackmond, D. G., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921-10928. [Link]
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. BenchChem Technical Support Center.
-
Hill, M. S., et al. (2019). Amidines: A deeper look at the archetypal pro-ligand. Dalton Transactions, 48(35), 13111-13127. [Link]
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-
Chuzel, O., et al. (2010). Differences between amine- and phosphine-boranes: synthesis, photoelectron spectroscopy, and quantum chemical study of the cyclopropylic derivatives. The Journal of Physical Chemistry A, 114(25), 6944-6953. [Link]
-
Hartwig, J. F., et al. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(8), 614-624. [Link]
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A Senior Application Scientist's Guide to Base Selection in Pyrimidine Cross-Coupling Reactions
For researchers engaged in the synthesis of novel chemical entities, particularly within drug discovery, the pyrimidine scaffold is of paramount importance. As a core component of numerous FDA-approved drugs, its strategic functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry.[1] While extensive focus is often placed on the choice of catalyst and ligand, the selection of the base is a critically important, yet frequently underestimated, parameter that can dictate the success or failure of these transformations.
This guide provides an in-depth comparison of the efficacy of different bases in pyrimidine cross-coupling reactions. Moving beyond a simple recitation of conditions, we will explore the mechanistic roles of these reagents and provide the causal logic behind their selection, empowering you to make informed, rational decisions to optimize your synthetic routes.
The Multifaceted Role of the Base in Catalysis
In palladium-catalyzed cross-coupling reactions, the base is far from a simple acid scavenger. It is an active and essential participant in the catalytic cycle, often influencing the rate-determining step.[2] Its primary functions can include:
-
Activation of the Nucleophile: In reactions like the Suzuki-Miyaura coupling, the base activates the organoboron species by forming a more nucleophilic boronate "ate" complex, which is essential for efficient transmetalation.[2]
-
Facilitating Reductive Elimination: The base can influence the regeneration of the active Pd(0) catalyst from the Pd(II) intermediate.
-
Maintaining a Basic Medium: It neutralizes the hydrogen halide (HX) generated during the reaction, preventing catalyst deactivation and side reactions.[3]
-
Activating Precatalysts: Many modern palladium precatalysts require a base for activation to the active Pd(0) species.[4]
The choice of base directly impacts reaction kinetics, yield, and functional group tolerance. A base that is too weak may result in a sluggish or incomplete reaction, while one that is too strong or nucleophilic can lead to undesired side reactions or degradation of sensitive substrates.
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Spectroscopic Analysis for Structural Elucidation of Pyrimidine Derivatives: A Comparative Technical Guide
The Analytical Challenge in Pyrimidine Chemistry
Pyrimidine derivatives—particularly fused scaffolds like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines—are privileged pharmacophores in modern drug discovery, exhibiting potent anticancer, antifungal, and antimicrobial activities[1][2][3]. However, the structural elucidation of these nitrogen-rich heterocycles is notoriously challenging. Their tendency to tautomerize, complex scalar coupling networks, and the presence of multiple heteroatoms demand rigorous analytical validation.
Historically, structural confirmation relied exclusively on centrally located High-Field Nuclear Magnetic Resonance (NMR) spectrometers coupled with High-Resolution Mass Spectrometry (HRMS)[4]. Today, the advent of cryogen-free benchtop NMR (60–100 MHz) and compact Fourier Transform Infrared (FTIR) systems has introduced a highly efficient alternative for routine laboratory analysis[5][6].
This guide objectively compares the analytical performance, underlying physical causality, and experimental workflows of High-Field NMR/HRMS versus Benchtop NMR/FTIR to help scientists optimize their structural elucidation pipelines.
Comparative Analytical Workflows
The decision to deploy a specific spectroscopic workflow hinges on the analytical objective: de novo structural elucidation versus routine reaction monitoring.
Fig 1: Comparative analytical workflows for pyrimidine structural elucidation.
The Causality of Resolution and Sensitivity
The Larmor Frequency Dilemma in NMR
Why does magnetic field strength matter so profoundly for pyrimidines? NMR spectra are plotted on a chemical shift scale (ppm) relative to the Larmor frequency. While the chemical shift is independent of the field strength, the scalar coupling constants (J-values) in Hertz remain fixed.
For a pyrimidine derivative with a 7 Hz triplet, the signal width is approximately 15–20 Hz. On a 60 MHz benchtop system, this multiplet occupies ~0.3 ppm of the spectrum, whereas on a 600 MHz high-field system, it occupies merely ~0.03 ppm[7]. Because pyrimidine protons (e.g., H-2, H-4, H-6) and their aromatic substituents resonate tightly within the 7.0–9.0 ppm region, benchtop systems often suffer from severe signal overlap, masking critical splitting patterns[7].
Exact vs. Nominal Mass
For mass spectrometry, standard single-quadrupole MS provides nominal mass, which is sufficient for confirming expected products during routine synthesis. However, High-Resolution Mass Spectrometry (HRMS)—such as Q-TOF or Orbitrap—provides exact mass to four decimal places. This exact mass dictates the empirical formula, a non-negotiable requirement for the de novo elucidation of novel pyrido[2,3-d]pyrimidine nucleosides[1][2].
Self-Validating Experimental Methodologies
To ensure scientific integrity, every analytical protocol must incorporate internal validation mechanisms to prevent false positives or misassignments.
Protocol A: High-Field NMR & HR-LC-MS (De Novo Elucidation)
Designed for novel compound characterization and stereochemical assignment.
-
Sample Preparation & Internal Validation: Dissolve 2–5 mg of the purified pyrimidine derivative in 600 µL of deuterated DMSO (DMSO-d6). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation Step: Assess the TMS peak before data acquisition. It must be a sharp, symmetrical singlet at exactly 0.00 ppm. Any broadening indicates poor magnetic shimming or the presence of paramagnetic impurities, which will invalidate the 2D NMR data.
-
-
High-Field NMR Acquisition (600 MHz):
-
Tune and match the cryoprobe to ¹H and ¹³C frequencies.
-
Acquire 1D ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra[1][7].
-
Acquire 2D HSQC and HMBC spectra.
-
Causality: HMBC is strictly required for pyrimidines to assign quaternary carbons (e.g., C2, C4, C6) that lack attached protons but couple to adjacent substituents over 2–3 bonds[2][3].
-
-
HR-LC-MS Analysis:
-
Inject 1 µL of a 1 µg/mL sample into a UPLC system coupled to a Q-TOF mass spectrometer.
-
Utilize Electrospray Ionization (ESI) in positive mode, as the basic pyrimidine nitrogens readily accept protons to form [M+H]⁺ ions.
-
Self-Validation Step: Run a blank solvent injection before and after the sample to rule out column carryover. Calibrate the MS with a known standard (e.g., sodium formate) to ensure mass accuracy is < 5 ppm.
-
Protocol B: Benchtop NMR & FTIR (Routine QA/QC)
Designed for rapid, high-throughput reaction monitoring.
-
Sample Preparation: Dissolve 15–20 mg of the crude pyrimidine mixture in 600 µL of CDCl₃ or DMSO-d6.
-
Causality: A higher concentration is mandatory because benchtop systems lack cryoprobes and operate at lower field strengths, resulting in an intrinsic sensitivity approximately 11 times lower than a 300 MHz system[7].
-
-
FTIR Analysis (ATR Mode):
-
Place 1–2 mg of solid sample directly onto the Attenuated Total Reflectance (ATR) diamond crystal.
-
Self-Validation Step: Collect a background spectrum of the clean crystal before every run to subtract atmospheric CO₂ and water vapor.
-
Scan from 4000 to 400 cm⁻¹. Look for diagnostic pyrimidine bands: N-H stretch (3300–3450 cm⁻¹), and C=N/C=C stretches (1550–1650 cm⁻¹)[8][9].
-
-
Benchtop NMR Acquisition (80 MHz):
-
Insert the standard 5 mm NMR tube into the cryogen-free benchtop spectrometer[5][6].
-
Acquire a 1D ¹H spectrum (64–128 scans to compensate for lower SNR).
-
Causality: Use this data to track the disappearance of isolated starting material peaks (e.g., loss of an aldehyde proton during cyclization) rather than attempting full structural assignment of the overlapped aromatic region[10].
-
Comparative Data Analysis
The following tables summarize the quantitative performance metrics and expected spectral data for both analytical approaches.
Table 1: Analytical Performance Comparison
| Parameter | Benchtop Workflow (80 MHz + FTIR/MS) | High-Field Workflow (600 MHz + HRMS) |
| Primary Application | Reaction monitoring, QA/QC, teaching[5][6] | De novo structural elucidation[2][3] |
| ¹H Resolution (Multiplet Width) | ~0.3 ppm (High overlap)[7] | ~0.03 ppm (Baseline resolution)[7] |
| Limit of Detection (NMR) | ~1 mmol/L (16 scans)[7] | ~100 µmol/L (16 scans)[7] |
| Mass Accuracy | Nominal mass (± 0.1 Da) | Exact mass (± 0.0001 Da)[1] |
| Capital & Maintenance Cost | Low (Cryogen-free, standard power)[5] | High (Requires liquid He/N₂, dedicated room)[4][5] |
| Time-to-Result | Minutes (in-lab access)[5] | Hours to Days (core facility queue) |
Table 2: Representative ¹H NMR Data for Pyrido[2,3-d]pyrimidine Derivatives
Note: Data illustrates the impact of field strength on signal multiplicity[2].
| Proton Position | Chemical Shift (δ, ppm) | Expected Multiplicity (600 MHz) | Expected Multiplicity (80 MHz) |
| H-2 (Pyrimidine core) | 8.95 | Singlet (s) | Broad Singlet (br s) |
| H-4 (Pyrimidine core) | 9.20 | Singlet (s) | Broad Singlet (br s) |
| Ar-H (Phenyl substituent) | 7.40 - 7.60 | Multiplet (m, distinct J-couplings) | Unresolved broad multiplet |
| -NH₂ (Amine) | 6.85 - 7.20 | Broad Singlet (br s)[9] | Often lost in baseline noise |
Conclusion & Recommendations
While High-Field NMR and HRMS remain the undisputed gold standards for the de novo structural elucidation of novel pyrimidine derivatives[3][4], Benchtop NMR combined with FTIR represents a paradigm shift for high-throughput reaction monitoring and routine QA/QC[5][10].
For drug development professionals synthesizing complex, multi-ring pyrimidine scaffolds (e.g., kinase inhibitors or antifungal agents), benchtop systems offer rapid, cost-effective go/no-go decisions during the synthetic steps. However, final structural confirmation, stereochemical assignment, and regulatory filing submissions must invariably rely on the baseline resolution and exact mass capabilities of High-Field NMR and HR-LC-MS.
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- 6. A CASE (Computer-Assisted Structure Elucidation) for Bench-Top [mestrelab.com]
- 7. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
Comparative Guide: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
Executive Summary
The pyrimidine scaffold is a privileged structure in drug discovery, serving as the pharmacophoric core for numerous commercial fungicides (e.g., pyrimethanil, cyprodinil). Recently, the strategic incorporation of a trifluoromethyl (–CF₃) group into the pyrimidine ring has revolutionized the development of next-generation antifungal agents. The high electronegativity and lipophilicity of the –CF₃ moiety enhance membrane permeability, increase metabolic stability, and strengthen target binding affinity [1].
This guide objectively compares the in vitro performance of novel trifluoromethyl pyrimidine derivatives against commercial standards, elucidates their primary mechanism of action, and provides self-validating experimental protocols for rigorous efficacy screening.
Mechanistic Profiling: Targeting Fungal Respiration
While traditional azoles (like tebuconazole) target ergosterol biosynthesis via CYP51, many novel trifluoromethyl pyrimidine derivatives are rationally designed as Succinate Dehydrogenase (SDH) inhibitors [3]. SDH (Complex II) is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
By mimicking the structure of ubiquinone, these derivatives competitively bind to the ubiquinone-binding pocket of SDH. The trifluoromethyl group acts as a powerful electron-withdrawing anchor, forming stable halogen bonds within the hydrophobic pocket, thereby halting electron transfer, depleting cellular ATP, and inducing fungal apoptosis.
Fungal mitochondrial electron transport chain and SDH inhibition by trifluoromethyl pyrimidines.
Comparative Efficacy: Novel Derivatives vs. Commercial Standards
Recent structure-activity relationship (SAR) studies have explored linking the trifluoromethyl pyrimidine core with various moieties (amides, thioethers, ferulic acid hybrids). The table below synthesizes quantitative data from recent peer-reviewed bioassays, comparing these novel compounds directly against commercial agricultural fungicides.
Table 1: In Vitro Antifungal Activity Comparison
| Compound Class | Specific Derivative | Target Pathogen | Efficacy (EC₅₀ or % Inhibition) | Commercial Standard | Standard Efficacy | Ref. |
| Amide-linked | Compound 5b | Botrytis cinerea | 96.76% inhibition (at 50 µg/mL) | Tebuconazole | 96.45% inhibition | [1] |
| Thioether-linked | Compound 5u | Rhizoctonia solani | EC₅₀ = 26.0 µg/mL | Azoxystrobin | EC₅₀ = 26.0 µg/mL | [2] |
| Ferulic Acid Hybrid | Compound 6f | Phomopsis sp. | EC₅₀ = 12.64 µg/mL | Pyrimethanil | EC₅₀ = 35.16 µg/mL | [3] |
| Thioether/Triazole | Compound 7t | Sclerotinia sclerotiorum | 81.70% inhibition (at 50 µg/mL) | Pyrimethanil | 68.39% inhibition | [4] |
Data Analysis & Insights:
-
Superiority over Pyrimethanil: The ferulic acid hybrid (Compound 6f) demonstrates a nearly 3-fold increase in potency against Phomopsis sp. compared to pyrimethanil [3]. The addition of the 1,3,4-oxadiazole thioether bridge drastically improves target enzyme affinity.
-
Equivalence to Broad-Spectrum Agents: Amide-linked derivatives achieve parity with tebuconazole against grey mold (B. cinerea) [1]. This is highly significant for resistance management, as rotating an SDH-inhibiting pyrimidine with a CYP51-inhibiting azole prevents rapid resistance buildup in field applications.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical experimental parameters is explicitly defined.
Standardized workflow for in vitro mycelial growth rate assay.
Protocol: In Vitro Mycelial Growth Rate Assay
This method is the gold standard for evaluating agricultural fungicides against filamentous fungi (e.g., B. cinerea, R. solani).
Step 1: Compound Preparation & Media Doping
-
Action: Dissolve the trifluoromethyl pyrimidine derivative in 100% DMSO to create a 10 mg/mL stock. Serially dilute into molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Causality: PDA is used because its complex carbohydrate profile mimics the plant host environment, promoting natural radial growth. The media must be cooled to exactly 50°C before compound addition; higher temperatures risk thermal degradation of the test compound, while lower temperatures cause premature agar gelling, leading to uneven drug distribution.
-
Validation Control: The final DMSO concentration in the agar must strictly remain ≤0.5% v/v . Higher DMSO concentrations induce osmotic stress and baseline growth inhibition in fungi, skewing EC₅₀ data. A 0.5% DMSO-only PDA plate serves as the negative control.
Step 2: Pathogen Inoculation
-
Action: Using a sterile cork borer (5 mm diameter), punch mycelial plugs from the active growing edge of a 3-day-old fungal colony. Place one plug face-down in the exact center of the doped PDA plates.
-
Causality: Plugs must be taken from the periphery (active growing edge) rather than the center of the source colony. Peripheral cells are in the exponential growth phase and exhibit uniform metabolic activity, ensuring reproducible drug-target interactions. Placing the plug face-down ensures immediate contact between the hyphae and the drug-infused media.
Step 3: Incubation and Data Acquisition
-
Action: Incubate plates in darkness at 25°C ± 1°C for 48–72 hours. Measure the colony diameter using digital calipers using the cross-measurement method.
-
Causality: Darkness prevents photolytic degradation of sensitive pyrimidine derivatives. Cross-measurement (taking two perpendicular diameter readings and averaging them) accounts for asymmetrical mycelial growth.
Step 4: EC₅₀ Calculation
-
Action: Calculate the inhibition rate (%): [(C - T) / (C - 5)] × 100, where C is the control diameter and T is the treatment diameter (subtracting the 5 mm plug). Plot the log of concentration against the probit of inhibition to derive the EC₅₀.
-
Validation Control: The assay run is only considered valid if the positive control (e.g., Pyrimethanil) yields an EC₅₀ within ±15% of its historically established baseline for the specific fungal strain.
Conclusion & Lead Optimization Directives
The data conclusively demonstrates that trifluoromethyl pyrimidine derivatives are highly potent alternatives to current commercial fungicides. The introduction of the –CF₃ group not only enhances the intrinsic antifungal activity but also provides a versatile handle for synthesizing hybrid molecules (such as ferulic acid or thioether conjugates) [3][4].
Directives for Future Development:
-
Aqueous Solubility: While highly lipophilic, these compounds often suffer from poor aqueous solubility. Future formulations should explore nano-emulsions or the addition of hydrophilic side chains (e.g., morpholine rings) to improve systemic mobility within plant vascular systems.
-
In Vivo Validation: In vitro EC₅₀ values must be aggressively transitioned to greenhouse in vivo trials to assess phytotoxicity and environmental degradation rates.
References
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. Available at:[Link]
-
Synthesis, biological evaluation, and molecular docking of novel ferulic acid derivatives containing a 1,3,4-oxadiazole thioether and trifluoromethyl pyrimidine skeleton. RSC Advances. Available at:[Link]
-
Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Taylor & Francis Online. Available at:[Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-5-(fluoromethyl)pyrimidine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, such as 2-Chloro-5-(fluoromethyl)pyrimidine, are potent intermediates with specific hazard profiles that demand meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-5-(fluoromethyl)pyrimidine, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste safely, protecting both yourself and the environment.
Understanding the Compound: Hazard Profile of 2-Chloro-5-(fluoromethyl)pyrimidine
Before discussing disposal, it is crucial to understand the inherent risks associated with 2-Chloro-5-(fluoromethyl)pyrimidine. This compound is a halogenated pyrimidine derivative, and its chemical structure dictates its reactivity and toxicological properties.
A thorough review of the Safety Data Sheet (SDS) reveals the following key hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: It causes significant skin irritation and serious eye irritation.
-
Respiratory Effects: It may cause respiratory irritation.
This information underscores the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a fume hood.
Key Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4 | P264, P270, P301+P312, P501 |
| Acute Dermal Toxicity | Category 4 | P280, P302+P352, P312, P362+P364, P501 |
| Acute Inhalation Toxicity | Category 4 | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-Chloro-5-(fluoromethyl)pyrimidine is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Waste Identification and Segregation
The first critical step is to correctly identify and segregate the waste. 2-Chloro-5-(fluoromethyl)pyrimidine waste falls into the category of halogenated organic waste .
-
Action: Designate a specific, clearly labeled waste container for halogenated organic solvents and solids. This container should be separate from non-halogenated organic waste, aqueous waste, and solid chemical waste.
-
Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.
Step 2: Containerization and Labeling
Properly containing and labeling chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Action:
-
Select a chemically compatible container with a secure, leak-proof lid. For liquid waste containing 2-Chloro-5-(fluoromethyl)pyrimidine (e.g., in a solvent), a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a wide-mouth HDPE container is suitable.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list all constituents of the waste, including 2-Chloro-5-(fluoromethyl)pyrimidine and any solvents, with their approximate concentrations.
-
Keep the container closed at all times, except when adding waste.
-
-
Rationale: Accurate labeling ensures that everyone in the laboratory is aware of the container's contents and associated hazards. It is also a legal requirement for waste tracking and disposal. A closed container prevents the release of harmful vapors into the laboratory environment.
Step 3: On-site Accumulation and Storage
Hazardous waste must be stored safely in a designated area while awaiting pickup by a licensed disposal company.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
-
-
Rationale: The SAA provides a controlled and safe environment for the temporary storage of hazardous waste, minimizing the risk of spills and exposure. Secondary containment is a crucial safety measure to prevent environmental contamination in the event of a container failure.
Step 4: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a detailed inventory of the waste container's contents.
-
Follow all institutional procedures for waste handover and documentation.
-
-
Rationale: Hazardous waste disposal is a highly regulated process that requires specialized expertise and equipment. Professional disposal companies are equipped to handle and treat chemical waste in an environmentally sound and legally compliant manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5-(fluoromethyl)pyrimidine.
Caption: Decision workflow for the disposal of 2-Chloro-5-(fluoromethyl)pyrimidine.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate the hazards.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material into a designated container for halogenated organic solid waste.
-
Clean the spill area with a suitable solvent (e.g., acetone), and add the cleaning materials to the waste container.
-
Ventilate the area thoroughly.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Do not attempt to clean up a large spill without the proper training and equipment.
-
Conclusion
The responsible disposal of 2-Chloro-5-(fluoromethyl)pyrimidine is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of waste segregation, proper containerization, and professional disposal, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. This guide provides a framework for safe handling, but it is essential to always consult your institution's specific EHS protocols and the compound's Safety Data Sheet.
References
- Safety Data Sheet for 2-Chloro-5-(fluoromethyl)pyrimidine: This document provides comprehensive information on the physical, chemical, and toxicological properties of the compound, as well as guidance on handling, storage, and disposal.
-
U.S. Environmental Protection Agency (EPA) - Hazardous Waste: The EPA website offers detailed information on hazardous waste regulations, including identification, handling, and disposal requirements. [Link]
-
Occupational Safety and Health Administration (OSHA) - Hazard Communication: OSHA's Hazard Communication Standard provides the framework for ensuring that information about chemical and toxic substance hazards in the workplace is available and understandable to workers. [Link]
Personal protective equipment for handling 2-Chloro-5-(fluoromethyl)pyrimidine
Essential Safety and Handling Guide for 2-Chloro-5-(fluoromethyl)pyrimidine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step is taken to minimize risk and protect laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
Given the nature of its structural analogs, 2-Chloro-5-(fluoromethyl)pyrimidine should be presumed to be a hazardous substance. The primary concerns are acute toxicity if ingested, skin and eye irritation or burns, and respiratory tract irritation.[1][4][7]
Anticipated Hazards:
-
Dermal and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye damage.[1][4] Some analogs are known to cause severe skin burns and eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust, mists, or vapors.[1][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-Chloro-5-(fluoromethyl)pyrimidine. The following table summarizes the minimum required PPE.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a high splash potential.[2][8] |
| Skin and Body Protection | Chemical-resistant lab coat and long pants | A lab coat made of a chemical-resistant material is mandatory. Ensure it is fully buttoned. Long pants and closed-toe shoes are required to cover all exposed skin on the lower body. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Double-gloving provides an extra layer of protection against potential tears or pinholes in the outer glove. Gloves should be inspected for any signs of degradation before use. Change gloves immediately if they become contaminated. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of 2-Chloro-5-(fluoromethyl)pyrimidine should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[2] If there is a risk of generating dust or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to ensuring a safe working environment.
Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for the handling of 2-Chloro-5-(fluoromethyl)pyrimidine.
-
Emergency Equipment Check: Before starting any work, ensure that the safety shower and eyewash station are accessible and in good working order.[8]
-
Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the designated area.
Handling:
-
Don PPE: Follow the PPE donning procedure outlined in the diagram below.
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood. Use a spatula or other appropriate tools to avoid direct contact.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory.[9]
Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.
-
Doff PPE: Follow the PPE doffing procedure outlined in the diagram below to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.
Waste Collection:
-
Segregation: All waste contaminated with 2-Chloro-5-(fluoromethyl)pyrimidine, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled hazardous waste container.[10]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
Disposal Procedure:
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[10]
-
Regulatory Compliance: Ensure that all local, state, and national regulations for hazardous waste disposal are followed.[10]
Visual Workflow for PPE
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow
References
-
Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
Amazon AWS. (2015, January 3). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 5. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
